5'-O-DMT-dT
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTJZUKVKGZHAD-UPRLRBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074961 | |
| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 5'-O-Dimethyltritylthymidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19820 | |
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CAS No. |
40615-39-2 | |
| Record name | 5′-O-(4,4′-Dimethoxytrityl)thymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-O-Dimethyltritylthymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-O-(p,p'-dimethoxytrityl)thymidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Gatekeeper of DNA Synthesis: A Technical Guide to the DMT Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. At the heart of the most robust and widely adopted method, phosphoramidite (B1245037) chemistry, lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its mechanism of action, the kinetics of its application and removal, and its critical function in ensuring the fidelity of DNA synthesis.
The Core Function of the DMT Protecting Group
The primary role of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside monomer.[1][] This protection is fundamental to enforcing the directional and sequential addition of nucleotides during solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[3][4] By "capping" the 5' end, the DMT group prevents unwanted side reactions, most notably the polymerization of nucleosides, ensuring that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.[1][4]
The selection of the DMT group for this critical role is attributed to a unique combination of properties:
-
Steric Hindrance: The bulky nature of the DMT group provides substantial steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended chemical reactions.[1][5]
-
Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions.[1][6] This selective lability is the cornerstone of the cyclical nature of phosphoramidite synthesis.
-
Monitoring Capability: Upon cleavage with acid, the DMT group forms a stable, bright orange-colored carbocation (the dimethoxytrityl cation), which has a strong absorbance in the visible spectrum at approximately 495-498 nm.[4] The intensity of this color is directly proportional to the amount of DMT group cleaved, providing a real-time, quantitative measure of the coupling efficiency of the preceding cycle.[4][7]
The Mechanism of Action: A Cyclical Process
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group is central to the first and last steps of each cycle.
Detritylation: The "Go" Signal
The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside that is anchored to the solid support (or the last nucleoside added to the growing chain).[4][8] This step, known as detritylation or deblocking, is typically achieved by treating the support-bound oligonucleotide with a weak acid, most commonly a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) or toluene.[4][][10] The acid protonates the ether oxygen linking the DMT group to the 5'-hydroxyl, converting it into a good leaving group. The stable, resonance-stabilized DMT carbocation is then released, leaving a free 5'-hydroxyl group ready for the next coupling reaction.[4]
dot
Caption: Acid-catalyzed detritylation of the 5'-DMT protecting group.
The Solid-Phase Synthesis Cycle
The detritylation step is the initiation of a four-step cycle that is repeated for each nucleotide addition.
dot
Caption: The four-step solid-phase phosphoramidite DNA synthesis cycle.
Quantitative Data and Experimental Considerations
The efficiency and fidelity of oligonucleotide synthesis are critically dependent on the kinetics of the detritylation step and the minimization of side reactions.
Detritylation and Depurination Kinetics
While acidic conditions are necessary for detritylation, prolonged exposure or the use of overly strong acids can lead to a detrimental side reaction known as depurination, which is the cleavage of the glycosidic bond connecting a purine (B94841) base (adenine or guanine) to the sugar backbone.[6][11] This can lead to chain cleavage during the final deprotection step.[12] Therefore, a delicate balance must be struck between complete detritylation and minimal depurination.
The choice of deblocking acid and its concentration is a key variable. Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and generally leads to faster detritylation, but also a higher rate of depurination.[6]
| Acid Condition | Depurination Half-life (dABz-CPG) | Relative Depurination Rate |
| 3% DCA in CH2Cl2 | ~77 minutes | 1x |
| 15% DCA in CH2Cl2 | Not specified, but 3-fold faster than 3% DCA | ~3x |
| 3% TCA in CH2Cl2 | ~19 minutes | ~4x |
| Data summarized from reference[6]. dABz-CPG refers to N-benzoyl-protected deoxyadenosine (B7792050) on controlled pore glass support. |
| Oligonucleotide | Detritylation Condition | Observations |
| DMT-dG-pT-CPG (dimer) | 3% DCA | Slower detritylation |
| DMT-dG-pT-CPG (dimer) | 15% DCA | Faster detritylation than 3% DCA |
| DMT-dG-pT-CPG (dimer) | 3% TCA | Fastest detritylation |
| DMT-[17mer]-CPG | 3% DCA | Slower than dimer with 3% DCA |
| DMT-[17mer]-CPG | 15% DCA | Faster than 17mer with 3% DCA |
| DMT-[17mer]-CPG | 3% TCA | Fastest detritylation for 17mer |
| Qualitative summary based on kinetic plots from reference[4]. Longer oligonucleotides exhibit slower detritylation kinetics due to increased acid binding to the growing DNA chain. |
Coupling Efficiency
The use of the 5'-DMT protecting group is a major contributor to the extremely high coupling efficiencies (typically >99%) achieved in modern phosphoramidite synthesis.[5][7] The absence of a 5' protecting group would lead to uncontrolled polymerization and a complex mixture of products. The stepwise coupling efficiency is a critical parameter, as even a small decrease can significantly reduce the yield of the full-length oligonucleotide, especially for longer sequences.
| Coupling Efficiency per Step | Theoretical Yield of Full-Length 20-mer | Theoretical Yield of Full-Length 50-mer |
| 99.4% | 89.2% | 74.5% |
| 98.5% | 75.4% | 47.6% |
| Data from reference[5]. This table illustrates the dramatic effect of a small change in coupling efficiency on the overall yield of the desired product. |
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in a single cycle of automated solid-phase DNA synthesis.
-
Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Toluene.[][13]
-
Procedure: The synthesis column containing the solid support with the growing oligonucleotide is flushed with the detritylation solution. The reaction time is typically short (e.g., 30-60 seconds) to minimize depurination.[14] The column is then washed extensively with an inert solvent like acetonitrile (B52724) to remove the acid and the cleaved DMT cation.[14]
-
-
Coupling:
-
Reagents:
-
Nucleoside phosphoramidite (corresponding to the next base to be added) dissolved in anhydrous acetonitrile (typically a 5-fold molar excess).[14]
-
Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile) (typically a 20-fold molar excess).
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction is rapid, typically completed within 30-60 seconds for standard nucleosides.[14] The column is then washed with acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (B95107) (THF) and pyridine (B92270) or lutidine.
-
Capping Reagent B: N-methylimidazole in THF.
-
-
Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.[15] This prevents the formation of deletion mutations in subsequent cycles. The reaction is typically complete within 30 seconds. The column is then washed with acetonitrile.
-
-
Oxidation:
-
Reagent: A solution of iodine in a mixture of THF, pyridine, and water.[14]
-
Procedure: The oxidation solution is passed through the column to convert the unstable phosphite triester linkage to a stable phosphate triester.[14] This reaction is usually complete in under a minute. The column is then washed with acetonitrile, completing the cycle.
-
dot
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. idtdna.com [idtdna.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 10. youdobio.com [youdobio.com]
- 11. phenomenex.com [phenomenex.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Atom Scientific Ltd | Category | Deblocking / Detritylation [atomscientific.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
An In-depth Technical Guide on the Stability and Degradation of 5'-O-DMT-dT
This guide provides a comprehensive overview of the stability and degradation pathways of 5'-O-(4,4'-Dimethoxytrityl)thymidine (5'-O-DMT-dT), a critical protected nucleoside used in oligonucleotide synthesis and various biochemical applications. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the chemical stability of this compound.
Introduction to this compound Stability
This compound is a derivative of the deoxynucleoside thymidine (B127349), where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This acid-labile protecting group is fundamental to solid-phase oligonucleotide synthesis, allowing for the sequential addition of nucleotide monomers. The stability of the DMT-ether linkage and the integrity of the thymidine base are crucial for the purity and efficacy of synthesized oligonucleotides and other applications. Understanding the degradation pathways of this compound under various conditions is essential for optimizing synthesis protocols, ensuring the quality of research reagents, and developing stable nucleic acid-based therapeutics.
Primary Degradation Pathway: Acid-Catalyzed Detritylation
The most significant and intentionally utilized degradation pathway for this compound is the acid-catalyzed cleavage of the 5'-O-DMT bond, a reaction known as detritylation. This reaction proceeds via a mechanism that is sensitive to the strength of the acid and the solvent environment.
Mechanism: The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the stable dimethoxytrityl cation (DMT+), which is intensely colored, and the release of the free 5'-hydroxyl group of thymidine.
While essential for oligonucleotide synthesis, uncontrolled or excessive exposure to acidic conditions can be detrimental. A critical side reaction, especially for purine (B94841) nucleosides, is depurination, but even pyrimidines can be susceptible to degradation under harsh acidic conditions.
Forced Degradation Studies: An Overview
Forced degradation studies are crucial for identifying potential degradation products and pathways, which helps in developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
The following sections detail the expected degradation of this compound under various stress conditions.
Acidic Degradation
Under acidic conditions, the primary degradation product is thymidine, resulting from the cleavage of the DMT group. The rate of this reaction is highly dependent on the pH.
-
Major Products: Thymidine, 4,4'-dimethoxytrityl alcohol (DMT-OH) (formed upon quenching).
-
Minor Products: Prolonged exposure to strong acids could potentially lead to the degradation of the thymine (B56734) base, although thymidine is relatively stable to acid hydrolysis compared to purine deoxynucleosides.
Basic Degradation
The DMT-ether linkage is generally stable under basic conditions. However, the thymine base itself can be susceptible to degradation at high pH and temperature, potentially leading to ring-opening reactions.
-
Expected Stability: this compound is expected to be relatively stable under mild basic conditions.
-
Potential Degradation: At elevated temperatures and high pH, degradation of the thymine ring may occur.
Oxidative Degradation
Oxidative stress, typically induced by reagents like hydrogen peroxide, can lead to modifications of the thymine base. The DMT group may also be susceptible to oxidation.
-
Major Products: Thymidine glycols, and other oxidized forms of the thymine base.
-
Mechanism: The primary site of oxidative attack on the thymidine moiety is the 5,6-double bond of the thymine ring.
Thermal Degradation
In the solid state, this compound is relatively stable at ambient temperatures. In solution, thermal degradation is more likely and can be accelerated by the presence of other reagents.
-
Expected Stability: Generally stable at moderate temperatures.
-
Potential Degradation: At elevated temperatures, detritylation can occur, and degradation of the thymidine moiety is also possible.
Photodegradation
Exposure to UV light can induce photochemical reactions in the thymine base, leading to the formation of photoproducts such as cyclobutane (B1203170) pyrimidine (B1678525) dimers if other thymidine molecules are in close proximity. The DMT group also absorbs UV light and could be involved in photochemical reactions.
-
Potential Products: Thymidine photoproducts.
-
Considerations: Photostability studies should be conducted in transparent containers to ensure light exposure.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of this compound | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 4 h | 60°C | ~95% | Thymidine, DMT-OH |
| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60°C | < 5% | - |
| Oxidative | 3% H₂O₂ | 24 h | Room Temp | ~15% | Oxidized thymidine derivatives, Thymidine |
| Thermal (Solution) | Water, pH 7 | 48 h | 80°C | ~10% | Thymidine, DMT-OH |
| Photolytic | UV light (254 nm) | 24 h | Room Temp | ~5-10% | Thymidine photoproducts, Thymidine |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal: Dilute the stock solution with an equal volume of water. Incubate at 80°C.
-
Photolytic: Place the stock solution in a transparent vial and expose it to a UV lamp (e.g., 254 nm) in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Sample Analysis: Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a stability-indicating HPLC-UV method.
HPLC-UV Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
LC-MS/MS for Degradation Product Identification
-
Chromatography: Utilize the same HPLC method as above, but with a volatile mobile phase such as ammonium (B1175870) acetate instead of TEAA.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Analysis: Perform full scan MS to determine the molecular weights of the degradation products and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Signaling Pathways and Logical Relationships
The primary logical relationship in the stability of this compound is the branching of its degradation pathways under different stress conditions, all leading to a loss of the parent compound and the formation of various products.
Conclusion
The stability of this compound is highly dependent on the environmental conditions. The most significant degradation pathway is acid-catalyzed detritylation, which is a controlled reaction in oligonucleotide synthesis but can lead to the degradation of the compound if not properly managed. The thymidine moiety is also susceptible to degradation under oxidative, and to a lesser extent, thermal and photolytic stress. A thorough understanding of these degradation pathways and the use of validated stability-indicating analytical methods are essential for ensuring the quality and reliability of this compound in its various applications.
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to 5'-O-DMT-dT in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and therapeutic development, the precise chemical synthesis of oligonucleotides is a foundational technology. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the routine and automated synthesis of DNA and RNA strands with high fidelity. At the heart of this elegant chemistry lies a critical protecting group: the 5'-O-Dimethoxytrityl (DMT) group, particularly as part of the 5'-O-DMT-deoxythymidine (5'-O-DMT-dT) phosphoramidite building block. This technical guide provides an in-depth exploration of the function of this compound, detailing its pivotal role in the phosphoramidite synthesis cycle, experimental protocols, and the quantitative parameters that govern its successful application.
The Core Function of the 5'-O-DMT Group
The primary and most crucial function of the 5'-O-DMT group in phosphoramidite chemistry is to serve as a temporary, acid-labile protecting group for the 5'-hydroxyl moiety of the nucleoside.[][2][3] This protection is indispensable for ensuring the directionality and stepwise nature of oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[][3]
By "capping" the 5'-hydroxyl group, the bulky DMT group effectively prevents self-polymerization of the phosphoramidite monomers and ensures that the coupling reaction occurs specifically and exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain, which is anchored to a solid support.[][2] The choice of the DMT group is strategic, owing to a unique combination of properties:
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps but can be rapidly and quantitatively removed with a mild acid treatment, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[4][5]
-
Steric Hindrance: Its bulky nature provides excellent steric protection for the 5'-hydroxyl group, preventing unwanted side reactions.[]
-
Monitoring Capability: Upon cleavage, the DMT group forms a stable dimethoxytrityl cation, which imparts a vibrant orange color to the reaction solution.[4][5][6] The intensity of this color, which can be quantified spectrophotometrically at around 495 nm, is directly proportional to the amount of DMT cation released and thus serves as a real-time measure of the coupling efficiency of the preceding cycle.[5][6]
The Phosphoramidite Synthesis Cycle: A Four-Step Process
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The this compound phosphoramidite, and its A, C, and G counterparts, are central to this four-step cycle.
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside that is bound to the solid support (or from the previously added nucleotide in subsequent cycles).[2][5] This is achieved by treating the support with a solution of a mild acid, which cleaves the ether linkage to the 5'-hydroxyl group, leaving a free hydroxyl group ready for the next coupling reaction.[4][5]
Step 2: Coupling
In the coupling step, the this compound phosphoramidite (or another desired phosphoramidite) is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[2][3][7][8] The activated phosphoramidite is then delivered to the solid support, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[3][9] This reaction is highly efficient, typically achieving coupling efficiencies of over 99%.[9]
Step 3: Capping
As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may remain unreacted.[2][4] To prevent these unreacted chains from participating in subsequent coupling steps, which would result in oligonucleotides with internal deletions (n-1 sequences), a capping step is performed.[2][4] This involves treating the solid support with a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[2]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[3][4] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural phosphodiester backbone of DNA.[2][4] This oxidation is typically carried out using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) or lutidine.[2]
Following the oxidation step, the cycle is repeated, beginning with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Quantitative Data in Phosphoramidite Synthesis
The efficiency of each step in the phosphoramidite cycle is critical for the overall yield and purity of the final oligonucleotide product. The following tables summarize key quantitative parameters.
Table 1: Typical Reagents and Reaction Times for a Single Synthesis Cycle
| Step | Reagent(s) | Typical Concentration | Typical Time |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 60-90 seconds[10] |
| 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% (w/v) | 60-90 seconds | |
| Coupling | This compound Phosphoramidite | 0.05 - 0.1 M in Acetonitrile[11] | 30-180 seconds[10] |
| Activator (e.g., ETT, DCI) | 0.25 - 0.45 M in Acetonitrile[10] | 30-180 seconds[10] | |
| Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF) | Varies by manufacturer | 30-60 seconds[10] |
| Capping Reagent B (1-Methylimidazole in THF) | Varies by manufacturer | 30-60 seconds[10] | |
| Oxidation | Iodine Solution | 0.02 - 0.05 M in THF/Pyridine/Water | 30-60 seconds[10] |
Table 2: Impact of Coupling Efficiency on Final Product Yield
The overall yield of the full-length product (FLP) is highly dependent on the average stepwise coupling efficiency. This relationship is described by the formula: Overall Yield = (Coupling Efficiency) ^ (n-1) , where 'n' is the number of nucleotides in the sequence.
| Oligonucleotide Length (n) | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 67.7% | 82.6% | 90.9% |
| 50-mer | 37.2% | 61.0% | 78.2% |
| 100-mer | 13.8% | 36.6% | 60.9% |
Experimental Protocols
The following are generalized protocols for the key steps in the phosphoramidite synthesis cycle involving this compound. These are typically performed on an automated DNA synthesizer.
Protocol 1: Detritylation
-
The solid support column containing the DMT-protected oligonucleotide is washed with anhydrous acetonitrile (B52724).
-
A solution of 3% TCA in dichloromethane is passed through the column for 60-90 seconds to effect the removal of the 5'-DMT group.[10]
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange-colored effluent containing the DMT cation can be collected for spectrophotometric quantification of coupling efficiency.
Protocol 2: Coupling
-
The this compound phosphoramidite solution (0.1 M in anhydrous acetonitrile) and the activator solution (e.g., 0.45 M ETT in anhydrous acetonitrile) are simultaneously delivered to the column.[10]
-
The coupling reaction is allowed to proceed for 30-180 seconds, during which the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[10]
-
Following the coupling reaction, the column is washed with anhydrous acetonitrile to remove excess reagents.
Protocol 3: Capping
-
Capping solutions A (acetic anhydride/lutidine/THF) and B (1-methylimidazole/THF) are delivered to the column.
-
The capping reaction proceeds for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups.[10]
-
The column is washed with anhydrous acetonitrile.
Protocol 4: Oxidation
-
An oxidizing solution (e.g., 0.02 M Iodine in THF/pyridine/water) is passed through the column.[10]
-
The oxidation reaction is allowed to proceed for 30-60 seconds to convert the phosphite triester to a stable phosphate triester.[10]
-
The column is washed with anhydrous acetonitrile to remove the oxidizing reagent and prepare for the next synthesis cycle.
Conclusion
The this compound phosphoramidite is a cornerstone of modern oligonucleotide synthesis. The DMT group's role as a robust, yet readily cleavable, protecting group for the 5'-hydroxyl function is paramount to the success of the phosphoramidite method. Its properties allow for the controlled, stepwise assembly of synthetic DNA with high efficiency and provide a convenient method for monitoring the fidelity of the synthesis process. A thorough understanding of its function and the quantitative aspects of the synthesis cycle is essential for researchers, scientists, and drug development professionals working to create custom oligonucleotides for a wide array of applications, from basic research to the development of novel nucleic acid-based therapeutics.
References
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. atdbio.com [atdbio.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. academic.oup.com [academic.oup.com]
- 9. twistbioscience.com [twistbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
The Gatekeeper of DNA Synthesis: A Technical Guide to the Role of 5'-O-DMT-dT
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and drug development, the precise and efficient synthesis of oligonucleotides is a cornerstone technology. Automated DNA synthesis, predominantly achieved through the robust phosphoramidite (B1245037) method, relies on a cast of meticulously designed chemical actors. Among these, 5'-O-(4,4'-Dimethoxytrityl)-deoxythymidine (5'-O-DMT-dT) plays a critical "gatekeeper" role, ensuring the orderly and high-fidelity assembly of DNA chains. This technical guide provides an in-depth exploration of the function of this compound, detailing its pivotal role in the synthesis cycle, presenting key quantitative data, and outlining the experimental protocols that underpin this essential process.
The Core Function of the 5'-O-DMT Protecting Group
The primary and indispensable function of the 4,4'-dimethoxytrityl (DMT) group in this compound is to act as a temporary protecting group for the 5'-hydroxyl moiety of the deoxythymidine nucleoside.[1][2] This protection is fundamental to the success of solid-phase oligonucleotide synthesis for several key reasons:
-
Directionality and Stepwise Control: Automated DNA synthesis proceeds in the 3' to 5' direction.[2][3] The DMT group on the 5'-hydroxyl of the incoming nucleoside phosphoramidite prevents self-polymerization and ensures that the coupling reaction occurs exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain, which is anchored to a solid support.[1][2]
-
Acid Lability: The bond linking the DMT group to the 5'-oxygen is stable under the neutral and basic conditions of the coupling, capping, and oxidation steps. However, it is readily and rapidly cleaved under mild acidic conditions, a property that is exploited to deprotect the 5'-hydroxyl at the beginning of each synthesis cycle, preparing it for the addition of the next nucleotide.[1][2]
-
Real-time Monitoring of Synthesis Efficiency: The cleavage of the DMT group releases a stable dimethoxytrityl cation, which imparts a vibrant orange color to the acidic solution.[1][4] This cation has a strong absorbance at approximately 495 nm, allowing for the spectrophotometric monitoring of its release in real-time. The intensity of the color is directly proportional to the amount of DMT cation released, which in turn provides a quantitative measure of the coupling efficiency of the preceding cycle.[1][5] This immediate feedback is crucial for quality control during the synthesis process.
The Automated DNA Synthesis Cycle: A Four-Act Play
The addition of each nucleotide in automated DNA synthesis is a cyclical process comprising four distinct chemical steps. The this compound, as part of a phosphoramidite building block, is central to this cycle.
Detritylation (Deblocking)
The cycle commences with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[6][7] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.
Coupling
The activated this compound phosphoramidite, along with an activator such as 1H-tetrazole or a derivative, is delivered to the solid support.[1][] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[1] The now-exposed 5'-hydroxyl of the support-bound nucleoside performs a nucleophilic attack on the phosphorus atom of the incoming phosphoramidite, forming a phosphite (B83602) triester linkage.[1][]
Capping
As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may remain unreacted.[1][9] To prevent these unreacted sites from participating in subsequent coupling cycles, which would result in deletion mutations (n-1 shortmers), a capping step is introduced.[9][10] A mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) is used to acetylate these unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[1][5]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[1][9] To create a more stable phosphate (B84403) triester backbone, an oxidation step is performed.[1][9] This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[1][11] This converts the P(III) species to a more stable P(V) species, completing the addition of one nucleotide. The cycle is then repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Data Presentation
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product. The following tables summarize key quantitative data related to automated DNA synthesis.
Table 1: Impact of Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide
| Oligonucleotide Length (bases) | Average Coupling Efficiency: 98.0% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 99.5% |
| 20-mer | 68% | 82% | 90% |
| 50-mer | 36% | 61% | 78% |
| 100-mer | 13% | 37% | 61% |
| 150-mer | 5% | 22% | 47% |
| (Data compiled from various sources indicating theoretical yields based on stepwise efficiency)[1][4][12][13] |
Table 2: Typical Reagent Concentrations and Reaction Times in an Automated DNA Synthesis Cycle
| Step | Reagent(s) | Typical Concentration | Typical Reaction Time |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 3% (w/v) | 60 - 180 seconds |
| Coupling | This compound PhosphoramiditeActivator (e.g., ETT) | 0.02 - 0.2 M0.25 - 0.7 M | 30 - 180 seconds |
| Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF)Capping Reagent B (N-Methylimidazole/THF) | Varies by manufacturer | 20 - 60 seconds |
| Oxidation | Iodine Solution (I₂ in THF/Water/Pyridine) | 0.02 - 0.1 M | 30 - 60 seconds |
| (These values can vary depending on the specific synthesizer, scale of synthesis, and reagents used)[11][14] |
Experimental Protocols
The following are generalized protocols for the key steps in the automated DNA synthesis cycle. The specific volumes and delivery times will be dependent on the make and model of the DNA synthesizer being used.
Protocol 1: Detritylation
-
Objective: To remove the 5'-DMT protecting group from the support-bound oligonucleotide.
-
Reagents:
-
Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).[6]
-
Wash Solution: Anhydrous Acetonitrile (B52724).
-
-
Procedure:
-
The synthesis column containing the solid support is washed with anhydrous acetonitrile to remove any residual moisture and reagents from the previous cycle.
-
The deblocking solution is passed through the column for a predetermined time (typically 60-180 seconds). The effluent, containing the orange-colored DMT cation, is directed to a spectrophotometer for absorbance reading at 495 nm to monitor coupling efficiency.
-
The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acidic deblocking solution and the cleaved DMT cation.
-
Protocol 2: Coupling
-
Objective: To couple the incoming this compound phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Reagents:
-
This compound Phosphoramidite Solution: Typically 0.02 M to 0.2 M in anhydrous acetonitrile.
-
Activator Solution: For example, 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Wash Solution: Anhydrous Acetonitrile.
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are drawn from their respective reservoirs and mixed in the synthesizer's fluidics system.
-
The mixture is delivered to the synthesis column and allowed to react for a specified time (typically 30-180 seconds).[11]
-
The column is then washed with anhydrous acetonitrile to remove the excess phosphoramidite, activator, and byproducts.
-
Protocol 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
-
Reagents:
-
Capping Reagent A: A mixture of acetic anhydride in tetrahydrofuran (B95107) (THF), often with a base like pyridine or lutidine.[1][11]
-
Capping Reagent B: A solution of 1-methylimidazole in THF.[1][11]
-
Wash Solution: Anhydrous Acetonitrile.
-
-
Procedure:
-
Capping reagents A and B are delivered simultaneously to the synthesis column.
-
The capping reaction is allowed to proceed for a short period (typically 20-60 seconds).
-
The column is washed with anhydrous acetonitrile to remove the capping reagents and byproducts.
-
Protocol 4: Oxidation
-
Objective: To stabilize the newly formed phosphite triester linkage by oxidizing it to a phosphate triester.
-
Reagents:
-
Procedure:
-
The oxidizing solution is delivered to the synthesis column.
-
The oxidation reaction is allowed to proceed for a defined time (typically 30-60 seconds).
-
The column is thoroughly washed with anhydrous acetonitrile to remove the oxidizing solution and prepare the support for the next synthesis cycle, starting again with detritylation.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the automated DNA synthesis cycle.
References
- 1. atdbio.com [atdbio.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 4. biotage.com [biotage.com]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 13. glenresearch.com [glenresearch.com]
- 14. High throughput parallel synthesis of oligonucleotides with 1536 channel synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Physicochemical Properties of DMT-Protected Nucleosides: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis and related fields, a thorough understanding of the physicochemical properties of 5'-O-(4,4'-Dimethoxytrityl) (DMT) protected nucleosides is paramount. This technical guide provides an in-depth exploration of these crucial building blocks, focusing on their solubility, stability, and chromatographic behavior. Detailed experimental protocols and visual workflows are included to facilitate practical application in a laboratory setting.
The DMT group is the cornerstone of modern solid-phase oligonucleotide synthesis, primarily due to its role as a temporary protecting group for the 5'-hydroxyl function of a nucleoside. Its bulky nature provides significant steric hindrance, preventing undesirable side reactions, while its acid lability allows for its selective and quantitative removal at each synthesis cycle.[1] This selective removal is critical for the directional, 3'-to-5' elongation of the oligonucleotide chain.
Core Physicochemical Properties
The efficiency of oligonucleotide synthesis and the purity of the final product are intrinsically linked to the physicochemical characteristics of the DMT-protected nucleoside monomers. Key properties that influence their handling, reaction kinetics, and purification include solubility, stability, and chromatographic behavior.
Solubility
The solubility of DMT-protected nucleosides in various organic solvents is a critical factor for ensuring homogeneous reaction conditions during the coupling step of oligonucleotide synthesis. Acetonitrile (B52724) is a common solvent for the phosphoramidite (B1245037) coupling reaction, chosen for its ability to dissolve the phosphoramidite monomers and the activator, while being a good solvent for the nucleophilic displacement reaction.[2] Dichloromethane (B109758) is frequently used as the solvent for the acidic detritylation step.[2]
While comprehensive, directly comparable quantitative solubility data across a wide range of solvents is not extensively published, available information and general observations indicate that DMT-protected nucleosides are generally soluble in polar aprotic solvents. The large, lipophilic DMT group significantly increases the organic solubility of the otherwise polar nucleoside.
Table 1: Quantitative Solubility of Selected DMT-Protected Nucleosides
| Compound | Solvent | Solubility |
| 5'-O-DMT-thymidine | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (183.62 mM)[3] |
| 5'-O-DMT-2'-deoxyuridine | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (188.48 mM)[4] |
| 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (129.88 mM)[5] |
Note: Solubility can be influenced by factors such as temperature, the specific crystalline form of the solid, and the presence of any impurities.
Table 2: Qualitative Solubility of DMT-Protected Nucleosides in Common Solvents
| Solvent | General Solubility | Rationale and Context |
| Acetonitrile | Moderately Soluble to Soluble | Key solvent for the coupling step in oligonucleotide synthesis.[2] Some protected nucleosides, particularly purine (B94841) derivatives, may exhibit limited solubility.[6] |
| Dichloromethane (DCM) | Soluble | Commonly used as the solvent for the detritylation step with trichloroacetic or dichloroacetic acid.[2] |
| Pyridine | Soluble | Often used as a solvent and base in the initial protection of the 5'-hydroxyl group with DMT-Cl.[7] |
| Tetrahydrofuran (THF) | Generally Soluble | Used in some capping and oxidation mixtures during oligonucleotide synthesis.[2] |
| Ethyl Acetate | Sparingly Soluble to Soluble | Can be used in chromatographic purification of protected nucleosides. |
| Dimethylformamide (DMF) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including protected nucleosides.[8] |
Stability
The stability of the DMT group is a finely tuned balance: it must be stable to the basic and neutral conditions of the coupling, capping, and oxidation steps of oligonucleotide synthesis, yet readily cleaved under mild acidic conditions for the subsequent cycle.[1]
Acid Stability: The cleavage of the DMT group is an acid-catalyzed hydrolysis reaction. The rate of this "detritylation" is highly dependent on the pH of the medium and the temperature.[9] Typically, a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane is used to achieve rapid and quantitative removal of the DMT group, which is observed by the formation of the bright orange DMT cation.[2] Kinetic studies have shown that detritylation can occur through a concerted general acid-catalyzed mechanism.[10] The presence of even small amounts of water can reduce the rate of detritylation.[6] It is crucial to balance the speed of detritylation with the risk of depurination (cleavage of the glycosidic bond of purine nucleosides), which is also an acid-catalyzed process.[11]
Table 3: Kinetic Data for Acid-Catalyzed Detritylation of 5'-O-DMT-thymidine
| Solvent | Second-Order Rate Constant (k₂) at 30°C (M⁻¹s⁻¹) |
| Toluene | 0.078 |
| Dichloromethane | 0.089 |
| Acetonitrile | 0.072 |
| Data from a study on the kinetics of detritylation catalyzed by dichloroacetic acid.[6] |
Base and Nucleophile Stability: The DMT ether linkage is generally stable to the basic conditions used for the removal of other protecting groups from the nucleobases and the phosphate (B84403) backbone (e.g., concentrated ammonium (B1175870) hydroxide). However, prolonged exposure to strong bases or nucleophiles, especially at elevated temperatures, can lead to some degradation. The stability of the phosphoramidite moiety itself is also a concern, with hydrolysis being a primary degradation pathway, particularly for the guanosine (B1672433) phosphoramidite.[12]
Chromatographic Behavior
The significant hydrophobicity imparted by the DMT group is a key feature exploited in the purification of synthetic oligonucleotides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): "Trityl-on" RP-HPLC is a widely used method for purifying the desired full-length oligonucleotide product from shorter "failure" sequences.[13] The DMT group strongly interacts with the nonpolar stationary phase (e.g., C18 silica), leading to a significantly longer retention time for the DMT-on product compared to the DMT-off failure sequences. After collection of the DMT-on peak, the DMT group is removed by treatment with acid, and the deprotected oligonucleotide can be further purified or desalted.
Experimental Protocols
The following sections provide detailed methodologies for determining the key physicochemical properties of DMT-protected nucleosides.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic equilibrium solubility of a DMT-protected nucleoside in a specific organic solvent.
Materials:
-
DMT-protected nucleoside
-
Solvent of interest (e.g., acetonitrile, HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the DMT-protected nucleoside to a vial containing a known volume of the solvent at a specified temperature (e.g., 25 °C). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to further pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is crucial to remove any remaining solid particles.
-
Quantification by HPLC:
-
Calibration Curve: Prepare a series of standard solutions of the DMT-protected nucleoside of known concentrations in the same solvent. Analyze these standards by HPLC and construct a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC under the same conditions as the standards.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the solubility of the DMT-protected nucleoside in the chosen solvent.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the DMT-nucleoside has strong absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL
Protocol 2: Stability Assessment under Acidic and Basic Conditions (Forced Degradation Study)
This protocol describes a forced degradation study to evaluate the stability of a DMT-protected nucleoside under various pH conditions, following the principles of ICH guideline Q1A(R2).[1][14]
Materials:
-
DMT-protected nucleoside
-
Hydrochloric acid (HCl) solutions of various concentrations (e.g., 0.1 M, 0.01 M)
-
Sodium hydroxide (B78521) (NaOH) solutions of various concentrations (e.g., 0.1 M, 0.01 M)
-
Buffer solutions of various pH values (e.g., pH 4, 7, 9)
-
Organic co-solvent (e.g., acetonitrile or methanol, if needed for solubility)
-
Temperature-controlled chambers or water baths
-
HPLC system with a UV or photodiode array (PDA) detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the DMT-protected nucleoside in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an aliquot of the stock solution to solutions of varying acid concentrations (e.g., 0.1 M HCl, 0.01 M HCl) and buffer solutions of acidic pH.
-
Base Hydrolysis: Add an aliquot of the stock solution to solutions of varying base concentrations (e.g., 0.1 M NaOH, 0.01 M NaOH) and buffer solutions of alkaline pH.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to a neutral buffer (e.g., pH 7) or purified water.
-
-
Incubation: Incubate the prepared solutions at one or more temperatures (e.g., room temperature, 40°C, 60°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples if necessary before analysis.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. A stability-indicating method is one that can separate the intact DMT-protected nucleoside from its degradation products. A PDA detector is useful for assessing peak purity.
-
Data Analysis:
-
Quantify the peak area of the intact DMT-protected nucleoside at each time point.
-
Calculate the percentage of the compound remaining over time.
-
Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant (k) for each condition.
-
Identify and, if possible, characterize the major degradation products.
-
Visualizing the Workflow
The logical flow of processes in which DMT-protected nucleosides are central can be effectively visualized using diagrams.
Oligonucleotide Synthesis Cycle
The phosphoramidite method for solid-phase oligonucleotide synthesis is a cyclical process where the DMT group plays a critical role in the detritylation and coupling steps.
References
- 1. database.ich.org [database.ich.org]
- 2. 5'-O-DMT-Thymidine, 40615-39-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dupont.com [dupont.com]
- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
The Gatekeeper of Oligonucleotide Synthesis: A Historical and Technical Guide to the DMT Group
For Researchers, Scientists, and Drug Development Professionals
A Historical Perspective on the Use of the DMT Group in Oligonucleotide Synthesis
The precise chemical construction of oligonucleotides, the building blocks of synthetic DNA and RNA, is a cornerstone of modern molecular biology and therapeutic development. Central to this process is the strategic use of protecting groups to ensure the specific, sequential addition of nucleotide monomers. Among the most pivotal of these is the 4,4'-dimethoxytrityl (DMT) group, a bulky and acid-labile guardian of the 5'-hydroxyl position of nucleosides. Its introduction in the early 1960s by the laboratory of H. Gobind Khorana was a landmark achievement that paved the way for the efficient synthesis of defined nucleic acid sequences.[1][2]
Prior to the advent of the DMT group, the synthesis of oligonucleotides was a formidable challenge, hampered by low yields and the difficulty of selectively reacting the correct hydroxyl groups on the sugar backbone. Khorana's group systematically investigated various trityl-based protecting groups and identified the DMT group as possessing a unique combination of properties that were highly advantageous for oligonucleotide synthesis.[3] The two electron-donating methoxy (B1213986) groups on the trityl moiety significantly stabilize the carbocation formed upon acidic cleavage, making the DMT group readily removable under very mild acidic conditions.[3] This acid lability is crucial for preserving the integrity of the growing oligonucleotide chain, which is susceptible to degradation, particularly depurination, under harsh acidic treatments.
The true potential of the DMT group was fully realized with the advent of solid-phase synthesis, a technique pioneered for oligonucleotides by Robert Letsinger and his colleagues in 1965.[4][5] By anchoring the first nucleoside to an insoluble polymer support, the laborious purification steps required after each coupling reaction in solution-phase synthesis were eliminated. The synthesis could proceed through a series of automated cycles of deprotection, coupling, capping, and oxidation. The acid-labile nature of the DMT group was perfectly suited for the deprotection step in this new paradigm.
The subsequent development of phosphoramidite (B1245037) chemistry in the early 1980s by Marvin Caruthers and his team further solidified the indispensable role of the DMT group.[6][7] Phosphoramidites proved to be more stable and reactive than the previously used phosphotriester reagents, leading to significantly higher coupling efficiencies. The combination of DMT protection, solid-phase synthesis, and phosphoramidite chemistry forms the foundation of modern automated oligonucleotide synthesis.
A key advantage of the DMT group is the ability to monitor the efficiency of each coupling cycle in real-time. Upon cleavage with acid, the released DMT cation forms a bright orange-colored species with a strong absorbance at 495 nm.[8] By measuring the intensity of this color, the yield of the preceding coupling step can be accurately determined, allowing for immediate troubleshooting and quality control.
The Superiority of DMT: A Quantitative Comparison
The choice of the 5'-hydroxyl protecting group is critical to the success of oligonucleotide synthesis. The superiority of the DMT group over its predecessors, the unsubstituted trityl (Tr) and monomethoxytrityl (MMT) groups, lies in its finely tuned acid lability. This property allows for its quantitative removal under conditions mild enough to avoid significant side reactions, most notably depurination of adenine (B156593) and guanine (B1146940) bases.
| Protecting Group | Structure | Relative Rate of Acid-Catalyzed Hydrolysis (Detritylation) | Typical Deprotection Conditions |
| Trityl (Tr) | Triphenylmethyl | 1 | Strong acid (e.g., HBr in acetic acid) |
| Monomethoxytrityl (MMT) | 4-Monomethoxytrityl | 10 | Moderate acid (e.g., 80% acetic acid) |
| Dimethoxytrityl (DMT) | 4,4'-Dimethoxytrityl | 100 | Mild acid (e.g., 3% trichloroacetic acid in dichloromethane) |
Table 1: Comparison of the properties of trityl-based protecting groups. The relative rates of hydrolysis are approximate and highlight the significantly increased acid lability with the addition of electron-donating methoxy groups.
The practical consequence of these differences in lability is a significant improvement in the overall yield and purity of the final oligonucleotide product when using DMT protection.
| Protecting Group | Average Stepwise Yield (%) | Theoretical Yield of a 20-mer Oligonucleotide (%) |
| Trityl (Tr) | < 90 | < 12 |
| Monomethoxytrityl (MMT) | ~95 | ~36 |
| Dimethoxytrityl (DMT) | > 99 | > 82 |
Table 2: Impact of protecting group on the theoretical yield of a 20-mer oligonucleotide. The higher stepwise yield achieved with the DMT group, due to milder deprotection conditions and reduced side reactions, results in a dramatically higher overall yield of the desired full-length product.
Experimental Protocols: The Core of Oligonucleotide Synthesis
The following protocols are based on the foundational principles established by the pioneers in the field and represent the standard methodologies used in modern automated oligonucleotide synthesis.
Seminal Protocol for Solid-Phase Oligonucleotide Synthesis (Adapted from Letsinger and Mahadevan, 1965)
This early protocol laid the groundwork for solid-phase synthesis, demonstrating the feasibility of assembling a dinucleotide on a polymer support.
Materials:
-
Styrene-divinylbenzene copolymer
-
5'-O-DMT-thymidine
-
Trityl chloride
-
Dicyclohexylcarbodiimide (DCC)
-
Acetic acid
Procedure:
-
Preparation of the Solid Support: The copolymer is functionalized to provide anchoring points for the first nucleoside.
-
Attachment of the First Nucleoside: 5'-O-DMT-thymidine is coupled to the functionalized support using DCC as a condensing agent in pyridine.
-
Washing: The support is thoroughly washed with pyridine and other organic solvents to remove unreacted reagents.
-
Detritylation: The DMT group is removed by treatment with a mild acid, such as acetic acid, to expose the 5'-hydroxyl group.
-
Coupling of the Second Nucleoside: A second protected nucleoside is added along with a condensing agent to form the internucleotide bond.
-
Cleavage from Support: The synthesized dinucleotide is cleaved from the polymer support for subsequent analysis.
Standard Phosphoramidite Synthesis Cycle on an Automated Synthesizer
This cyclical process is the workhorse of modern oligonucleotide synthesis, enabling the rapid and efficient production of long DNA and RNA chains. Each cycle consists of four main steps:
1. Detritylation (DMT Removal)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).
-
Procedure: The deblocking solution is passed through the synthesis column containing the solid-supported oligonucleotide. The acidic conditions cleave the DMT group from the 5'-hydroxyl of the terminal nucleotide. The column is then washed with an inert solvent, such as acetonitrile (B52724), to remove the acid and the liberated DMT cation. The orange color of the eluent containing the DMT cation is measured spectrophotometrically to determine the coupling efficiency of the previous cycle.
2. Coupling
-
Reagents:
-
A protected nucleoside phosphoramidite (dissolved in acetonitrile).
-
An activator, such as 1H-tetrazole or a more modern equivalent like 5-ethylthio-1H-tetrazole (ETT), also in acetonitrile.
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.
3. Capping
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and pyridine or lutidine.
-
Capping Reagent B: N-methylimidazole (NMI) in THF.
-
-
Procedure: To prevent the elongation of unreacted chains in subsequent cycles (which would result in deletion mutations), any free 5'-hydroxyl groups that failed to couple are acetylated. The capping reagents are delivered to the column, and the acetic anhydride, activated by NMI, rapidly acetylates the unreacted hydroxyls.
4. Oxidation
-
Reagent: A solution of iodine in a mixture of THF, pyridine, and water.
-
Procedure: The unstable phosphite triester linkage formed during the coupling step is oxidized to a more stable pentavalent phosphate (B84403) triester. The iodine solution is passed through the column, completing the synthesis cycle. The column is then washed with acetonitrile to prepare for the next cycle, starting again with the detritylation step.
Visualizing the Process: Workflows and Pathways
To better illustrate the logical flow and chemical transformations involved in oligonucleotide synthesis, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. OLIGONUCLEOTIDE SYNTHESIS ON A POLYMER SUPPORT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxyoligonucleotide synthesis via the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
A Technical Guide to 5'-O-DMT-dT: The Cornerstone of Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)thymidine (5'-O-DMT-dT), a fundamental building block in the chemical synthesis of oligonucleotides. This document outlines its core physicochemical properties, its critical role in solid-phase synthesis, and the detailed experimental workflow for its application.
Core Properties of this compound
This compound is a protected nucleoside derivative essential for the controlled, stepwise synthesis of DNA sequences.[1][2][3] The dimethoxytrityl (DMT) group on the 5'-hydroxyl position serves as a temporary protecting group, preventing unwanted polymerization during the synthesis process.[4][5] This acid-labile group is selectively removed at the beginning of each synthesis cycle to allow the addition of the next nucleotide.
Quantitative data and key properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 40615-39-2 | [2][6] |
| Molecular Formula | C₃₁H₃₂N₂O₇ | [2][6] |
| Molecular Weight | 544.59 g/mol | [2][6] |
| Synonyms | 5'-O-(4,4'-Dimethoxytrityl)thymidine | [2][6] |
| Purity | ≥95% | [6] |
| Storage | 4°C, sealed storage, away from moisture and light | [6] |
The Role of this compound in Oligonucleotide Synthesis
This compound is a precursor to its phosphoramidite (B1245037) derivative, which is the reactive monomer used in the now-ubiquitous phosphoramidite method for solid-phase oligonucleotide synthesis.[7][8] This method constructs DNA chains in the 3' to 5' direction, opposite to biological synthesis.[4][7] The entire process is automated and cyclical, with one nucleotide added per cycle.[5][7]
The logical workflow for incorporating a thymidine (B127349) nucleotide into a growing oligonucleotide chain using this chemistry is depicted below.
Experimental Protocols: The Phosphoramidite Synthesis Cycle
The synthesis of oligonucleotides is an automated, four-step cyclical process.[9][10] The following sections detail the methodologies for each key stage of a single nucleotide addition.
Step 1: Detritylation (Deblocking)
The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside bound to the solid support (e.g., controlled-pore glass).[5]
-
Reagent : A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[10]
-
Procedure : The acidic solution is passed through the synthesis column. The acid cleaves the DMT group, exposing a free 5'-hydroxyl group on the support-bound nucleoside.[10] This reaction is rapid and quantitative.[7]
-
Monitoring : The cleaved DMT cation produces a characteristic orange color, which can be measured spectrophotometrically at approximately 495 nm to determine the coupling efficiency of the previous cycle.[7][11]
-
Post-Step : The column is thoroughly washed with an anhydrous solvent, such as acetonitrile, to remove the acid and the cleaved DMT cation before the next step.[10]
Step 2: Coupling
The incoming nucleotide, as a nucleoside phosphoramidite (e.g., DMT-dT phosphoramidite), is added to the now-free 5'-hydroxyl group of the growing chain.
-
Reagents : The nucleoside phosphoramidite and an activator solution (e.g., 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI)) dissolved in anhydrous acetonitrile.[12]
-
Procedure : The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[4] The 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom, forming a new phosphite triester linkage.[4] This reaction is driven to completion by using a large excess of the phosphoramidite monomer.
Step 3: Capping
To prevent the formation of oligonucleotides with deletion mutations, any unreacted 5'-hydroxyl groups must be permanently blocked from participating in subsequent cycles.[7]
-
Reagents : A capping mixture, typically consisting of acetic anhydride (B1165640) and N-methylimidazole (NMI).[4]
-
Procedure : This electrophilic mixture rapidly acetylates any free 5'-hydroxyl groups, rendering them inert to further coupling reactions.[4][5]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate (B84403) triester.[4][5]
-
Reagents : A solution of iodine in a mixture of water and a weak base (e.g., pyridine (B92270) or lutidine) in tetrahydrofuran (B95107) (THF).[8]
-
Procedure : The iodine solution is passed through the column, oxidizing the P(III) phosphite triester to a P(V) phosphate triester, which is stable for the remainder of the synthesis process.[8]
Following oxidation, the column is washed again, and the entire four-step cycle is repeated for each subsequent nucleotide to be added to the sequence. After the final nucleotide is added, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and the phosphate backbone are removed in a final deprotection step, typically using concentrated ammonium (B1175870) hydroxide.[13]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotage.com [biotage.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. chemscene.com [chemscene.com]
- 7. atdbio.com [atdbio.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
In-Depth Technical Guide: Solubility of 5'-O-DMT-dT in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 5'-O-(4,4'-Dimethoxytrityl)thymidine (5'-O-DMT-dT), a critical protected nucleoside used in the chemical synthesis of oligonucleotides. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a key experimental workflow involving this compound.
Core Concept: Physicochemical Properties Influencing Solubility
This compound is a derivative of the nucleoside thymidine, where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This large, hydrophobic DMT group significantly alters the solubility profile of the parent nucleoside, rendering it more soluble in organic solvents and less soluble in aqueous solutions. The principle of "like dissolves like" is central to understanding its behavior; the hydrophobic nature of the DMT group favors interactions with non-polar and moderately polar organic solvents.
Data Presentation: Solubility of this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that comprehensive, standardized solubility data for this compound is not widely published. The information presented is compiled from product data sheets, patents, and related scientific literature.
| Solvent | Chemical Formula | Polarity Index | Solubility (at ambient temperature) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 100 mg/mL (183.62 mM)[1] | Requires sonication for dissolution. The hygroscopic nature of DMSO can negatively impact solubility.[1] |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | Highly Soluble (qualitative) | Protected nucleosides are generally highly soluble in acetonitrile. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble (qualitative) | Commonly used as a solvent for reactions and purification involving DMT-protected nucleosides. |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble (qualitative) | Mentioned as a solvent used in the purification of related compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Likely Soluble (inferred) | A common solvent in organic synthesis, expected to solubilize this compound due to its moderate polarity. |
| Acetone | C₃H₆O | 5.1 | Likely Soluble (inferred) | Based on its polarity, it is expected to be a suitable solvent. |
| Ethanol | C₂H₅OH | 4.3 | Sparingly Soluble (for phosphoramidite (B1245037) derivative) | The corresponding phosphoramidite is sparingly soluble (1-10 mg/mL). The solubility of this compound is expected to be in a similar range. |
| Water | H₂O | 10.2 | Relatively Insoluble (qualitative) | The hydrophobic DMT group significantly reduces water solubility. |
Experimental Protocols: Determining Solubility
A standardized and reliable method for determining the equilibrium solubility of a compound like this compound is the shake-flask method , followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).
Shake-Flask Method for Equilibrium Solubility Determination
This protocol is a widely accepted method for determining the thermodynamic solubility of a solid in a solvent.
1. Preparation of a Saturated Solution: a. Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached. b. Seal the vial to prevent solvent evaporation. c. Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). d. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
2. Separation of the Saturated Solution: a. After the equilibration period, cease agitation and allow the excess solid to sediment. b. To separate the saturated supernatant from the undissolved solid, centrifugation followed by careful filtration is recommended. c. Use a chemically inert syringe filter (e.g., PTFE, 0.22 µm) to filter the supernatant. This step is critical to ensure that no solid particles are transferred, which would lead to an overestimation of solubility.
3. Quantification of Solute Concentration by HPLC: a. Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Calibration Curve: Inject the standard solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The wavelength for detection should be set to the absorbance maximum of this compound (around 260 nm). Generate a calibration curve by plotting the peak area against the concentration of the standard solutions. c. Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC system under the same conditions as the standards. e. Calculation: Determine the concentration of the diluted sample from the calibration curve using its peak area. Calculate the original solubility by multiplying the determined concentration by the dilution factor.
4. Data Reporting: a. Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key stages of solid-phase oligonucleotide synthesis, a process where this compound is a fundamental building block.
Caption: Solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.
References
The Gatekeeper of Synthesis: An In-depth Technical Guide on the Steric Hindrance Effects of the DMT Group in Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of oligonucleotide synthesis and nucleoside chemistry, protecting groups are the unsung heroes, ensuring that chemical reactions proceed with the required specificity and efficiency. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as a cornerstone of modern phosphoramidite-based oligonucleotide synthesis. Its primary role is to reversibly block the 5'-hydroxyl group of a nucleoside, thereby directing the stepwise, 3'-to-5' elongation of the oligonucleotide chain. The effectiveness of the DMT group is largely attributed to its significant steric bulk, a property that profoundly influences the reactivity and conformational landscape of the nucleoside to which it is attached. This technical guide provides a comprehensive exploration of the steric hindrance effects of the DMT group in nucleosides, detailing its impact on chemical synthesis, enzymatic reactions, and conformational dynamics.
Steric Hindrance in Chemical Synthesis: The Double-Edged Sword of the DMT Group
The considerable size of the DMT group is a key factor in its utility and also presents certain challenges in chemical synthesis. Its steric bulk is the primary reason for its high selectivity for the less hindered 5'-primary hydroxyl group over the 3'-secondary hydroxyl group of a nucleoside during the initial protection step. However, this same steric hindrance can influence the efficiency of subsequent reactions in oligonucleotide synthesis.
Phosphoramidite (B1245037) Coupling
The central step in solid-phase oligonucleotide synthesis is the coupling of a 5'-DMT-protected nucleoside phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain. While this reaction is generally highly efficient, the steric environment around the reacting centers plays a crucial role. The bulky DMT group on the incoming phosphoramidite, along with other protecting groups on the nucleobase, can create a sterically congested environment that may slightly reduce coupling efficiency, especially for sterically demanding nucleosides or within constrained solid supports.[1][2] However, modern synthesis protocols, including the choice of activators and optimized coupling times, are designed to overcome these steric challenges, routinely achieving coupling efficiencies of over 99%.[3]
| Parameter | DMT-Protected Nucleoside Phosphoramidite | Unprotected 5'-OH Nucleoside | Reference(s) |
| Average Coupling Efficiency | >99% | Not applicable (unprotected -OH does not participate in directed coupling) | [3] |
| Reaction Rate | Slightly reduced due to steric hindrance | Not applicable | [4] |
| Side Reactions | Potential for detritylation with acidic activators | Prone to non-specific reactions | [5] |
Table 1: Influence of the DMT Group on Phosphoramidite Coupling Efficiency. This table summarizes the general impact of the DMT group on the efficiency of the phosphoramidite coupling reaction in solid-phase oligonucleotide synthesis. While direct kinetic comparisons are scarce in the literature, the high success of this method underscores its optimized nature.
Impact on Enzymatic Reactions: A Steric Barrier for Biological Machinery
The presence of the bulky DMT group at the 5'-terminus of an oligonucleotide can significantly affect its interaction with enzymes. This steric hindrance can be exploited for certain applications but can also interfere with desired enzymatic manipulations.
Enzymatic Ligation
Enzymes such as T4 DNA ligase, which catalyze the formation of a phosphodiester bond between the 5'-phosphate of one oligonucleotide and the 3'-hydroxyl of another, can be sterically hindered by the DMT group. The bulky nature of the DMT group can prevent the 5'-end of the oligonucleotide from properly entering the active site of the ligase, thereby inhibiting the ligation reaction.[] This effect is particularly pronounced in blunt-end ligations.[]
Polymerase Activity
Interestingly, the steric bulk of the DMT group does not appear to significantly impede the activity of DNA polymerases.[] This has practical applications, as 5'-DMT-protected oligonucleotides can be used as primers in polymerase chain reaction (PCR) to generate 5'-DMT-modified double-stranded DNA fragments.[]
Exonuclease Activity
The activity of some exonucleases, such as T5 5',3'-exonuclease, is also not significantly affected by the presence of a 5'-DMT group.[]
| Enzyme | Effect of 5'-DMT Group | Rationale | Reference(s) |
| T4 DNA Ligase | Inhibition of ligation | Steric hindrance prevents the 5'-end from accessing the enzyme's active site. | [] |
| DNA Polymerases | No significant inhibition | The active site can accommodate the DMT-modified primer. | [] |
| T5 5',3'-Exonuclease | No significant inhibition | The enzyme can still bind and cleave the phosphodiester backbone. | [] |
Table 2: Steric Hindrance Effects of the 5'-DMT Group on Various Enzymes. This table outlines the observed effects of a 5'-DMT group on the activity of common enzymes used in molecular biology.
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle using DMT-Protected Phosphoramidites
This protocol outlines the four main steps in one cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Materials:
-
DMT-protected nucleoside phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Deblocking solution (3% trichloroacetic acid (TCA) in dichloromethane)
-
Capping solution A (acetic anhydride (B1165640) in THF/lutidine)
-
Capping solution B (16% N-methylimidazole in THF)
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine)
-
Anhydrous acetonitrile (B52724)
-
Controlled pore glass (CPG) solid support with the initial nucleoside attached
Procedure:
-
Deblocking (Detritylation):
-
Wash the solid support with anhydrous acetonitrile.
-
Treat the support with the deblocking solution for 2-3 minutes to remove the DMT group from the 5'-hydroxyl of the immobilized nucleoside.
-
The release of the orange-colored trityl cation can be monitored spectrophotometrically at around 495 nm to determine the coupling efficiency of the previous cycle.
-
Wash the support thoroughly with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT cation.
-
-
Coupling:
-
Simultaneously deliver the DMT-protected nucleoside phosphoramidite solution and the activator solution to the solid support.
-
Allow the coupling reaction to proceed for 3-5 minutes. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
-
Capping:
-
Wash the support with anhydrous acetonitrile.
-
Treat the support with capping solutions A and B for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.
-
Wash the support with anhydrous acetonitrile.
-
-
Oxidation:
-
Treat the support with the oxidizing solution for 1-2 minutes to oxidize the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Wash the support with anhydrous acetonitrile.
-
-
Repeat:
-
Repeat steps 1-4 for each subsequent nucleotide to be added to the sequence.
-
Protocol 2: Comparative Enzymatic Ligation of 5'-DMT and 5'-OH Oligonucleotides
This protocol provides a method to compare the ligation efficiency of a 5'-DMT-protected oligonucleotide versus its unprotected counterpart using T4 DNA ligase.
Materials:
-
5'-DMT-protected oligonucleotide (to be ligated)
-
5'-OH oligonucleotide (same sequence as the DMT-protected one)
-
A second oligonucleotide with a 5'-phosphate group, complementary to a template strand to create a nick.
-
A DNA template strand to which the two oligonucleotides to be ligated will anneal adjacently.
-
T4 DNA Ligase and reaction buffer (containing ATP)
-
Nuclease-free water
-
Gel loading buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing:
-
Prepare two separate annealing reactions. In each, mix the template strand, the 5'-phosphorylated oligonucleotide, and either the 5'-DMT or the 5'-OH oligonucleotide in T4 DNA ligase buffer.
-
Heat the mixtures to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.
-
-
Ligation Reaction:
-
To each annealed mixture, add T4 DNA ligase.
-
Incubate the reactions at 16°C for a defined period (e.g., 1 hour).
-
As a negative control, prepare identical reactions without T4 DNA ligase.
-
-
Analysis:
-
Stop the reactions by adding gel loading buffer containing a denaturant (e.g., formamide).
-
Heat the samples to 95°C for 5 minutes to denature the DNA.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the DNA bands (e.g., by SYBR Gold staining). The ligated product will be a longer oligonucleotide, and its relative intensity will indicate the ligation efficiency.
-
Visualizations
Figure 1: The solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.
Figure 2: Steric hindrance of the DMT group inhibiting enzyme access.
Conclusion
The dimethoxytrityl group is an indispensable tool in modern nucleoside chemistry, particularly for the synthesis of oligonucleotides. Its significant steric bulk is the very property that makes it an effective and selective protecting group for the 5'-hydroxyl position. This steric hindrance, while beneficial for directing chemical synthesis, has profound and varied effects on both chemical and enzymatic reactions. A thorough understanding of these steric effects is crucial for researchers in the fields of chemical biology, drug development, and molecular diagnostics. By leveraging this knowledge, scientists can optimize synthesis protocols, design novel nucleic acid-based therapeutics, and develop innovative molecular tools. The continued study of the interplay between the steric properties of protecting groups like DMT and the intricate machinery of both chemical and biological systems will undoubtedly pave the way for future advancements in nucleic acid chemistry.
References
The Advent of a Molecular Guardian: A Technical Guide to the 4,4'-Dimethoxytrityl (DMT) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and drug development, the precise chemical synthesis of oligonucleotides is a foundational technology. The ability to construct custom sequences of DNA and RNA with high fidelity has unlocked advancements in diagnostics, therapeutics, and fundamental research. Central to this capability is the phosphoramididte method of solid-phase oligonucleotide synthesis, a process made possible by the strategic use of protecting groups. Among these, the 4,4'-dimethoxytrityl (DMT) group stands as a cornerstone, a molecular guardian that ensures the orderly and efficient assembly of nucleic acid chains. This in-depth technical guide explores the discovery, mechanism, and application of the DMT group, providing detailed experimental protocols and quantitative data for the modern researcher.
A Pivotal Discovery in Nucleic Acid Chemistry
The journey to routine, automated oligonucleotide synthesis was a long and arduous one. In the mid-20th century, the challenge of selectively forming phosphodiester bonds between specific nucleosides was a significant barrier. A breakthrough came from the laboratory of H. Gobind Khorana, who, in his quest to decipher the genetic code, pioneered methods for synthesizing oligonucleotides. A key contribution from Khorana's work was the introduction of the 4,4'-dimethoxytrityl (DMT) group as a protecting agent for the 5'-hydroxyl of nucleosides.[1] This development was a critical advancement that offered a delicate balance of stability and lability – the DMT group is robust enough to withstand the conditions of the coupling reaction but can be readily removed under mild acidic conditions to allow for the next nucleotide to be added.[2][3] This selective removal is the lynchpin of the cyclical nature of solid-phase oligonucleotide synthesis.
The Role of the DMT Group in Phosphoramidite (B1245037) Chemistry
The phosphoramidite method, the gold standard for oligonucleotide synthesis, is a four-step cyclical process that takes place on a solid support, typically controlled pore glass (CPG).[][5] The DMT group is instrumental in the first step of this cycle, detritylation, and its presence on the incoming phosphoramidite monomer is essential for the overall success of the synthesis.
The core principle of the DMT group's function is to reversibly block the 5'-hydroxyl group of the nucleoside.[3] This prevents unwanted side reactions, such as the polymerization of the phosphoramidite monomers, and ensures that the coupling reaction occurs specifically and sequentially.[3]
Properties of the DMT Group
The suitability of the DMT group for oligonucleotide synthesis stems from a unique combination of its chemical and physical properties:
-
Acid Lability: The bond between the DMT group and the 5'-hydroxyl is stable to the basic and neutral conditions of the coupling and oxidation steps but is rapidly cleaved by mild acids.[3] This is due to the electron-donating nature of the two methoxy (B1213986) groups, which stabilize the resulting carbocation upon cleavage.[2]
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, preventing it from participating in unintended reactions.[3]
-
Monitoring Capability: Upon cleavage, the DMT group is released as a stable, bright orange-colored dimethoxytrityl cation.[6][7][8] This cation has a strong absorbance at approximately 495 nm, which can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[6][7][9]
The Four-Step Synthesis Cycle
The automated synthesis of oligonucleotides is a marvel of chemical precision, with each cycle adding a single nucleotide to the growing chain. The DMT group is central to the initiation and continuation of this cycle.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 4,4'-Dimethoxytrityl alcohol | 40615-35-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 7. atdbio.com [atdbio.com]
- 8. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
introduction to solid-phase oligonucleotide synthesis using DMT
An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis Using the Phosphoramidite (B1245037) Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of solid-phase oligonucleotide synthesis, the cornerstone of modern DNA and RNA manufacturing. Employing the robust phosphoramidite chemistry, this methodology facilitates the automated, stepwise assembly of nucleic acid chains on a solid support, a process pivotal for applications ranging from basic research to the development of nucleic acid-based therapeutics. Central to this process is the use of the 5'-dimethoxytrityl (DMT) protecting group, which ensures the regioselective formation of the phosphodiester backbone.
Core Principles of Solid-Phase Synthesis
Solid-phase synthesis offers numerous advantages over traditional solution-phase methods, including the simplification of purification after each step and the feasibility of automation.[1] The growing oligonucleotide chain is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene beads, allowing for the easy removal of excess reagents and by-products by simple washing.[1][2] The synthesis proceeds in the 3' to 5' direction, opposite to the natural enzymatic synthesis.[3]
The Four-Step Synthesis Cycle
The addition of each nucleotide monomer to the growing chain is accomplished through a four-step cycle: deblocking (detritylation), coupling, capping, and oxidation.[1][2] This cycle is repeated until the desired oligonucleotide sequence is assembled.
Deblocking (Detritylation)
The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside anchored to the solid support.[4] This deprotection step exposes the 5'-hydroxyl group, making it available for reaction with the incoming nucleotide.[5] A solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM), is used for this purpose.[6] The choice between TCA and DCA can influence the incidence of depurination, with the milder acid DCA sometimes being preferred for longer oligonucleotides.[5] The cleaved DMT cation imparts a characteristic orange color, and its absorbance at 495 nm can be measured to monitor the coupling efficiency of the previous cycle in real-time.[1][7][8]
Coupling
Following detritylation and washing, the next phosphoramidite monomer is introduced along with an activator. The phosphoramidite, a nucleoside with a reactive phosphite (B83602) triester group at the 3'-position and a DMT group at the 5'-position, is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[5] The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[5] This reaction is highly sensitive to moisture and is carried out under anhydrous conditions.[9]
Capping
To prevent the elongation of failure sequences (chains that did not undergo coupling in the previous step), any unreacted 5'-hydroxyl groups are irreversibly blocked in the capping step.[5][8][10] A mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B) is commonly used to acetylate these free hydroxyls.[5] This ensures that only the full-length oligonucleotides are extended in subsequent cycles, simplifying the final purification.[10]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, which mirrors the natural phosphodiester backbone of DNA. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[5][6] After oxidation, the cycle can be repeated for the addition of the next nucleotide.
Experimental Protocols and Quantitative Data
The following tables summarize typical reagents, concentrations, and reaction times for each step of the synthesis cycle. It is important to note that these parameters can be optimized depending on the specific synthesizer, scale of synthesis, and the nature of the oligonucleotide being synthesized.
Table 1: Reagents and Typical Concentrations for the Oligonucleotide Synthesis Cycle
| Step | Reagent | Typical Concentration | Solvent |
| Deblocking | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) | 3% (w/v) | Dichloromethane (DCM) |
| Coupling | Nucleoside Phosphoramidite | 0.1 M | Anhydrous Acetonitrile |
| Activator (e.g., ETT, DCI) | 0.25 - 0.5 M | Anhydrous Acetonitrile | |
| Capping | Cap A: Acetic Anhydride | 10% (v/v) | Tetrahydrofuran (THF)/Pyridine |
| Cap B: N-Methylimidazole | 16% (v/v) | Tetrahydrofuran (THF) | |
| Oxidation | Iodine | 0.02 - 0.1 M | THF/Pyridine/Water |
Table 2: Typical Reaction Times for the Oligonucleotide Synthesis Cycle
| Step | Operation | Duration |
| Deblocking | Acid Delivery & Reaction | 20 - 110 seconds |
| Washing | 3 x 12-30 seconds | |
| Coupling | Reagent Delivery & Reaction | 20 - 30 seconds |
| Washing | 30 seconds | |
| Capping | Reagent Delivery & Reaction | 30 seconds |
| Washing | 30 seconds | |
| Oxidation | Reagent Delivery & Reaction | 18 - 30 seconds |
| Washing | 2 x 20-30 seconds |
Post-Synthesis Processing
Cleavage and Deprotection
Once the desired sequence has been assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (from the phosphate backbone and the nucleobases) are removed. This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at an elevated temperature.[8]
Purification: The Role of DMT-on
For many applications, the final product is purified using a "DMT-on" strategy. In this approach, the final 5'-DMT group is left on the oligonucleotide after synthesis.[6] This lipophilic DMT group allows for the selective retention of the full-length product on a reverse-phase chromatography column or cartridge, while the shorter, "failure" sequences that lack the DMT group are washed away.[][12] After this initial purification, the DMT group is removed by treatment with a mild acid, and the final purified oligonucleotide is recovered.[6][12]
Visualizing the Workflow
The logical flow of the solid-phase oligonucleotide synthesis cycle and the purification process can be visualized through the following diagrams.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Workflow for DMT-on purification of synthetic oligonucleotides.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. alfachemic.com [alfachemic.com]
- 3. glenresearch.com [glenresearch.com]
- 4. biotage.com [biotage.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. atdbio.com [atdbio.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. sg.idtdna.com [sg.idtdna.com]
- 12. atdbio.com [atdbio.com]
Methodological & Application
Application Notes and Protocols for 5'-O-DMT-dT in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and practices of using 5'-O-DMT-2'-deoxythymidine (5'-O-DMT-dT) phosphoramidite (B1245037) in automated solid-phase oligonucleotide synthesis. These protocols are intended to serve as a foundational resource for synthesizing high-quality, custom DNA sequences for research, diagnostic, and therapeutic applications.
Introduction to Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis is the cornerstone of modern DNA and RNA manufacturing, enabling the efficient, sequential addition of nucleotide building blocks on a solid support.[1][2][3] The process relies on phosphoramidite chemistry, which proceeds in the 3' to 5' direction.[4]
The key building block, a nucleoside phosphoramidite, such as this compound, has three critical features:
-
A standard nucleoside (deoxythymidine).
-
An acid-labile 5'-hydroxyl protecting group, the 4,4'-dimethoxytrityl (DMT) group, which prevents unwanted polymerization.[1][2][5]
-
A reactive 3'-phosphoramidite moiety that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][]
The Solid-Phase Synthesis Workflow
The synthesis is a cyclical process, with each cycle consisting of four main chemical reactions: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the sequence.[1][5][7]
Detailed Synthesis Cycle
The success of oligonucleotide synthesis hinges on the near-quantitative completion of each step in the cycle.
Step 1: Detritylation (Deblocking)
The cycle begins by removing the 5'-DMT protecting group from the nucleoside anchored to the solid support, exposing a free 5'-hydroxyl group for the subsequent coupling reaction.[1][5][7] This is achieved by treating the support with a mild acid. The cleaved DMT cation produces a characteristic orange color, which can be measured spectrophotometrically at 495 nm to monitor the coupling efficiency of the previous cycle in real-time.[2][8][9][10]
Step 2: Coupling
The next phosphoramidite monomer (e.g., this compound) is activated by a weak acid, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and delivered to the synthesis column.[1][4][7] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[1][3][8]
Step 3: Capping
To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked.[4][7][8] This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1][7][11] Capping minimizes the formation of deletion mutations (n-1, n-2, etc.) in the final product.[7]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step.[2] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, which mirrors the natural DNA backbone.[3][5] This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[1][5][7]
Post-Synthesis: Cleavage and Deprotection
After the final synthesis cycle is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the phosphate backbone (β-cyanoethyl) and nucleobases are removed.[1] This is typically accomplished in a single step by treating the support with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[1][2] For sensitive modifications, milder deprotection schemes may be required.[12][13]
Purification
The crude product contains the full-length oligonucleotide as well as truncated or failure sequences. Purification is often necessary to isolate the desired product. Common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used with "DMT-on" synthesis, where the final DMT group is left on the full-length product, making it significantly more hydrophobic than failure sequences.[8][14] The DMT group is then removed post-purification.[9][12]
-
Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides based on size and is effective for obtaining highly pure, long sequences.[1][8]
Quantitative Data and Reagents
The following tables summarize typical reagents, concentrations, and reaction times for a standard solid-phase synthesis cycle. These may require optimization based on the synthesizer, scale, and specific sequence.
Table 1: Standard Reagents for Oligonucleotide Synthesis
| Step | Reagent | Typical Concentration & Solvent | Purpose |
| Detritylation | Trichloroacetic Acid (TCA) | 3% in Dichloromethane (DCM)[1][4][12] | Removes the 5'-DMT protecting group. |
| Coupling | This compound Phosphoramidite | 0.1 M in anhydrous Acetonitrile[1][14] | DNA building block. |
| Activator (e.g., ETT) | 0.25 - 0.45 M in anhydrous Acetonitrile[1][12][14] | Activates the phosphoramidite for coupling. | |
| Capping | Capping Solution A | Acetic Anhydride in THF[1][7] | Acetylates unreacted 5'-OH groups. |
| Capping Solution B | 16% N-Methylimidazole in THF[1][7] | Catalyzes the acetylation reaction. | |
| Oxidation | Iodine | 0.02 - 0.1 M in THF/Pyridine/Water[1][5][12] | Oxidizes P(III) to P(V). |
| Washing | Anhydrous Acetonitrile (B52724) | N/A | Removes excess reagents and byproducts. |
| Cleavage & Deprotection | Concentrated Ammonium Hydroxide | Aqueous solution | Cleaves oligo from support and removes protecting groups.[1][2] |
Table 2: Typical Synthesis Cycle Parameters
| Step | Duration | Expected Efficiency |
| Detritylation | 60 - 90 seconds[1] | >99.5% |
| Coupling | 30 - 180 seconds[1] | >99%[14] |
| Capping | 30 - 60 seconds[1] | >99.9% |
| Oxidation | 30 - 60 seconds[1] | >99.9% |
| Overall Stepwise Yield | N/A | >99% |
Note: Even a small decrease in coupling efficiency has a significant cumulative impact on the final yield of the full-length product, especially for long oligonucleotides.[7]
Experimental Protocol: Standard Synthesis Cycle
This protocol outlines the automated steps for a single nucleotide addition using this compound phosphoramidite.
-
Column Installation: A synthesis column containing the initial nucleoside bound to a solid support (e.g., CPG) is placed on the automated synthesizer.
-
Initial Wash: The column is washed with anhydrous acetonitrile to ensure an inert environment.
-
Detritylation: The deblocking solution (3% TCA in DCM) is passed through the column for 60-90 seconds to remove the 5'-DMT group.[1] The orange trityl cation effluent can be collected for yield monitoring.
-
Wash: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid.[1]
-
Coupling: The this compound phosphoramidite solution (0.1 M) and activator solution (0.45 M ETT) are delivered simultaneously to the column and allowed to react for 30-180 seconds.[1]
-
Wash: The column is washed with anhydrous acetonitrile.
-
Capping: Capping solutions A and B are mixed and delivered to the column for 30-60 seconds to block any unreacted 5'-hydroxyls.[1]
-
Wash: The column is washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution (0.02 M Iodine) is passed through the column for 30-60 seconds to stabilize the phosphate linkage.[1]
-
Final Wash: The column is washed extensively with anhydrous acetonitrile to prepare for the next cycle.
-
Repeat: Steps 3-10 are repeated until the desired oligonucleotide sequence is fully assembled.
Visualization of this compound Phosphoramidite
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. blog.invitek.com [blog.invitek.com]
- 4. News - The basic principle of DNA synthesis [honyabio.com]
- 5. wenzhanglab.com [wenzhanglab.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for 5'-O-DMT-Thymidine in Automated DNA/RNA Synthesis Platforms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (5'-O-DMT-dT) in automated solid-phase DNA/RNA synthesis. This key building block is fundamental to the production of synthetic oligonucleotides for a vast array of applications, from basic research to therapeutic drug development.
Introduction to Phosphoramidite (B1245037) Chemistry
Automated DNA and RNA synthesis relies on the phosphoramidite method, a highly efficient process for the sequential addition of nucleotide building blocks to a growing chain on a solid support.[1] Synthesis proceeds in the 3' to 5' direction, opposite to enzymatic synthesis.[2] The this compound phosphoramidite is a modified thymidine (B127349) nucleoside designed for this process. It features critical protecting groups to ensure controlled, stepwise synthesis:
-
5'-O-Dimethoxytrityl (DMT) Group : A bulky, acid-labile protecting group on the 5'-hydroxyl position. It prevents unwanted side reactions and polymerization during synthesis.[3] Its removal at the beginning of each cycle provides the reactive site for the next nucleotide addition.[4] The DMT group's hydrophobicity is also crucial for the purification of the final full-length oligonucleotide.[5]
-
3'-O-Phosphoramidite Group : The reactive moiety that, when activated, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[]
-
Cyanoethyl Group : Protects the phosphorus atom and is easily removed under mild alkaline conditions during the final deprotection step.[3]
The Automated Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle incorporating one nucleotide. This four-step process is repeated until the desired sequence is assembled.[1]
-
Detritylation (Deblocking) : The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside anchored to the solid support (or the last nucleotide added). This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7] This step exposes a free 5'-hydroxyl group, making it available for the next reaction.[4] The released DMT cation has a characteristic orange color and its absorbance at 495 nm can be measured to monitor the coupling efficiency of the previous cycle in real-time.[2][8]
-
Coupling : The next nucleotide, in this case, this compound phosphoramidite, is activated by a weak acid like 5-Ethylthio-1H-tetrazole (ETT) or tetrazole.[2] The activated phosphoramidite is then delivered to the synthesis column where it reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage.[9] This reaction is rapid and highly efficient, often exceeding 99%.[10]
-
Capping : Since the coupling efficiency is not 100%, a small fraction of the 5'-hydroxyl groups remain unreacted.[8] To prevent these from reacting in subsequent cycles, which would lead to deletion mutations (n-1 sequences), they are permanently blocked or "capped".[11] This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[2]
-
Oxidation : The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[12] This step completes the cycle, and the entire process is repeated, starting with the detritylation of the newly added nucleotide.[5]
Visualizing the Synthesis Cycle
Caption: The four-step automated solid-phase DNA synthesis cycle.
Quantitative Data and Performance Metrics
The success of oligonucleotide synthesis is highly dependent on the efficiency of each step. The coupling efficiency, in particular, has a cumulative effect on the final yield of the full-length product.
Table 1: Typical Performance Metrics for this compound Synthesis
| Parameter | Typical Value | Importance |
|---|---|---|
| Coupling Efficiency | >99% | Directly impacts the overall yield of the full-length product.[10] |
| Detritylation Time | 60-90 seconds | Must be sufficient for complete DMT removal without causing depurination.[1] |
| Coupling Time | 30-180 seconds | Optimized to ensure maximum reaction between the phosphoramidite and the growing chain.[1] |
| Isotopic Purity (for labeled dT) | >98% | Critical for applications using stable isotope-labeled oligonucleotides.[12] |
| Solution Stability | Several days (in anhydrous acetonitrile) | Freshly prepared solutions are recommended for optimal performance.[12] |
Table 2: Impact of Coupling Efficiency on Theoretical Maximum Yield
| Oligonucleotide Length | Yield at 99.5% Efficiency | Yield at 99.0% Efficiency | Yield at 98.0% Efficiency |
|---|---|---|---|
| 20-mer | 90.9% | 82.6% | 67.6% |
| 50-mer | 78.2% | 61.0% | 36.4% |
| 80-mer | 67.2% | 45.3% | 20.0% |
| 100-mer | 60.8% | 36.6% | 13.3% |
Data compiled from principles of oligonucleotide synthesis.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Phosphoramidite Solution
Objective: To prepare the phosphoramidite solution for use in an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite (lyophilized powder)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Syringe and needle
-
Synthesizer-compatible reagent bottle
Procedure:
-
Allow the vial of lyophilized this compound phosphoramidite to warm to room temperature before opening to prevent moisture condensation.
-
Using a syringe, carefully add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.05 M to 0.15 M, as recommended by the synthesizer manufacturer).[12]
-
Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking.
-
Transfer the solution to the designated reagent bottle for the automated synthesizer.
-
Install the bottle on the synthesizer. It is recommended to use the reconstituted solution promptly for best results.
Protocol 2: Automated Synthesis on a Generic Platform
Objective: To perform a standard synthesis cycle for the incorporation of a thymidine nucleotide.
Procedure: The following steps are automatically performed by the synthesis platform within a single cycle:
-
Detritylation: The synthesis column is washed with anhydrous acetonitrile. A solution of 3% TCA in DCM is then passed through the column for 60-90 seconds to remove the 5'-DMT group.[1] The column is washed again with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[1]
-
Coupling: The prepared this compound phosphoramidite solution and an activator solution (e.g., 0.45 M ETT in acetonitrile) are delivered simultaneously to the column. The reaction proceeds for a programmed time (e.g., 30-180 seconds).[1]
-
Capping: A mixture of Capping Reagent A (acetic anhydride) and Capping Reagent B (N-methylimidazole) is passed through the column to acetylate any unreacted 5'-hydroxyl groups.[7]
-
Oxidation: A solution of 0.02 M iodine in THF/Pyridine/Water is passed through the column to oxidize the phosphite triester to a stable phosphate triester.[12]
-
The column is washed with acetonitrile, and the cycle is repeated for the next nucleotide in the sequence.
Protocol 3: Post-Synthesis Cleavage and Deprotection
Objective: To cleave the synthesized oligonucleotide from the solid support and remove protecting groups.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Heating block or oven at 55°C
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases (A, C, G).[13]
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonia (B1221849) using a vacuum centrifuge.
Protocol 4: DMT-on Reverse-Phase HPLC Purification
Objective: To purify the full-length oligonucleotide (which retains its 5'-DMT group) from shorter, capped failure sequences (which lack the DMT group).
Workflow Visualization:
Caption: Workflow for DMT-on purification of synthetic oligonucleotides.
Procedure:
-
Sample Preparation: Re-dissolve the dried crude oligonucleotide pellet (from Protocol 3) in an appropriate buffer (e.g., 0.1 M Triethylammonium acetate).
-
HPLC Separation: Inject the sample onto a reverse-phase HPLC column. The hydrophobic 5'-DMT group on the full-length product causes it to be retained much more strongly on the column than the more hydrophilic "failure" sequences that lack the DMT group.[5]
-
Fraction Collection: Elute the column with an appropriate gradient of acetonitrile. Monitor the elution profile with a UV detector and collect the major peak corresponding to the DMT-on oligonucleotide.
-
Drying: Evaporate the solvent from the collected fraction using a vacuum centrifuge.
Protocol 5: Manual Post-Purification Detritylation
Objective: To remove the 5'-DMT group from the purified oligonucleotide.
Materials:
-
80% aqueous acetic acid
-
Purified, dried DMT-on oligonucleotide
Procedure:
-
Dissolve the dried, purified DMT-on oligonucleotide in 200-500 µL of 80% acetic acid.[14]
-
Let the reaction proceed at room temperature for approximately 20-30 minutes.
-
Quench the reaction by adding water or buffer.
-
The detritylated oligonucleotide can then be desalted using methods like ethanol (B145695) precipitation or a desalting column to remove the acetic acid and the cleaved DMT group.[14] The final product is the purified, full-length oligonucleotide with a free 5'-hydroxyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. atdbio.com [atdbio.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Downstream Applications of 5'-O-DMT-dT Synthesized Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the various downstream uses of oligonucleotides synthesized with a 5'-O-dimethoxytrityl (DMT) group on the terminal thymidine. The DMT group, a cornerstone of solid-phase phosphoramidite (B1245037) chemistry, serves as a crucial protecting group during synthesis and a valuable handle for purification.[1] Its hydrophobic nature allows for efficient separation of the full-length desired oligonucleotide from shorter, failed sequences, a process often referred to as "DMT-on" purification.[2][3] Beyond its role in manufacturing, the presence or strategic removal of the DMT group is integral to a multitude of molecular biology and therapeutic applications.
Application Note 1: Purification of 5'-O-DMT-on Oligonucleotides via Reverse-Phase HPLC
High-performance liquid chromatography (HPLC) is a principal method for purifying synthetic oligonucleotides.[3] Reverse-phase HPLC, in particular, is highly effective for separating DMT-on oligonucleotides from non-DMT-containing failure sequences due to the significant hydrophobicity imparted by the DMT group.[2]
Experimental Protocol: DMT-on Reverse-Phase HPLC Purification
This protocol outlines the purification of a DMT-on oligonucleotide using a reverse-phase HPLC column.
Materials:
-
Crude DMT-on oligonucleotide, cleaved and deprotected from the solid support
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 2.0 M, pH 7.0
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in an appropriate volume of HPLC-grade water.
-
Mobile Phase Preparation:
-
Buffer A: 0.1 M TEAA in water
-
Buffer B: 0.1 M TEAA in 100% acetonitrile
-
-
Column Equilibration: Equilibrate the reverse-phase column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.
-
Sample Injection: Inject the dissolved crude oligonucleotide onto the equilibrated column.
-
Elution Gradient: Apply a linear gradient of increasing Buffer B concentration. The hydrophilic, DMT-off failure sequences will elute first at lower acetonitrile concentrations. The hydrophobic, DMT-on full-length product will elute at a higher acetonitrile concentration.
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the DMT-on oligonucleotide.
-
DMT Removal (Detritylation):
-
Pool the fractions containing the purified DMT-on oligonucleotide.
-
Add 80% acetic acid and incubate at room temperature for 30 minutes to cleave the DMT group.[4]
-
Quench the reaction by adding a neutralizing buffer, such as ammonium (B1175870) bicarbonate.
-
-
Desalting: Desalt the detritylated oligonucleotide using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm. Assess purity by analytical HPLC or gel electrophoresis.
Quantitative Data: Purification of a 20-mer DMT-on Oligonucleotide
| Parameter | Before Purification | After Purification |
| Purity (%) | 75 | >99 |
| Yield (%) | - | 97 |
Table based on data from a one-step purification method.[5]
HPLC Purification Workflow
Application Note 2: Gene Silencing with Small Interfering RNA (siRNA)
siRNAs are short, double-stranded RNA molecules that can induce sequence-specific gene silencing through the RNA interference (RNAi) pathway.[6] Chemically synthesized siRNAs are widely used tools for studying gene function and as potential therapeutics.
Experimental Protocol: siRNA Transfection in Cultured Cells
This protocol describes the delivery of siRNA into mammalian cells using a lipid-based transfection reagent.
Materials:
-
siRNA duplex targeting the gene of interest (and a non-targeting control siRNA)
-
Adherent mammalian cells in culture
-
Opti-MEM® I Reduced Serum Medium
-
Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
96-well cell culture plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate to ensure they are 60-80% confluent at the time of transfection.
-
siRNA Preparation: Dilute the siRNA stock solution (typically 20 µM) in Opti-MEM® to the desired final concentration (e.g., 10 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to each well of the 96-well plate containing the cells and complete culture medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Analysis of Gene Knockdown: Assess the reduction in target gene expression at the mRNA level (e.g., by qRT-PCR) or protein level (e.g., by Western blot or ELISA).
Quantitative Data: Comparison of Modified vs. Unmodified siRNA Efficacy
Chemical modifications can enhance the stability and efficacy of siRNAs.
| siRNA Type | Target Gene | In Vivo Silencing (%) |
| Partially Modified | Htt | ~40 |
| Fully Modified | Htt | ~75 |
| Partially Modified | sFlt1 | ~25 |
| Fully Modified | sFlt1 | ~60 |
Data adapted from studies comparing partially and fully chemically modified siRNAs in vivo.[7][8]
siRNA Transfection Workflow
Application Note 3: Modulation of Gene Expression with Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides are single-stranded DNA or RNA molecules that bind to a target mRNA through Watson-Crick base pairing, leading to the degradation of the mRNA or blocking of translation, thereby inhibiting gene expression.[9]
Experimental Protocol: ASO Transfection in Cell Culture
This protocol provides a general guideline for transfecting cells with ASOs.
Materials:
-
Antisense oligonucleotide (and control oligonucleotides, e.g., scrambled sequence)
-
Cultured cells
-
Transfection reagent suitable for oligonucleotides (e.g., Lipofectin®)
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium
Procedure:
-
Cell Plating: Seed cells in multi-well plates to achieve 50-70% confluency on the day of transfection.
-
Preparation of ASO-Lipid Complexes:
-
For each transfection, dilute the ASO to the desired final concentration (e.g., 100 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the ASO and transfection reagent solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.
-
-
Cell Transfection:
-
Wash the cells with serum-free medium.
-
Add the ASO-lipid complexes to the cells.
-
Incubate for a specified period (e.g., 4-6 hours) at 37°C.
-
-
Post-Transfection:
-
Remove the transfection medium and replace it with a complete growth medium.
-
Incubate the cells for 24-48 hours.
-
-
Analysis: Harvest the cells and analyze the target mRNA or protein levels to determine the efficiency of the ASO-mediated knockdown.
Quantitative Data: ASO-Mediated Target Reduction
| Cell Line | Target Gene | ASO Concentration | mRNA Reduction (%) |
| A549 | Bcl-2 | 100 nM | ~70 |
| PC-3 | Survivin | 200 nM | ~80 |
Illustrative data based on typical ASO experiments.
ASO Mechanism of Action
Application Note 4: Development of Aptamers using SELEX
Aptamers are single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures, allowing them to bind to various molecular targets with high affinity and specificity.[10] They are generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[11]
Experimental Protocol: Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
This protocol outlines the general steps for selecting DNA aptamers against a protein target.
Materials:
-
ssDNA library with a central random region flanked by constant primer binding sites
-
Target protein
-
Binding buffer (e.g., PBS with MgCl₂)
-
PCR primers (forward and reverse)
-
Taq DNA polymerase and dNTPs
-
Streptavidin-coated magnetic beads (if using a biotinylated target)
-
Elution buffer
Procedure:
-
Library Preparation: Synthesize a single-stranded DNA library, typically with a 20-80 nucleotide random region.
-
Incubation: Incubate the ssDNA library with the target molecule in the binding buffer to allow for binding.
-
Partitioning: Separate the target-bound oligonucleotides from the unbound sequences. This can be achieved by various methods, such as nitrocellulose filter binding or using magnetic beads if the target is immobilized.
-
Washing: Wash the bound complexes to remove non-specifically bound sequences. The stringency of the washes can be increased in later rounds.
-
Elution: Elute the bound ssDNA from the target.
-
PCR Amplification: Amplify the eluted ssDNA pool using PCR with primers corresponding to the constant regions of the library.
-
ssDNA Generation: Generate single-stranded DNA from the PCR product for the next round of selection. This can be done by asymmetric PCR or by using lambda exonuclease to digest one strand.
-
Iterative Rounds: Repeat steps 2-7 for multiple rounds (typically 8-20), often with increasing selection pressure, to enrich for high-affinity aptamers.
-
Sequencing and Characterization: After the final round, clone and sequence the enriched pool to identify individual aptamer candidates. Characterize the binding affinity of the selected aptamers.
Quantitative Data: Binding Affinities of Selected Aptamers
| Aptamer | Target | Dissociation Constant (Kd) |
| sgc8 | PTK7 (on leukemia cells) | 0.8 nM |
| AP-1 | CD20 | 96.91 nM |
| VEGF Aptamer | rhVEGF165 | 2.5 nM |
Data from various aptamer selection studies.[10][12][13]
SELEX Workflow
Application Note 5: Preparation of Fluorescent DNA Probes
Fluorescently labeled oligonucleotides are essential tools for a wide range of applications, including qPCR, fluorescence in situ hybridization (FISH), and microarrays. While fluorescent phosphoramidites can be incorporated during synthesis, post-synthetic labeling is a common and versatile method.
Experimental Protocol: Post-Synthetic Labeling of Amine-Modified Oligonucleotides
This protocol describes the labeling of an oligonucleotide containing a primary amine with an amine-reactive fluorescent dye.
Materials:
-
Amine-modified oligonucleotide (synthesized with an amino-linker phosphoramidite)
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification supplies (e.g., desalting column or HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the purified amine-modified oligonucleotide in the labeling buffer.
-
Dye Preparation: Dissolve the amine-reactive dye in DMSO to create a stock solution.
-
Labeling Reaction: Add the dye solution to the oligonucleotide solution. The molar ratio of dye to oligonucleotide may need to be optimized, but a 10- to 50-fold excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled oligonucleotide from the unreacted dye. This is typically done using a desalting column, ethanol precipitation, or reverse-phase HPLC.
-
Characterization: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the DNA) and at the dye's maximum absorbance wavelength.
Quantitative Data: Labeling Efficiency
| Labeling Position | Labeling Efficiency (%) |
| 5' End | 60-70 |
| 3' End | 70-90 |
Typical labeling efficiencies for post-synthetic conjugation.[14]
Probe Labeling Workflow
Application Note 6: Use in Polymerase Chain Reaction (PCR)
While most PCR primers are used in their deprotected (DMT-off) form, oligonucleotides with the 5'-DMT group retained can be stable under PCR conditions and do not necessarily inhibit DNA polymerase activity. This can be advantageous in specific workflows where post-PCR purification or modification is planned.
Experimental Protocol: PCR with DMT-on Primers
Materials:
-
5'-DMT-on forward and reverse primers
-
DNA template
-
High-fidelity DNA polymerase and corresponding buffer
-
dNTP mix
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the PCR reaction as follows in a PCR tube:
-
10x PCR Buffer: 5 µL
-
10 mM dNTP mix: 1 µL
-
10 µM Forward DMT-on Primer: 1 µL
-
10 µM Reverse DMT-on Primer: 1 µL
-
Template DNA: 1-10 ng
-
Taq DNA Polymerase: 0.25 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Thermocycling: Perform PCR using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis. The DMT group will add to the molecular weight of the amplicon, but this is often not discernible on a standard agarose gel.
-
Post-PCR Processing: The resulting PCR product will have a 5'-DMT group on each strand, which can be used for affinity purification on a reverse-phase matrix.
PCR Workflow with DMT-on Primers
Application Note 7: Gene Synthesis
The assembly of synthetic genes from individual oligonucleotides is a foundational technology in synthetic biology. Oligonucleotides with the 5'-DMT group can be used in polymerase chain assembly (PCA) methods for gene synthesis.
Experimental Protocol: Gene Assembly via Polymerase Chain Assembly (PCA)
Materials:
-
A set of overlapping oligonucleotides (can be DMT-on) spanning the desired gene sequence
-
High-fidelity DNA polymerase
-
dNTP mix
-
Outer PCR primers (flanking the full gene sequence)
Procedure:
-
Oligo Design: Design a series of overlapping oligonucleotides, typically 40-60 bases long, that tile across both strands of the target gene sequence.
-
Assembly Reaction: In a single tube, mix all the overlapping oligonucleotides (without the outer primers) with a high-fidelity DNA polymerase and dNTPs.
-
Assembly Thermocycling: Run a PCR program with a limited number of cycles (e.g., 15-20) to allow the oligonucleotides to anneal and extend, forming larger fragments of the gene.
-
Amplification Reaction: Add the outer PCR primers to the assembly reaction mixture.
-
Amplification Thermocycling: Perform a standard PCR (25-30 cycles) to amplify the full-length gene product from the assembled fragments.
-
Purification and Cloning: Purify the final PCR product from an agarose gel and clone it into a suitable vector for sequencing and verification.
References
- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 2. dupont.com [dupont.com]
- 3. atdbio.com [atdbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of partially and fully chemically-modified siRNA in conjugate-mediated delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Target Gene Silencing using Synthetically Modified siRNA and shRNA That Express Recombinant Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking the Emergence of High Affinity Aptamers for rhVEGF165 During CE-SELEX Using High Throughput Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.alphalifetech.com [blog.alphalifetech.com]
- 12. Generating Aptamers by Cell-SELEX for Applications in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedures for 5'-O-DMT-dT Phosphoramidite Chemistry in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5'-O-DMT-dT phosphoramidite (B1245037) in automated solid-phase DNA synthesis. This document outlines the foundational principles of phosphoramidite chemistry, step-by-step experimental procedures, and critical parameters for achieving high-efficiency oligonucleotide synthesis.
Introduction to Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the standard method for the chemical synthesis of DNA and RNA.[1] This process involves the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, typically controlled pore glass (CPG).[1][2] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[3]
A key component in this process is the phosphoramidite monomer, such as this compound phosphoramidite. This building block consists of a deoxythymidine nucleoside with a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl position and a reactive phosphoramidite group at the 3'-hydroxyl position.[1][4] The DMT group is acid-labile, allowing for its removal at the beginning of each synthesis cycle to enable the addition of the next nucleotide.[1][4] The exocyclic amino groups of other nucleobases (adenine, guanine, and cytosine) are protected with base-labile groups to prevent side reactions.[5][6]
The Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle consisting of four main chemical reactions: detritylation, coupling, capping, and oxidation.[1][7] This cycle is repeated for each nucleotide added to the growing chain.[1]
Step 1: Detritylation (Deblocking)
The first step in each cycle is the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside.[3][8] This is typically achieved by treating the solid support with a solution of a weak acid, such as trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[1][8] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[1] The cleaved DMT cation is a brightly colored orange species, and its absorbance can be measured to monitor the efficiency of the previous coupling step.[3][9]
Step 2: Coupling
Following detritylation, the next phosphoramidite monomer is added to the growing oligonucleotide chain. The this compound phosphoramidite is activated by a weak acid, such as 5-Ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the support-bound nucleoside.[1][8] This reaction forms a phosphite (B83602) triester linkage between the two nucleosides.[1] A high coupling efficiency, typically greater than 99%, is crucial for the synthesis of long and high-quality oligonucleotides.[2][9]
Step 3: Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the solid support will remain unreacted.[3] To prevent these unreacted chains from participating in subsequent coupling steps and forming deletion mutations, they are permanently blocked in a process called capping.[3][8] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and needs to be converted to a more stable phosphate (B84403) triester.[1][8] This is accomplished through an oxidation step, typically using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[1][8] This oxidation reaction completes the nucleotide addition cycle.
Post-Synthesis Processing: Cleavage and Deprotection
After the desired oligonucleotide sequence has been synthesized, the final DMT group is typically removed.[2] The oligonucleotide is then cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed.[1][5] This is usually achieved by treating the solid support with a concentrated solution of ammonium (B1175870) hydroxide.[1][8] For standard protecting groups, this deprotection step is often carried out at an elevated temperature (e.g., 55°C) for several hours.[8]
Experimental Protocols
The following tables summarize the reagents, conditions, and typical timings for each step of the automated solid-phase DNA synthesis cycle using this compound phosphoramidite.
Reagent Preparation
| Reagent | Composition | Concentration |
| Phosphoramidite Solution | This compound Phosphoramidite in Anhydrous Acetonitrile | 0.1 M[1] |
| Activator Solution | 5-Ethylthio-1H-tetrazole (ETT) in Anhydrous Acetonitrile | 0.45 M[1] |
| Deblocking Solution | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3%[1][8] |
| Capping Solution A | Acetic Anhydride in Tetrahydrofuran (THF) | Varies by synthesizer |
| Capping Solution B | 16% N-Methylimidazole in THF | Varies by synthesizer[1] |
| Oxidizing Solution | Iodine in THF/Pyridine/Water | 0.02 M[1][8] |
| Washing Solution | Anhydrous Acetonitrile | N/A |
| Cleavage & Deprotection | Concentrated Ammonium Hydroxide | N/A[1][8] |
Synthesis Cycle Parameters
| Step | Reagent(s) | Typical Duration | Purpose |
| 1. Detritylation | Deblocking Solution | 60-90 seconds[1] | Removal of the 5'-DMT protecting group.[1] |
| 2. Coupling | Phosphoramidite & Activator Solutions | 30-180 seconds[1] | Formation of the phosphite triester linkage.[1] |
| 3. Capping | Capping Solutions A & B | 30-60 seconds[1] | Blocking of unreacted 5'-hydroxyl groups.[1] |
| 4. Oxidation | Oxidizing Solution | 30-60 seconds[1] | Conversion of the phosphite triester to a stable phosphate triester.[1] |
Post-Synthesis Cleavage and Deprotection
| Step | Reagent | Temperature | Duration |
| Cleavage from Support | Concentrated Ammonium Hydroxide | Room Temperature | 1-2 hours[1] |
| Base Deprotection | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours[1][8] |
Visualizing the Workflow
The following diagrams illustrate the key processes in this compound phosphoramidite chemistry.
Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 3. atdbio.com [atdbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 7. DNA寡核苷酸合成 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: A Step-by-Step Guide for the Detritylation of 5'-O-DMT-dT
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4,4'-dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl function of nucleosides during solid-phase oligonucleotide synthesis. Its acid-labile nature allows for its selective removal at each cycle of synthesis to permit chain elongation. The removal of the 5'-O-DMT group, a reaction known as detritylation, is a critical step that must be performed efficiently and without causing side reactions, such as depurination.[1][2] This document provides detailed protocols for various detritylation methods for 5'-O-DMT-deoxythymidine (5'-O-DMT-dT) and other oligonucleotides.
The detritylation reaction is typically achieved by treatment with a weak acid.[1] The liberated DMT cation is a brightly colored orange species, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in the synthesis cycle.[1][3]
Principle of Detritylation
Detritylation is an acid-catalyzed cleavage of the ether bond between the 5'-oxygen of the deoxyribose sugar and the trityl group. Protic or Lewis acids are used to protonate the ether oxygen, facilitating the departure of the highly stable and resonance-stabilized dimethoxytrityl carbocation. The reaction must be carefully controlled to prevent unwanted side reactions, primarily the cleavage of the glycosidic bond between purine (B94841) bases (adenine and guanine) and the sugar, a process known as depurination.[1][2][4]
Experimental Protocols
This section details several common methods for detritylation, applicable in different contexts of oligonucleotide synthesis and purification.
Protocol 1: On-Support Detritylation during Solid-Phase Synthesis
This is the standard method used in automated oligonucleotide synthesizers.
Materials:
-
This compound oligonucleotide bound to a solid support (e.g., Controlled Pore Glass, CPG).
-
Detritylation Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[1]
-
Washing Solution: Acetonitrile (ACN).
-
Capping Solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing Solution (e.g., iodine in THF/water/pyridine).
Procedure:
-
Ensure the column containing the oligonucleotide-bound support is equilibrated to room temperature.
-
Wash the column with approximately 2 mL of Acetonitrile (ACN).
-
Slowly pass 1 mL of the 3% TCA in DCM solution through the column over a period of 2 minutes.[1] The eluent will be bright orange due to the liberated DMT cation. This can be collected for quantification if desired.[1]
-
Thoroughly wash the column with at least 5 mL of ACN to completely remove all residual acid and the DMT cation.[1]
-
Immediately proceed to the next step in the synthesis cycle (coupling, capping, or oxidation) to minimize exposure of the deprotected oligonucleotide to any residual acid.[1]
Protocol 2: Post-Purification Detritylation in Solution
This method is used for oligonucleotides that have been purified by reverse-phase HPLC with the 5'-DMT group still attached ("Trityl-on" purification).[3][5]
Materials:
-
Dried, purified DMT-on oligonucleotide.
-
Detritylation Solution: 80% aqueous acetic acid.[3]
-
3 M Sodium Acetate (B1210297) solution.
-
Ethanol (B145695) (95% or absolute).
Procedure:
-
Thoroughly dry the purified DMT-on oligonucleotide in a microcentrifuge tube. If purified by HPLC, multiple evaporations with water may be needed to remove residual buffer salts like triethylammonium (B8662869) acetate.[3]
-
Dissolve the dried oligonucleotide in 200-500 µL of 80% acetic acid.[3] Vortex the sample to ensure complete dissolution.
-
Let the solution stand at room temperature for 20-30 minutes.[3] Note that the orange color will not be visible as the aqueous solution quenches the DMT cation to form dimethoxytritanol.[3]
-
Add 5 µL per ODU of 3 M sodium acetate and 100 µL per ODU of cold ethanol to precipitate the oligonucleotide.[3]
-
Vortex the mixture and chill at -20°C or colder for at least 30 minutes.
-
Centrifuge at high speed for 5-10 minutes to pellet the detritylated oligonucleotide.
-
Carefully decant the supernatant containing the dimethoxytritanol byproduct.
-
Wash the pellet with 70-80% ethanol, centrifuge again, and decant.
-
Dry the pellet under vacuum. The resulting detritylated oligonucleotide is ready for use.
Protocol 3: Mild Detritylation using Warming-Up Method
This protocol is particularly useful for acid-sensitive modified oligonucleotides where standard acid treatments may cause degradation.[6]
Materials:
-
Purified DMT-on oligonucleotide.
-
50 mM Triethylammonium Acetate (TEAA) buffer or similar.
-
5.0 M Acetic Acid solution for pH adjustment.
Procedure:
-
Dissolve the purified DMT-on oligonucleotide in the TEAA buffer.
-
Carefully adjust the pH of the solution to between 4.5 and 5.0 using the acetic acid solution.[6]
-
Incubate the solution at a moderately elevated temperature, for example, 40°C.[6]
-
Monitor the reaction progress by reverse-phase HPLC. The reaction is typically complete within 60 minutes.[6]
-
Once detritylation is complete, the product can be desalted using standard procedures like ethanol precipitation.
Data Presentation: Comparison of Detritylation Protocols
The following table summarizes the key parameters for the described detritylation methods.
| Parameter | Protocol 1: On-Support | Protocol 2: In Solution | Protocol 3: Mild Warming |
| Context | Automated Synthesis | Post-HPLC Purification | Acid-Sensitive Oligos |
| Primary Reagent | 3% TCA or DCA in DCM[1] | 80% Acetic Acid (aq)[3] | Acetic Acid in Buffer[6] |
| Temperature | Room Temperature[1] | Room Temperature[3] | 40°C - 60°C[6] |
| Typical Duration | 2 minutes[1] | 20 - 30 minutes[3] | 30 - 60 minutes[6] |
| Monitoring | Orange DMT cation color[1] | HPLC | HPLC[6] |
| Key Advantage | Fast, automated | High purity starting material | Minimizes depurination[6] |
| Key Consideration | Risk of depurination with over-exposure[1] | Requires post-reaction workup/precipitation[3] | Slower reaction rate |
Mandatory Visualizations
Diagram 1: Automated Oligonucleotide Synthesis Cycle
Caption: Workflow of the four main steps in one cycle of solid-phase oligonucleotide synthesis.
Diagram 2: Troubleshooting Detritylation Issues
Caption: A logical workflow for troubleshooting common issues in detritylation reactions.
Troubleshooting Common Issues
-
Incomplete Detritylation: This leads to a lower yield of the desired full-length oligonucleotide.[1]
-
Cause: Degradation of the acid reagent, insufficient reaction time, or low ambient temperature.[1]
-
Solution: Always use fresh, high-quality acid solutions.[1] If incomplete reaction is suspected, increase the detritylation time in small increments.[1] Ensure the reaction is performed at a consistent and appropriate temperature.[1]
-
-
Depurination: This is a significant side reaction, especially for purine-rich sequences, where excessive acid exposure cleaves the glycosidic bond.[1]
-
Cause: Acid concentration is too high or exposure time is too long.[1]
-
Solution: Minimize the exposure time to the acid to the amount necessary for complete detritylation.[1] Consider using a weaker acid or a lower concentration of the current acid.[1] Ensure prompt and efficient washing of the support immediately following the detritylation step.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atdbio.com [atdbio.com]
- 6. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-O-DMT-dT Phosphoramidite Coupling in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling reaction of 5'-O-DMT-dT phosphoramidites, a critical step in the chemical synthesis of DNA oligonucleotides. The information compiled herein is intended to guide researchers in optimizing reaction conditions to achieve high coupling efficiencies, which is paramount for the synthesis of high-quality, full-length oligonucleotides for use in research, diagnostics, and therapeutic development.
Introduction to Phosphoramidite (B1245037) Coupling
The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides. This process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain that is attached to a solid support. The coupling step, where a 5'-O-DMT protected phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleotide, is a pivotal stage in this cyclical process.[][2][] The efficiency of this reaction directly impacts the yield and purity of the final full-length oligonucleotide.[2][4][5]
This compound phosphoramidite is the building block used to incorporate a deoxythymidine (dT) nucleotide into the growing DNA chain. The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl group, preventing unwanted side reactions and ensuring controlled, stepwise chain elongation.[][][7] The phosphoramidite moiety at the 3' position is the reactive group that, upon activation, forms a phosphite (B83602) triester linkage with the preceding nucleotide.[][]
Factors Influencing Coupling Efficiency
Achieving near-quantitative coupling efficiency (>99%) at each step is crucial, as any unreacted sites can lead to the accumulation of truncated sequences, which are often difficult to separate from the desired full-length product.[2][8] Several factors critically influence the outcome of the coupling reaction:
-
Activator: The choice and concentration of the activator are paramount. The activator, a mild acid, protonates the nitrogen of the phosphoramidite, making it highly reactive.[][][8]
-
Reaction Time: The duration of the coupling step must be sufficient to allow the reaction to go to completion but short enough to minimize side reactions.[]
-
Solvent: Anhydrous acetonitrile (B52724) is the solvent of choice, as the presence of water can hydrolyze the activated phosphoramidite, rendering it inactive.[][8][9][10]
-
Temperature: While ambient temperature is standard, variations can affect reaction kinetics.[]
-
Reagent Quality: The purity and freshness of the phosphoramidite, activator, and solvent are essential for optimal performance.[8][9]
Quantitative Data on Coupling Reaction Parameters
The following tables summarize key quantitative data for optimizing the coupling reaction of this compound phosphoramidites.
Table 1: Common Activators and Their Properties
| Activator | Typical Concentration | pKa | Key Characteristics | References |
| 1H-Tetrazole | 0.2 - 0.5 M | ~4.8 | Standard, cost-effective activator.[11] | [10][11][12] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.75 M | More acidic than 1H-Tetrazole | Higher reactivity and solubility in acetonitrile compared to 1H-Tetrazole.[11][12] | [11][12][13] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | More acidic than 1H-Tetrazole | Preferred for RNA synthesis due to higher reactivity.[11][12] | [11][12] |
| 4,5-Dicyanoimidazole (B129182) (DCI) | 0.25 - 1.2 M | Less acidic, more nucleophilic | Reduces coupling times and is highly soluble in acetonitrile.[9][11][14] | [9][10][11][14] |
Table 2: Typical Coupling Reaction Conditions
| Parameter | Recommended Condition | Notes | References |
| Phosphoramidite Concentration | 0.05 - 0.2 M | Higher concentrations can enhance efficiency, especially for long oligos.[9] | [10] |
| Activator Concentration | 0.2 - 0.7 M | The optimal concentration depends on the specific activator used. | [10] |
| Coupling Time | 30 - 180 seconds | Can be optimized based on the activator and sequence complexity.[15] DCI can significantly reduce this time.[9][14] | [15] |
| Solvent | Anhydrous Acetonitrile (<30 ppm H₂O) | The absence of water is critical to prevent hydrolysis of the activated phosphoramidite.[8][9] | [8][9][10] |
| Temperature | Ambient | Elevated temperatures can increase reaction rates but may also promote side reactions like depurination.[] | [] |
| Molar Excess of Phosphoramidite | 5 - 20 fold | A molar excess drives the reaction to completion. | [10] |
Experimental Protocols
The following is a generalized protocol for a single coupling cycle of this compound phosphoramidite on an automated DNA synthesizer.
Protocol 1: Standard Coupling Cycle
1. Deblocking (Detritylation):
- Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[13][15]
- Procedure: The DMT protecting group is removed from the 5'-hydroxyl of the support-bound nucleotide by passing the deblocking solution through the synthesis column. This exposes a free hydroxyl group for the subsequent coupling reaction.[2][13] The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
2. Coupling:
- Reagents:
- 0.1 M this compound phosphoramidite in anhydrous acetonitrile.
- 0.45 M Activator solution (e.g., ETT or DCI) in anhydrous acetonitrile.[15]
- Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, which then rapidly reacts with the free 5'-hydroxyl group on the solid support to form a phosphite triester linkage.[][10][13] The reaction is allowed to proceed for the optimized coupling time.
3. Capping:
- Reagents:
- Capping Reagent A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine or Lutidine.[9][13]
- Capping Reagent B: N-Methylimidazole in THF.[9][13]
- Procedure: A mixture of Capping Reagents A and B is introduced to the column to acetylate any unreacted 5'-hydroxyl groups.[2][9] This prevents the formation of deletion mutations (n-1 sequences) in subsequent cycles.[9][13]
4. Oxidation:
- Reagent: 0.02 - 0.1 M Iodine in a mixture of THF, pyridine, and water.[13][15]
- Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester by the iodine solution.[2][13] This completes the nucleotide addition cycle. The column is then washed with acetonitrile to prepare for the next cycle.
These four steps are repeated for each nucleotide to be added to the growing oligonucleotide chain.
Visualizing the Process
Chemical Reaction Pathway
The following diagram illustrates the key chemical transformations during the coupling and oxidation steps.
Caption: Chemical pathway of phosphoramidite coupling and oxidation.
Experimental Workflow
This diagram outlines the cyclical four-step process of solid-phase oligonucleotide synthesis.
Caption: Workflow of a single oligonucleotide synthesis cycle.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture in reagents or lines; Inactive phosphoramidite or activator; Insufficient coupling time. | Use fresh anhydrous acetonitrile and reagents; Increase coupling time or switch to a more potent activator.[8][9] |
| Presence of (n-1) Deletion Sequences | Inefficient coupling; Incomplete capping. | Optimize coupling conditions; Ensure capping reagents are fresh and active.[9][13] |
| Depurination (loss of A or G bases) | Prolonged exposure to acidic deblocking solution. | Use a milder deblocking agent (e.g., DCA instead of TCA) or reduce deblocking time.[][8] |
By carefully controlling the reaction conditions outlined in these notes and protocols, researchers can consistently achieve high coupling efficiencies, leading to the successful synthesis of high-quality oligonucleotides for a wide range of applications.
References
- 2. idtdna.com [idtdna.com]
- 4. metabion.com [metabion.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. thermofishersci.in [thermofishersci.in]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Capping Unreacted Sites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase oligonucleotide synthesis, the coupling of 5'-O-DMT-protected nucleoside phosphoramidites to the free 5'-hydroxyl group of the growing oligonucleotide chain is a critical step. While coupling efficiencies are typically high (often exceeding 99%), a small percentage of the 5'-hydroxyl groups may remain unreacted.[1][2] Failure to block these unreacted sites leads to the formation of (n-1) shortmers and other deletion sequences, which are difficult to purify from the full-length oligonucleotide and can compromise the efficacy of the final product in research and therapeutic applications.[3][4] The capping step is therefore essential to permanently block these unreacted hydroxyl groups by acetylation, preventing them from participating in subsequent coupling cycles.[1][5] This document provides detailed protocols for the standard acetic anhydride (B1165640) capping procedure and an alternative method using UniCap™ Phosphoramidite (B1245037), along with a quantitative comparison of their efficiencies.
Principle of Capping
The primary objective of the capping step is to acetylate the unreacted 5'-hydroxyl groups on the solid support-bound oligonucleotide. This is typically achieved using a two-component capping solution: Cap A, containing acetic anhydride, and Cap B, containing a catalyst such as N-methylimidazole (NMI or MeIm) or 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent.[5][6] The catalyst activates the acetic anhydride, facilitating the rapid and efficient acetylation of the free hydroxyl groups. The resulting acetylated ends are unreactive in subsequent coupling steps.[5]
An alternative approach involves using a phosphoramidite-based capping reagent, such as UniCap™ Phosphoramidite, which utilizes the same coupling chemistry as the monomer addition to cap the unreacted sites.[3][6]
Quantitative Comparison of Capping Reagents
The efficiency of the capping step is crucial for minimizing deletion impurities. The choice of capping reagents and their concentrations can significantly impact this efficiency. Below is a summary of the capping efficiencies of different reagents.
| Capping Reagent | Activator/Catalyst | Capping Efficiency (%) | Reference |
| Acetic Anhydride | 10% N-Methylimidazole (MeIm) | 90 | [6] |
| Acetic Anhydride | 16% N-Methylimidazole (MeIm) | 97 | [6] |
| Acetic Anhydride | 6.5% 4-Dimethylaminopyridine (DMAP) | >99 | [3] |
| UniCap™ Phosphoramidite | Standard phosphoramidite activator | ~99 | [6] |
Note: While DMAP shows very high capping efficiency, it has been reported to potentially cause a side reaction leading to a fluorescent adduct.[3][6] Therefore, N-methylimidazole is more commonly used.
Experimental Protocols
Standard Capping Protocol using Acetic Anhydride
This protocol describes the standard procedure for capping unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole.
Materials:
-
Cap A Solution: A solution of acetic anhydride in a suitable solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (B52724) (ACN)). Common formulations include:
-
Cap B Solution: A solution of a catalyst in a suitable solvent. Common formulations include:
-
Anhydrous Acetonitrile (ACN) for washing.
-
Solid support with the growing oligonucleotide chain.
-
Automated DNA/RNA synthesizer or manual synthesis apparatus.
Procedure:
-
Post-Coupling Wash: Following the phosphoramidite coupling step, wash the solid support thoroughly with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
-
Capping Reaction: Deliver the Cap A and Cap B solutions simultaneously to the synthesis column or reaction vessel. The two solutions are typically mixed immediately before or during delivery to the support.
-
Incubation: Allow the capping reaction to proceed for the time specified by the synthesizer protocol, typically ranging from 30 seconds to a few minutes.[1]
-
Post-Capping Wash: Wash the solid support thoroughly with anhydrous acetonitrile to remove excess capping reagents and byproducts.
-
Proceed to Oxidation: Continue with the oxidation step of the synthesis cycle.
Alternative Capping Protocol using UniCap™ Phosphoramidite
This protocol provides a method for capping using UniCap™ Phosphoramidite, an alternative to acetic anhydride.[9]
Materials:
-
UniCap™ Phosphoramidite Solution: Dilute UniCap™ Phosphoramidite to the standard phosphoramidite concentration (e.g., 0.1 M) in anhydrous acetonitrile.
-
Activator Solution: Standard phosphoramidite activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).
-
Anhydrous Acetonitrile (ACN) for washing.
-
Solid support with the growing oligonucleotide chain.
-
Automated DNA/RNA synthesizer.
Procedure:
-
Synthesizer Setup: Place the prepared UniCap™ Phosphoramidite solution on an available phosphoramidite port on the synthesizer (e.g., position 5).[6][9]
-
Cycle Modification: Modify the synthesis cycle to include a second coupling step after the standard base coupling. This second coupling step will deliver the UniCap™ Phosphoramidite and activator to the synthesis column.[6][9] The standard capping steps with acetic anhydride should be omitted from the cycle.[6]
-
Post-Coupling Wash: After the standard base coupling, perform a wash step with anhydrous acetonitrile.
-
UniCap™ Capping: Deliver the UniCap™ Phosphoramidite and activator solution to the synthesis column and allow the coupling reaction to proceed for the standard coupling time.
-
Post-Capping Wash: Wash the solid support thoroughly with anhydrous acetonitrile.
-
Proceed to Oxidation: Continue with the oxidation step of the synthesis cycle.
Diagrams
Caption: Experimental workflow for the capping step.
Caption: Chemical reaction for standard capping.
Troubleshooting Incomplete Capping
Incomplete capping can lead to a significant increase in deletion mutations.[3] Here are some common causes and troubleshooting tips:
-
Reagent Quality: Ensure that all reagents, especially the capping solutions and acetonitrile, are anhydrous.[10] Water can hydrolyze the capping reagents and reduce their effectiveness.
-
Reagent Delivery: Check the delivery lines and volumes on the synthesizer to ensure that the correct amounts of Cap A and Cap B are being delivered to the column. In some cases, increasing the delivery volume or time of the capping mix can improve efficiency.[3]
-
Catalyst Concentration: The concentration of the catalyst in Cap B is critical. As shown in the data table, higher concentrations of N-methylimidazole lead to better capping efficiency.[3][6]
-
Reagent Stability: Capping solutions can degrade over time. It is recommended to use fresh reagents for optimal performance.
Conclusion
The capping step is a critical process in solid-phase oligonucleotide synthesis that directly impacts the purity of the final product. While the standard acetic anhydride-based protocol is widely used and effective, optimizing catalyst concentration is key to achieving high efficiency. The UniCap™ Phosphoramidite method offers a highly efficient alternative that integrates seamlessly into the standard coupling cycle. Careful attention to reagent quality, delivery, and protocol optimization will ensure the effective blocking of unreacted sites and the synthesis of high-quality oligonucleotides for research and therapeutic development.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. empbiotech.com [empbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. How Reagent Purity Impacts API Manufacturing for Oligonucleotides and Peptides | Aurorium [aurorium.com]
Optimizing the Oxidation Step in 5'-O-DMT-dT Solid-Phase Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of the oxidation step in the solid-phase synthesis of 5'-O-DMT-deoxythymidine (5'-O-DMT-dT) containing oligonucleotides. The oxidation of the unstable phosphite (B83602) triester to the stable phosphate (B84403) triester is a critical step influencing the overall yield and purity of the synthesized oligonucleotide. Optimization of this step can lead to significant improvements in product quality and process efficiency.
Introduction to the Oxidation Step
In the phosphoramidite (B1245037) method of oligonucleotide synthesis, the coupling of a phosphoramidite monomer to the growing oligonucleotide chain results in the formation of a phosphite triester linkage. This P(III) species is unstable under the acidic conditions of the subsequent detritylation step and must be converted to a more stable P(V) phosphate triester. This conversion is achieved through an oxidation reaction.
The efficiency of the oxidation step is paramount. Incomplete oxidation leads to the cleavage of the phosphite triester linkage during the next acidic detritylation step, resulting in the termination of the oligonucleotide chain and an accumulation of truncated sequences. Conversely, over-oxidation or the use of harsh oxidizing agents can lead to the degradation of sensitive nucleobases. Therefore, careful optimization of the oxidizing agent, its concentration, and the reaction time is crucial for high-fidelity oligonucleotide synthesis.
Standard and Alternative Oxidation Reagents
The choice of oxidizing agent is a key variable in the optimization of the oxidation step. While iodine-based reagents are the most common, non-aqueous alternatives have been developed for specific applications.
Iodine-Based Oxidizers
The standard and most widely used oxidizing agent is a solution of iodine (I₂) in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water. Pyridine acts as a base to neutralize the hydrogen iodide byproduct, while water is essential for the reaction mechanism.
Mechanism of Iodine-Based Oxidation: The reaction proceeds through the formation of an iodophosphonium intermediate, which is then attacked by water to yield the stable phosphate triester.
Optimization Parameters for Iodine-Based Oxidizers:
-
Iodine Concentration: Standard concentrations typically range from 0.02 M to 0.05 M. Higher concentrations can allow for shorter reaction times, which is beneficial for high-throughput synthesis. However, for sensitive nucleosides or modifications, a lower concentration may be preferred to minimize side reactions.
-
Solvent Composition: The ratio of THF, pyridine, and water can influence the solubility of reagents and the reaction rate. Common formulations include varying ratios to optimize for different synthesis platforms and scales.
-
Reaction Time: The time the oxidizing agent is in contact with the solid support is a critical parameter. While the reaction is typically rapid (seconds to a few minutes), ensuring complete oxidation without causing degradation is key.
Non-Aqueous Oxidizers: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO)
For oligonucleotides containing sensitive moieties that are susceptible to degradation by aqueous iodine, or for synthesis on sensitive surfaces, a non-aqueous oxidizing agent is a valuable alternative. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) is a commercially available, non-aqueous oxidizer that efficiently converts the phosphite triester to the phosphate triester in an anhydrous acetonitrile (B52724) solution.
Advantages of CSO:
-
Compatibility with Sensitive Modifications: CSO is ideal for the synthesis of oligonucleotides containing modifications that are unstable in the presence of aqueous iodine.
-
Reduced Risk of Base Degradation: The anhydrous conditions can minimize unwanted side reactions and degradation of nucleobases.
-
Improved Purity in Certain Contexts: Studies have shown that CSO-mediated oxidation can result in cleaner crude products with fewer impurities compared to iodine/water oxidation, particularly for long oligonucleotides.
Quantitative Comparison of Oxidizing Agents
The selection of an appropriate oxidizing agent and its optimal concentration is critical for achieving high-yield and high-purity oligonucleotides. The following table summarizes a comparison of commonly used oxidizing agents.
| Oxidizing Agent | Typical Concentration | Solvent System | Typical Oxidation Time | Advantages | Disadvantages |
| Iodine (I₂) / Water | 0.02 M - 0.05 M | THF / Pyridine / Water | 30 - 60 seconds | Fast, efficient, and cost-effective for standard DNA synthesis. | Can cause degradation of sensitive nucleobases and modifications; water content can be problematic for some applications. |
| (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) | 0.1 M - 0.5 M | Anhydrous Acetonitrile | 2 - 3 minutes | Non-aqueous, suitable for sensitive modifications; can lead to higher purity for long oligonucleotides. | Slower reaction time and higher cost compared to iodine. |
| tert-Butyl Hydroperoxide | Not as common | Acetonitrile | Variable | Anhydrous alternative. | Can be less efficient than iodine or CSO, potentially leading to lower yields. |
Experimental Protocols
The following protocols provide a framework for the standard oxidation step and a methodology for its optimization.
Standard Protocol for Iodine-Based Oxidation
This protocol describes a typical oxidation step using a standard iodine-based oxidizing solution on an automated DNA synthesizer.
Reagents:
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (e.g., 70:20:10 v/v/v).
-
Washing Solution: Anhydrous acetonitrile.
Procedure:
-
Following the coupling step, wash the solid support column with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
-
Deliver the 0.02 M iodine oxidizing solution to the column.
-
Allow the oxidation reaction to proceed for 30-60 seconds.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the oxidizing solution and byproducts.
-
Proceed to the capping step (or the next detritylation step if capping is performed before oxidation).
Protocol for CSO-Based Oxidation
This protocol is designed for the use of the non-aqueous oxidizing agent CSO.
Reagents:
-
CSO Oxidizing Solution: 0.5 M (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in anhydrous acetonitrile.
-
Washing Solution: Anhydrous acetonitrile.
Procedure:
-
After the coupling step, wash the solid support column with anhydrous acetonitrile.
-
Deliver the 0.5 M CSO oxidizing solution to the column.
-
Incubate for a 3-minute wait step to ensure complete oxidation.
-
Thoroughly wash the column with anhydrous acetonitrile.
-
Proceed with the synthesis cycle.
Protocol for Optimizing the Oxidation Step
This protocol outlines a systematic approach to optimize the oxidation step for a specific oligonucleotide sequence or synthesis platform.
Objective: To determine the optimal oxidizing agent, concentration, and reaction time to maximize the yield of full-length product and minimize impurities.
Methodology:
-
Synthesize a Test Oligonucleotide: Choose a representative oligonucleotide sequence for the optimization study. A short mixed-base sequence (e.g., 15-20 bases) is often sufficient.
-
Vary Oxidation Parameters: Set up a series of syntheses, varying one parameter at a time while keeping others constant.
-
Oxidizing Agent: Compare the standard iodine/water oxidizer with CSO.
-
Iodine Concentration: Test different concentrations of iodine (e.g., 0.01 M, 0.02 M, 0.05 M).
-
Reaction Time: For a given oxidizing agent and concentration, vary the oxidation time (e.g., 15s, 30s, 60s, 120s for iodine; 1min, 2min, 3min, 5min for CSO).
-
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them using standard procedures.
-
Analysis of Crude Product: Analyze the crude oligonucleotide from each synthesis condition using the following analytical techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for quantifying the purity of the crude product. The percentage of the full-length product peak relative to the total peak area provides a quantitative measure of synthesis efficiency.
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): IEX-HPLC can provide complementary information on the purity of the oligonucleotide, separating based on charge.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the full-length product and identify any impurities.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides a visual assessment of the product purity, allowing for the detection of truncated sequences.
-
-
Data Analysis and Optimization:
-
Create a table summarizing the percentage of full-length product for each experimental condition.
-
Identify the conditions that consistently produce the highest yield of the target oligonucleotide with the fewest impurities.
-
Consider the trade-off between reaction time, reagent cost, and product quality when selecting the final optimized protocol.
-
Visualization of Workflows and Pathways
Oligonucleotide Synthesis Cycle Workflow
Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.
Chemical Pathway of the Oxidation Step
Caption: Chemical transformation during the oxidation step.
Conclusion
The optimization of the oxidation step is a critical aspect of modern oligonucleotide synthesis, directly impacting the quality and yield of the final product. By systematically evaluating different oxidizing agents, concentrations, and reaction times, researchers and drug development professionals can establish robust and efficient synthesis protocols. For standard oligonucleotides, iodine-based oxidizers remain a reliable and cost-effective choice. For sensitive or modified oligonucleotides, non-aqueous reagents like CSO offer a superior alternative, often leading to higher purity products. The implementation of rigorous analytical methods such as HPLC is essential for the accurate assessment of oxidation efficiency and the successful implementation of an optimized protocol.
Application Notes and Protocols for the Synthesis of Long Oligonucleotides using 5'-O-DMT-dT Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long oligonucleotides (oligos) is a cornerstone of modern molecular biology, with critical applications in gene synthesis, CRISPR-based genome editing, and the development of nucleic acid therapeutics.[1][2] The phosphoramidite (B1245037) method, utilizing 5'-O-dimethoxytrityl (DMT) protected nucleoside phosphoramidites such as 5'-O-DMT-dT, is the gold standard for this process. This document provides detailed application notes and experimental protocols for the synthesis of long oligonucleotides, focusing on maximizing yield and purity.
The synthesis of long oligonucleotides presents significant challenges, primarily the cumulative effect of incomplete reactions at each step of the synthesis cycle.[1][3] Even with a high stepwise coupling efficiency, the overall yield of the full-length product decreases exponentially with the length of the oligonucleotide. Therefore, maintaining exceptionally high efficiency at each step is paramount for success.[4][5]
Core Principles of Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis is a cyclical process involving four key chemical reactions for each nucleotide addition:
-
Deblocking (Detritylation): The removal of the acid-labile 5'-DMT protecting group from the terminal nucleotide of the growing chain, which is attached to a solid support. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.[6]
-
Coupling: The activated phosphoramidite monomer (e.g., this compound) is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles. This is crucial to minimize the formation of deletion mutants (n-1 sequences).[6][7]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.[6]
This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
Challenges in Long Oligonucleotide Synthesis
The synthesis of oligonucleotides exceeding 100-150 bases is complicated by several factors:
-
Decreased Coupling Efficiency: As the oligonucleotide chain elongates, steric hindrance can reduce the accessibility of the 5'-hydroxyl group, leading to lower coupling efficiencies.[4] The presence of moisture is also highly detrimental to the coupling step.[4][7]
-
Depurination: The repeated acidic conditions required for DMT removal can lead to the cleavage of the glycosidic bond in purine (B94841) nucleosides (A and G), resulting in abasic sites and chain cleavage during the final deprotection.[3][6]
-
Formation of Byproducts: Side reactions, such as the formation of n+1 sequences due to the reaction of the phosphoramidite with the activator, can occur.[4] Alkylation of the N-3 position of thymidine (B127349) can also lead to impurities.[4]
-
Purification Difficulties: The final product is a complex mixture containing the full-length oligonucleotide along with a series of truncated and modified sequences. Separating the desired long oligonucleotide from these closely related impurities is a significant challenge.[1]
Data Presentation
Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotides
| Oligonucleotide Length | Coupling Efficiency: 98.0% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |
| 20mer | 66.8% | 81.8% | 90.5% |
| 50mer | 36.4% | 60.5% | 77.9% |
| 100mer | 13.3% | 36.6% | 60.6% |
| 150mer | 4.8% | 22.2% | 47.2% |
| 200mer | 1.8% | 13.4% | 36.7% |
Data based on the formula: Yield = (Coupling Efficiency)^(Oligonucleotide Length - 1)
This table clearly demonstrates that even a small increase in coupling efficiency has a dramatic impact on the yield of the desired full-length product, especially for longer oligonucleotides.[4][5]
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the steps for a single cycle of nucleotide addition on an automated DNA synthesizer.
1. Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).[6]
-
Procedure:
-
Pass the deblocking solution through the synthesis column to remove the 5'-DMT group. The release of the DMT cation results in a characteristic orange color, which can be used to monitor the efficiency of the previous coupling step.
-
Wash the column thoroughly with anhydrous acetonitrile (B52724) (ACN) to remove the acid and the cleaved DMT group.[6]
-
2. Coupling
-
Reagents:
-
0.1 M solution of the desired 5'-O-DMT-nucleoside phosphoramidite (e.g., this compound) in anhydrous ACN.
-
0.45 M Activator solution, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous ACN.[6][7]
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the reaction to proceed for the recommended coupling time (typically 2-5 minutes for standard phosphoramidites). For long oligonucleotides, extending the coupling time or performing a double coupling may be beneficial.
-
3. Capping
-
Reagents:
-
Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Capping B: 16% N-methylimidazole in THF.[6]
-
-
Procedure:
-
Deliver a mixture of Capping A and Capping B to the synthesis column.
-
Allow the reaction to proceed for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups.
-
For long syntheses, a double capping step can be employed to ensure complete blocking of failure sequences.[6]
-
4. Oxidation
-
Reagent: 0.02 M Iodine in a mixture of THF, water, and pyridine.[6]
-
Procedure:
-
Pass the oxidizing solution through the column to convert the phosphite triester to a stable phosphate triester.
-
The reaction is typically complete within 1 minute.
-
Wash the column with anhydrous ACN to prepare for the next synthesis cycle.
-
Protocol 2: Post-Synthesis Cleavage and Deprotection
1. Cleavage from Solid Support
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) solution.[8]
-
Procedure:
-
After the final synthesis cycle, wash the column and dry the solid support with argon.
-
Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linkage, releasing the oligonucleotide from the support.[8]
-
Collect the ammonium hydroxide solution containing the oligonucleotide.
-
2. Deprotection of Nucleobases and Phosphate Groups
-
Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[9]
-
Procedure:
-
Heat the collected solution in a sealed vial at 55°C for 8-12 hours (for standard protecting groups). The use of AMA can significantly reduce the deprotection time.[9]
-
This step removes the protecting groups from the heterocyclic bases (e.g., benzoyl on dA and dC, isobutyryl on dG) and the cyanoethyl groups from the phosphate backbone.
-
After deprotection, cool the solution and evaporate the ammonia/methylamine.
-
Protocol 3: Purification of Long Oligonucleotides
For long oligonucleotides, purification is essential to remove truncated and modified sequences. DMT-on reverse-phase HPLC is a highly effective method for this purpose.[10]
1. DMT-on Reverse-Phase HPLC
-
Principle: The lipophilic 5'-DMT group is left on the full-length oligonucleotide after synthesis. This allows for excellent separation from the uncapped, DMT-off failure sequences by reverse-phase chromatography.[10]
-
Procedure:
-
Resuspend the crude, deprotected oligonucleotide in a suitable buffer.
-
Inject the sample onto a reverse-phase HPLC column.
-
Elute with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).
-
The DMT-on full-length product will be retained longer on the column than the DMT-off failure sequences.
-
Collect the peak corresponding to the DMT-on oligonucleotide.
-
2. Detritylation of Purified Oligonucleotide
-
Reagent: 80% Acetic acid.
-
Procedure:
-
Treat the collected DMT-on oligonucleotide with 80% acetic acid for 15-30 minutes at room temperature to remove the DMT group.
-
Neutralize the solution and desalt the purified oligonucleotide using a suitable method such as ethanol (B145695) precipitation or a desalting column.
-
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Overall workflow from synthesis to the final purified oligonucleotide.
Caption: Relationship between coupling efficiency, yield, and purification.
References
- 1. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 2. susupport.com [susupport.com]
- 3. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
Application Notes and Protocols for the Incorporation of Modified Bases with 5'-O-DMT-dT Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of modified nucleobases into synthetic oligonucleotides utilizing the robust and widely adopted 5'-O-DMT-dT phosphoramidite (B1245037) chemistry. This document outlines the fundamental principles, detailed experimental protocols, and data analysis techniques essential for the successful synthesis, purification, and characterization of modified oligonucleotides for a range of applications in research, diagnostics, and therapeutics.
Introduction to Modified Oligonucleotides
Oligonucleotides with modified bases are powerful tools in molecular biology and drug development.[1][2][3] Modifications to the nucleobase, sugar, or phosphate (B84403) backbone can confer a variety of enhanced properties, including increased nuclease resistance, improved binding affinity to target sequences, and the introduction of functional groups for labeling or conjugation.[1][2] The ability to site-specifically incorporate these modifications is crucial for applications such as antisense therapy, siRNA, aptamers, and diagnostic probes.[4]
The solid-phase phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[5][] This cyclical process involves the sequential addition of 5'-O-DMT (4,4'-dimethoxytrityl) protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.[5] The 5'-O-DMT group is an acid-labile protecting group that prevents polymerization at the 5'-hydroxyl position during the coupling step.[5]
The Phosphoramidite Synthesis Cycle
The synthesis of oligonucleotides using phosphoramidite chemistry is a four-step cycle that is repeated for each nucleotide addition. The process generally proceeds in the 3' to 5' direction.[5]
A diagram illustrating the key steps in the phosphoramidite synthesis cycle is provided below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glenresearch.com [glenresearch.com]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
Application Note: High-Purity Purification of DMT-On Oligonucleotides by Reverse-Phase HPLC
Abstract
This application note provides a detailed protocol for the purification of 5'-dimethoxytrityl (DMT)-on synthetic oligonucleotides using reverse-phase high-performance liquid chromatography (RP-HPLC). The "DMT-on" strategy leverages the hydrophobicity of the DMT group, which is retained on the full-length oligonucleotide product after solid-phase synthesis. This characteristic allows for a highly effective separation from shorter, uncapped failure sequences ("shortmers") that lack the DMT group and are therefore less hydrophobic.[1][2][3] This method is particularly well-suited for achieving high levels of purity required for demanding applications in research, diagnostics, and therapeutics.[1][4] Detailed experimental procedures, data presentation, and visual workflows are provided to guide researchers and drug development professionals.
Introduction
The chemical synthesis of oligonucleotides via the phosphoramidite (B1245037) method is a stepwise process that, despite high coupling efficiencies, can result in a crude mixture containing the desired full-length product alongside various impurities.[5] These impurities primarily consist of truncated sequences (failure sequences or "shortmers") and by-products from the chemical reactions.[][7] For many applications, the presence of these impurities can significantly impact experimental outcomes, making robust purification essential.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for oligonucleotide purification.[2][8] The "DMT-on" purification strategy is a widely used and effective method that simplifies the separation of the full-length product from failure sequences.[1] The lipophilic 5'-DMT group provides a strong hydrophobic handle, leading to significantly greater retention on the reverse-phase column compared to the more polar, uncapped failure sequences.[3][8] This differential retention allows for a clean separation. Following the purification of the DMT-on oligonucleotide, the DMT group is cleaved, typically under acidic conditions, to yield the final, deprotected product.[2][9]
This application note details a comprehensive protocol for the purification of DMT-on oligonucleotides using RP-HPLC, including sample preparation, chromatographic conditions, post-purification processing, and expected outcomes.
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Reverse-Phase Column: A suitable preparative reverse-phase column (e.g., polymer-based resins like AmberChrom™ XT20 or similar).
-
Solvents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Triethylammonium Acetate (TEAA) buffer, 2.0 M, pH 7.0
-
Deionized, sterile-filtered water
-
-
Reagents for Detritylation:
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
-
Crude DMT-on Oligonucleotide: Lyophilized or in solution.
Protocol: Purification of a 20-mer DMT-on Oligonucleotide
This protocol is optimized for the purification of a standard 20-mer DNA oligonucleotide. Adjustments to the gradient may be necessary for oligonucleotides of different lengths or with modifications.
1. Preparation of Mobile Phases:
-
Mobile Phase A: 0.1 M TEAA in deionized water. To prepare 1 L, add 50 mL of 2.0 M TEAA to 950 mL of deionized water.
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile. To prepare 1 L, add 50 mL of 2.0 M TEAA and 500 mL of acetonitrile to 450 mL of deionized water.
2. Sample Preparation:
-
Dissolve the crude lyophilized DMT-on oligonucleotide in Mobile Phase A to a final concentration of approximately 10-20 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Purification:
-
Column Equilibration: Equilibrate the reverse-phase column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared oligonucleotide sample onto the column.
-
Elution Gradient: Elute the oligonucleotide using the gradient conditions outlined in Table 1. Monitor the elution profile at 260 nm.
Table 1: Preparative HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 5.0 |
| 5.0 | 95 | 5 | 5.0 |
| 35.0 | 50 | 50 | 5.0 |
| 40.0 | 0 | 100 | 5.0 |
| 45.0 | 0 | 100 | 5.0 |
| 50.0 | 95 | 5 | 5.0 |
-
Fraction Collection: Begin collecting fractions as the main peak, corresponding to the DMT-on oligonucleotide, begins to elute. The DMT-on product is expected to elute at a higher concentration of Mobile Phase B (acetonitrile) due to its hydrophobicity.
4. Post-Purification Processing (Detritylation):
-
DMT Cleavage: Pool the fractions containing the purified DMT-on oligonucleotide. To remove the DMT group, add an equal volume of 80% acetic acid and let the reaction proceed at room temperature for 30-60 minutes. Alternatively, a 2% aqueous solution of trifluoroacetic acid can be used for a more rapid cleavage (5-10 minutes).
-
Desalting: After detritylation, the oligonucleotide needs to be desalted to remove the cleavage reagent and salts from the mobile phase. This can be achieved using a desalting column (e.g., gel filtration) or by ethanol (B145695) precipitation.
Data Presentation
The success of the purification can be evaluated by analyzing the purity and yield of the final product. Analytical RP-HPLC is typically used to assess the purity of the collected fractions and the final pooled product.
Table 2: Representative Purification Data for a 20-mer Oligonucleotide
| Sample | Purity (by Analytical HPLC) | Yield (%) |
| Crude DMT-on Oligonucleotide | 65% | 100% |
| Pooled HPLC Fractions (DMT-on) | >95% | 85% |
| Final Product (DMT-off, desalted) | >98% | 75% |
Visualization of Workflows
DMT-On Purification Strategy
The following diagram illustrates the fundamental principle of DMT-on oligonucleotide purification.
Caption: Principle of DMT-on purification by RP-HPLC.
Experimental Workflow
The diagram below outlines the step-by-step experimental workflow for the purification of DMT-on oligonucleotides.
Caption: Experimental workflow for DMT-on oligonucleotide purification.
Troubleshooting
Table 3: Common Issues and Solutions in DMT-on Oligonucleotide Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Splitting or Broadening | - Column overload- Inappropriate sample solvent- Column degradation | - Reduce sample load- Dissolve sample in the initial mobile phase- Use a new or validated column |
| Poor Resolution | - Gradient is too steep- Inappropriate mobile phase | - Decrease the gradient slope (e.g., from 1%/min to 0.5%/min increase in organic solvent)- Optimize ion-pairing agent concentration or type |
| Low Yield | - Incomplete elution of the DMT-on product- Loss during post-purification steps | - Extend the high organic solvent wash at the end of the gradient- Optimize desalting/precipitation conditions |
| Premature Detritylation | - Acidic conditions during sample preparation or storage | - Ensure sample is maintained at a neutral or slightly basic pH before injection |
Conclusion
The DMT-on reverse-phase HPLC purification method is a robust and highly effective strategy for obtaining high-purity synthetic oligonucleotides.[1][2] By capitalizing on the hydrophobic nature of the DMT protecting group, this technique provides excellent separation of the full-length product from failure sequences. The protocol and workflows detailed in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this purification strategy effectively, leading to high-quality oligonucleotides suitable for a wide range of downstream applications.
References
Application Notes and Protocols: A Comparative Study of Manual and Automated Oligonucleotide Synthesis using 5'-O-DMT-dT
Introduction
The synthesis of custom oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications from diagnostics and therapeutics to synthetic biology. The most prevalent method for this synthesis is the phosphoramidite (B1245037) chemistry, which utilizes 5'-O-dimethoxytrityl (DMT) protected nucleoside phosphoramidites, such as 5'-O-DMT-dT, for the sequential addition of nucleotide bases to a growing chain on a solid support. This process can be performed either manually or through the use of automated synthesizers.
Automated synthesis has become the standard for high-throughput and commercial production due to its efficiency, reproducibility, and high yields.[1] However, manual synthesis remains a viable option for small-scale production, educational purposes, and situations where access to an automated synthesizer is limited. Understanding the relative advantages and disadvantages of each approach is crucial for researchers, scientists, and drug development professionals to select the most appropriate method for their specific needs.
These application notes provide a detailed comparison of manual and automated oligonucleotide synthesis, focusing on key performance metrics such as synthesis time, yield, purity, and cost. Detailed experimental protocols for both methods are provided, along with troubleshooting guides to address common challenges.
Comparative Data
The choice between manual and automated oligonucleotide synthesis often depends on a trade-off between scale, speed, cost, and the level of hands-on time required. The following tables summarize the key quantitative differences between the two methods for the synthesis of a standard 20-mer oligonucleotide.
| Parameter | Manual Synthesis | Automated Synthesis |
| Synthesis Time per 20-mer | 6 - 8 hours | 2 - 4 hours |
| Hands-on Time per 20-mer | 4 - 6 hours | < 30 minutes |
| Typical Crude Yield (40 nmol scale) | 3 - 7 ODU (Optical Density Units) | 5 - 10 ODU |
| Typical Purity (Crude Product) | 70 - 85% | 85 - 95% |
| Cost per Base | Variable (dependent on labor) | Lower for high throughput |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (1-4 oligos) | High (up to 1536 oligos)[2] |
| This table provides an estimated comparison of manual versus automated oligonucleotide synthesis for a 20-mer sequence. |
| Parameter | Manual Synthesis | Automated Synthesis |
| Initial Equipment Cost | Low (glassware, syringes, etc.) | High ($10,000 - $30,000+)[3] |
| Reagent Cost per Synthesis | Higher per oligo due to larger excess volumes and potential for waste | Lower per oligo in high-throughput runs due to optimized reagent delivery |
| Labor Cost | High | Low |
| This table outlines the general cost considerations for establishing and running manual versus automated oligonucleotide synthesis. |
Experimental Workflows
The fundamental chemistry of solid-phase oligonucleotide synthesis is the same for both manual and automated processes. It involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.
Caption: Manual Oligonucleotide Synthesis Workflow.
References
Application Notes and Protocols for Large-Scale Synthesis of Therapeutic Oligonucleotides using 5'-O-DMT-dT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of therapeutic oligonucleotides, with a specific focus on the widely adopted phosphoramidite (B1245037) chemistry utilizing 5'-O-Dimethoxytrityl (DMT) protected thymidine (B127349) (5'-O-DMT-dT) and other nucleoside phosphoramidites.
Introduction
The demand for synthetic oligonucleotides as therapeutic agents, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), has grown significantly. The robust and scalable solid-phase phosphoramidite synthesis method is the cornerstone of therapeutic oligonucleotide manufacturing.[1] This method relies on the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[1][2] The 5'-O-DMT group is a crucial acid-labile protecting group for the 5'-hydroxyl function of the nucleoside, preventing unwanted side reactions during synthesis.[1]
This document outlines the entire workflow, from the initial solid-phase synthesis cycle to the final purification and analysis of the therapeutic oligonucleotide product.
I. Solid-Phase Oligonucleotide Synthesis Workflow
The synthesis of oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition. This cycle is repeated until the desired sequence is assembled.
Key Stages of the Synthesis Workflow:
-
Immobilization: The first nucleoside is attached to a solid support, typically controlled pore glass (CPG) or polystyrene, through a cleavable linker.[2][3]
-
Synthesis Cycle: A repetitive four-step process of deblocking, coupling, capping, and oxidation to elongate the oligonucleotide chain.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification and Analysis: The crude oligonucleotide is purified to a high degree of purity and analyzed to ensure its identity, purity, and integrity.
II. The Synthesis Cycle: A Step-by-Step Protocol
The automated solid-phase synthesis cycle is the core of oligonucleotide manufacturing. Below are the detailed steps and typical parameters for large-scale synthesis.
Step 1: Deblocking (Detritylation)
This step removes the 5'-DMT protecting group from the terminal nucleoside on the solid support, freeing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: Typically 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like Dichloromethane (DCM).[4]
-
Mechanism: The acidic solution cleaves the DMT group, which, when released, forms a bright orange-colored DMT cation. The intensity of this color can be measured spectrophotometrically at 495 nm to monitor the coupling efficiency of the previous cycle.
-
Protocol:
-
Wash the solid support with anhydrous acetonitrile (B52724).
-
Introduce the deblocking solution to the synthesis column and incubate for the specified time.
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
Step 2: Coupling
The next 5'-O-DMT protected nucleoside phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Reagents:
-
Nucleoside Phosphoramidite: The desired 5'-O-DMT protected nucleoside phosphoramidite (e.g., this compound-CE phosphoramidite).
-
Activator: A weak acid such as 1H-Tetrazole or, more commonly for large-scale synthesis, 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiourea (DCBT).
-
-
Mechanism: The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.
-
Protocol:
-
Simultaneously deliver the nucleoside phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the reaction to proceed for the specified coupling time.
-
Wash the support with anhydrous acetonitrile to remove unreacted reagents.
-
Step 3: Capping
This step permanently blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 shortmers) in the final product.[5]
-
Reagents:
-
Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Capping B: 1-Methylimidazole in THF.
-
-
Mechanism: The mixture of Capping A and B forms a reactive acetylating agent that acetylates the free 5'-hydroxyl groups, rendering them unreactive in subsequent coupling steps.
-
Protocol:
-
Introduce the capping solution mixture to the synthesis column.
-
Allow the capping reaction to proceed for the specified time.
-
Wash the support with anhydrous acetonitrile.
-
Step 4: Oxidation
The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester, which is the natural backbone linkage in DNA.
-
Reagent: A solution of iodine in a mixture of water, pyridine, and THF.[4]
-
Mechanism: Iodine acts as the oxidizing agent, converting the P(III) phosphite triester to a P(V) phosphate triester.
-
Protocol:
-
Introduce the oxidizing solution to the synthesis column.
-
Allow the oxidation to proceed for the specified time.
-
Wash the support with anhydrous acetonitrile to remove the oxidizing agent and byproducts.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Quantitative Data for Synthesis Cycle
| Parameter | Reagent/Condition | Typical Value (Large-Scale) | Purpose |
| Detritylation Time | 3% TCA in DCM | 60 - 120 seconds | Removal of 5'-DMT group |
| Phosphoramidite Excess | Molar excess over support-bound nucleoside | 1.5 - 5 equivalents | Drives coupling reaction to completion |
| Activator Excess | Molar excess over phosphoramidite | 5 - 20 equivalents | Activates the incoming phosphoramidite |
| Coupling Time | Standard phosphoramidites | 30 - 180 seconds | Formation of phosphite triester bond |
| Capping Time | Acetic Anhydride/1-Methylimidazole | 30 - 60 seconds | Blocks unreacted 5'-OH groups |
| Oxidation Time | 0.02 - 0.1 M Iodine solution | 30 - 60 seconds | Stabilizes the internucleotide linkage |
| Stepwise Coupling Efficiency | Per cycle | > 99% | Ensures high yield of full-length product |
Note: These values can vary depending on the specific synthesizer, scale, and sequence.
III. Post-Synthesis: Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled, it must be cleaved from the solid support and all protecting groups on the nucleobases and phosphate backbone must be removed.
Protocol:
-
Cleavage from Solid Support: The oligonucleotide is typically cleaved from the CPG support using a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). This step also removes the cyanoethyl protecting groups from the phosphate backbone.
-
Base Deprotection: The same ammoniacal solution is used to remove the protecting groups (e.g., benzoyl, isobutyryl) from the exocyclic amines of the nucleobases (A, C, and G). This is typically carried out at an elevated temperature.
-
Final DMT Group Removal (DMT-off): If the synthesis was performed "DMT-on" to aid in purification, the final 5'-DMT group is removed by treatment with an acid, such as 80% acetic acid in water.[4]
IV. Purification of Therapeutic Oligonucleotides
Purification is a critical step to ensure the safety and efficacy of therapeutic oligonucleotides by removing process-related impurities such as truncated sequences (shortmers) and other byproducts.[6] High-Performance Liquid Chromatography (HPLC) is the most common method for large-scale purification.
Purification Method Comparison
| Purification Method | Principle | Typical Purity | Typical Yield | Best Suited For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The DMT-on full-length product is more hydrophobic than DMT-off failure sequences. | >85%[7] | Moderate to High | Purification of DMT-on oligonucleotides, especially those with hydrophobic modifications. Generally for sequences up to 50-60 bases.[8][9] |
| Ion-Exchange HPLC (IEX-HPLC) | Separation based on charge. The negatively charged phosphate backbone interacts with a positively charged stationary phase. | 80-90%[8] | High | High-resolution separation of oligonucleotides based on length. Can achieve high purity and yield.[10] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | >90%[7] | Low | Achieving very high purity for short to long oligonucleotides, but yields are lower and the process is less scalable.[7][8] |
Detailed Protocol: Reverse-Phase HPLC Purification (DMT-on)
-
Column: A C18 stationary phase column suitable for large-scale purification.
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Mobile Phase B: Acetonitrile.
-
Procedure: a. Equilibrate the column with a low percentage of Mobile Phase B. b. Load the crude, DMT-on oligonucleotide solution onto the column. c. Elute with a gradient of increasing acetonitrile concentration. The more hydrophobic, DMT-on full-length product will elute later than the less hydrophobic, DMT-off failure sequences. d. Collect the fractions containing the purified DMT-on oligonucleotide. e. Remove the 5'-DMT group as described in the deprotection section. f. Desalt the final product using a method like size-exclusion chromatography or tangential flow filtration.
V. Analytical Characterization
A suite of analytical techniques is employed to ensure the quality, purity, and identity of the final therapeutic oligonucleotide product.
Key Analytical Methods
| Analytical Method | Purpose | Key Information Provided |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment and identity confirmation. | Provides molecular weight confirmation of the main product and identifies impurities.[3][6][11] |
| Anion-Exchange HPLC (AEX-HPLC) | Purity analysis. | Separates oligonucleotides based on the number of phosphate groups, providing high-resolution separation of the full-length product from shorter impurities. |
| Capillary Gel Electrophoresis (CGE) | Purity and size analysis. | Resolves oligonucleotides by length, offering a quantitative measure of purity. |
| UV-Vis Spectroscopy | Quantification. | Measures the absorbance at 260 nm to determine the concentration of the oligonucleotide. |
VI. Visualizing the Workflow and Chemical Logic
Diagrams
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Bioanalytical LC-MS of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Q-TOF-LC-MS and TQ-LC-MS analysis of Oligonucleotides | AxisPharm [axispharm.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 9. labcluster.com [labcluster.com]
- 10. Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography [advancingrna.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for the Use of 5'-O-DMT-dT in Microarray Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in-situ synthesis of oligonucleotides on a solid support is the foundation of high-density microarray technology. A key component in the widely used phosphoramidite (B1245037) chemistry for this process is 5'-O-DMT-thymidine (5'-O-DMT-dT). The dimethoxytrityl (DMT) group is an acid-labile protecting group for the 5'-hydroxyl function of the nucleoside. Its removal is a critical step that allows for the stepwise, chain-elongation of the oligonucleotide in a 3' to 5' direction. This document provides detailed application notes and protocols for the use of this compound in microarray synthesis, covering both the standard chemical synthesis and alternative methods, along with quantitative data and troubleshooting guidance.
Principle of Phosphoramidite Synthesis
The synthesis of oligonucleotides on a microarray surface using this compound phosphoramidite follows a four-step cycle for each nucleotide addition:
-
Detritylation (Deblocking): The acid-labile 5'-DMT group is removed from the surface-bound nucleotide, exposing a free 5'-hydroxyl group. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) in an anhydrous solvent.
-
Coupling: The next phosphoramidite monomer, in this case, this compound, is activated by a catalyst (e.g., tetrazole) and couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutations (n-1 sequences) in subsequent synthesis cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated for each nucleotide until the desired oligonucleotide sequences are synthesized at specific locations on the microarray.
Data Presentation
Table 1: Quantitative Data on Coupling Efficiency in Microarray Synthesis
| Parameter | Value/Range | Method of Determination | Reference(s) |
| Stepwise Coupling Efficiency (Standard DMT Chemistry) | 98-99.5% | Trityl Cation Monitoring | [1] |
| Stepwise Coupling Efficiency (Photolithographic Synthesis) | 92-94% | Fluorescence Intensity Measurement | [1] |
| Overall Yield for a 20-mer (98% Stepwise Efficiency) | ~67% | Calculation | [1] |
| Overall Yield for a 20-mer (99% Stepwise Efficiency) | ~82% | Calculation | |
| Overall Yield for a 20-mer (92% Stepwise Efficiency) | ~22% | Calculation | [1] |
Experimental Protocols
Protocol 1: Standard In-situ Microarray Synthesis using this compound Phosphoramidite
This protocol outlines the chemical steps for one cycle of thymidine (B127349) addition.
Materials and Reagents:
-
Microarray substrate with surface-bound initial nucleoside (with 5'-DMT group)
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[2]
-
Acetonitrile (B52724) (Anhydrous)
-
Coupling Solution:
-
This compound Phosphoramidite (0.1 M in anhydrous acetonitrile)[3]
-
Activator Solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)
-
-
Capping Solution:
-
Cap A: Acetic Anhydride/Pyridine/THF
-
Cap B: N-Methylimidazole/THF
-
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water[2]
-
Washing Solution: Acetonitrile
Procedure:
-
Detritylation:
-
Flush the microarray surface with the Deblocking Solution for 60-180 seconds to remove the 5'-DMT group.
-
The appearance of an orange color indicates the release of the DMT cation, which can be quantified spectrophotometrically at 495 nm to monitor coupling efficiency.[4]
-
Wash the surface thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT groups.
-
-
Coupling:
-
Deliver the Coupling Solution (pre-mixed this compound phosphoramidite and activator) to the microarray surface.
-
Allow the coupling reaction to proceed for 30-180 seconds.
-
Wash the surface with anhydrous acetonitrile.
-
-
Capping:
-
Flush the surface with the Capping Solution (a mixture of Cap A and Cap B) for 30-60 seconds.
-
Wash the surface with anhydrous acetonitrile.
-
-
Oxidation:
-
Treat the surface with the Oxidizing Solution for 30-60 seconds.
-
Wash the surface thoroughly with anhydrous acetonitrile.
-
-
Repeat: Repeat steps 1-4 for the subsequent nucleotide additions until the desired oligonucleotide sequences are synthesized.
-
Final Deprotection: After the final synthesis cycle, perform a global deprotection step to remove all remaining protecting groups from the bases and the phosphate backbone. This is typically done using a solution of aqueous ammonia (B1221849) or a mixture of ethylenediamine (B42938) and ethanol.[5]
Protocol 2: Electrochemical Deprotection of 5'-O-DMT for Spatially Addressed Synthesis
This method offers an alternative to photolithography for the spatial control of oligonucleotide synthesis.
Materials and Reagents:
-
Microarray chip with an array of individually addressable electrodes.
-
Electrochemical Deblocking Solution: A solution containing an electrochemically active compound that generates acid upon oxidation (e.g., hydroquinone) and a supporting electrolyte in an organic solvent. A specific formulation includes 400 mL methanol, 2.5 L acetonitrile, 22 g hydroquinone, 2.0 g anthraquinone, 60 g tetraethylammonium (B1195904) p-toluene sulfonate, and 2.32 mL 2,6-lutidine, brought to a final volume of 4.0 L with acetonitrile.[5]
-
Standard phosphoramidite synthesis reagents (as in Protocol 1).
Procedure:
-
Surface Preparation: The microarray surface is derivatized and prepared with an initial layer of DMT-protected nucleosides.
-
Electrochemical Deblocking:
-
The microarray is placed in a reaction chamber filled with the Electrochemical Deblocking Solution.
-
A voltage is applied to specific electrodes, generating acid locally at those sites.
-
The locally generated acid cleaves the 5'-DMT group on the overlying oligonucleotide chains. The deblocking is typically complete within a few seconds.[5]
-
-
Coupling, Capping, and Oxidation:
-
The deblocking solution is removed, and the standard phosphoramidite synthesis cycle (coupling, capping, and oxidation) is carried out as described in Protocol 1.
-
-
Repeat: The process of selective electrochemical deblocking and subsequent synthesis steps is repeated for each layer of nucleotides.
-
Final Deprotection: A final chemical deprotection step is performed to remove all remaining protecting groups.[5]
Mandatory Visualizations
Caption: Standard phosphoramidite synthesis cycle for microarrays.
Caption: Chemical pathway of the phosphoramidite coupling reaction.
Caption: Comparison of DMT-based and photolithographic synthesis.
Troubleshooting
Table 2: Troubleshooting Guide for Microarray Synthesis using this compound
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| Low Coupling Efficiency (indicated by low trityl signal) | 1. Degraded this compound phosphoramidite (moisture or oxidation).2. Inactive or degraded activator solution.3. Inefficient detritylation (incomplete removal of DMT group).4. Instrument fluidics issue (e.g., leaks, blockages). | 1. Use fresh, properly stored phosphoramidite.2. Prepare fresh activator solution.3. Increase detritylation time or use fresh deblocking solution.4. Perform instrument maintenance and check fluid delivery. | [4] |
| High Rate of Deletion Sequences | 1. Incomplete capping of unreacted 5'-OH groups.2. Low coupling efficiency. | 1. Ensure fresh capping reagents and adequate capping time.2. Troubleshoot low coupling efficiency (see above). | [6] |
| Signal Intensity Variation Across the Microarray | 1. Uneven delivery of reagents.2. Inconsistent deprotection (in electrochemical or photolithographic methods). | 1. Check the fluidics of the synthesizer for uniform flow.2. Optimize deprotection parameters (e.g., voltage, light intensity, exposure time). | |
| Depurination (loss of purine (B94841) bases) | 1. Over-exposure to acidic deblocking solution. | 1. Minimize detritylation time.2. Ensure thorough washing after detritylation. | [7] |
Conclusion
The use of this compound in phosphoramidite chemistry remains a cornerstone of in-situ microarray synthesis. While alternative methods such as photolithography offer advantages in terms of feature density, the high coupling efficiency and well-established nature of the DMT-based chemistry make it a robust and reliable choice for many microarray applications. Careful optimization of the synthesis cycle, including deprotection, coupling, capping, and oxidation steps, is crucial for the production of high-quality microarrays with a low error rate. The protocols and troubleshooting guide provided in this document serve as a comprehensive resource for researchers and professionals working in the field of genomics and drug development.
References
- 1. arep.med.harvard.edu [arep.med.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrochemically Generated Acid and Its Containment to 100 Micron Reaction Areas for the Production of DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficiency of Digital Photolithographic Synthesis of Large, High-Quality DNA Libraries and Microarrays using a Guanine O6 Dephosphitylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Express photolithographic DNA microarray synthesis with optimized chemistry and high-efficiency photolabile groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
causes and solutions for depurination during detritylation of 5'-O-DMT-dT
This technical support center provides troubleshooting guidance and frequently asked questions concerning depurination during the detritylation of 5'-O-DMT-dT and other nucleotides in oligonucleotide synthesis.
Troubleshooting Guide
Depurination, the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, is a critical side reaction that can occur during the acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) group.[1][2] This can lead to chain cleavage during the final basic deprotection step, resulting in truncated oligonucleotides and reduced yield of the desired full-length product.[1][3]
Problem: Low yield of full-length oligonucleotide, with evidence of shorter fragments upon analysis.
This is a common symptom of excessive depurination followed by chain cleavage. Follow this troubleshooting workflow to diagnose and resolve the issue.
References
optimizing capping step to reduce n-1 shortmers with 5'-O-DMT-dT
Topic: Optimizing the Capping Step to Reduce n-1 Shortmers with 5'-O-DMT-dT Phosphoramidites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of n-1 shortmers during oligonucleotide synthesis by optimizing the capping step.
Troubleshooting Guide: High Levels of n-1 Shortmers
High levels of n-1 shortmers, or deletion mutations, are a common issue in oligonucleotide synthesis, often leading to challenging purification and potentially compromising downstream applications. While the capping step is a critical control point, other factors throughout the synthesis cycle can contribute to the formation of these impurities.
Core Issue: Incomplete Capping
The primary cause of n-1 shortmer formation is the failure to cap unreacted 5'-hydroxyl groups after the coupling step.[1][2] These uncapped sequences can then participate in the subsequent coupling cycle, leading to a product that is one nucleotide shorter than the desired full-length oligonucleotide.[3][4]
Troubleshooting Steps for Capping Issues
| Potential Cause | Recommended Action | Expected Outcome |
| Degraded Capping Reagents | Use fresh bottles of Capping A (acetic anhydride) and Capping B (e.g., N-methylimidazole or DMAP). Ensure reagents are anhydrous. | Improved acetylation of unreacted 5'-hydroxyl groups, leading to a significant reduction in n-1 impurities. |
| Insufficient Reagent Delivery | Increase the volume and/or delivery time of the capping mixture. For example, on an Expedite synthesizer, consider increasing the delivery pulses by 50% (e.g., from 8 to 12 pulses) and the time interval by 50% (e.g., from 15 to 22 seconds). | Ensures complete exposure of the solid support to the capping reagents, driving the reaction to completion. |
| Suboptimal Capping Activator | Consider replacing N-methylimidazole (NMI) with 4-dimethylaminopyridine (B28879) (DMAP) as the activator in Capping B. A 6.5% DMAP solution can significantly improve capping efficiency. | DMAP is a more potent catalyst for acetylation, leading to a more efficient capping reaction and lower n-1 levels. |
| Moisture in the System | Ensure all reagents, especially acetonitrile (B52724) (ACN), are anhydrous. Use an in-line drying filter for the argon or helium supply. | Reduces the hydrolysis of phosphoramidites and capping reagents, improving overall synthesis efficiency. |
| Suboptimal Synthesizer Protocol | Implement a "Cap/Ox/Cap" cycle. The second capping step after oxidation helps to thoroughly dry the support before the next coupling reaction. | A drier support leads to higher coupling efficiency in the subsequent cycle, indirectly reducing the number of sites that would require capping. |
Beyond the Capping Step: Other Contributors to n-1 Formation
While the capping step is crucial, inefficiencies in other parts of the synthesis cycle can exacerbate the formation of n-1 shortmers.
| Potential Cause | Recommended Action | Rationale |
| Incomplete Detritylation | Ensure complete removal of the 5'-DMT protecting group by optimizing the deblocking time and using fresh deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane). | If the DMT group is not fully removed, the 5'-hydroxyl is unavailable for coupling, leading to a failure sequence that, if uncapped, will result in an n-1 shortmer. |
| Low Coupling Efficiency | Use high-quality, fresh phosphoramidites and activator. Ensure anhydrous conditions. Optimize coupling time. | Lower coupling efficiency results in a higher population of unreacted 5'-hydroxyl groups that need to be capped. Overwhelming the capping step's capacity increases the likelihood of n-1 formation.[4] |
| Poor Quality Phosphoramidites | Store phosphoramidites under an inert atmosphere at -20°C. Avoid repeated freeze-thaw cycles. Use fresh solutions for each synthesis. | Degraded phosphoramidites will have lower coupling efficiency, contributing to the formation of failure sequences. |
| Incomplete Oxidation | Use fresh oxidation solution (iodine in THF/water/pyridine). Ensure sufficient contact time. | Incomplete oxidation of the phosphite (B83602) triester can lead to chain cleavage during the subsequent acidic deblocking step, resulting in shorter fragments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the capping step in oligonucleotide synthesis?
A1: The capping step is designed to permanently block any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain by acetylating them.[2] This prevents these "failure sequences" from participating in subsequent coupling reactions, which would otherwise lead to the formation of n-1 deletion mutants.
Q2: Why are n-1 shortmers difficult to remove during purification?
A2: N-1 shortmers are challenging to separate from the full-length product because, like the desired oligonucleotide, they possess a 5'-DMT group if "trityl-on" purification is employed.[1][4] This makes their chromatographic behavior very similar to the full-length product.
Q3: What are the standard reagents used for the capping step?
A3: The standard capping reagents are a mixture of two solutions: Capping A, which contains acetic anhydride, and Capping B, which contains a catalyst, typically N-methylimidazole (NMI), in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile.[1]
Q4: How can I assess the efficiency of my capping step?
A4: Capping efficiency can be determined through several analytical methods. One common approach involves synthesizing a short test oligonucleotide, followed by cleavage, deprotection, and analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS). The relative peak areas of the full-length product and the n-1 shortmer can be used to calculate the capping efficiency. Another method involves enzymatic digestion of the oligonucleotide followed by polyacrylamide gel electrophoresis (PAGE) or LC-MS analysis to quantify the capped and uncapped species.
Q5: Can the choice of capping activator impact the formation of n-1 shortmers?
A5: Yes, the choice and concentration of the capping activator can have a significant impact. For instance, 4-dimethylaminopyridine (DMAP) is a more efficient catalyst for the capping reaction than N-methylimidazole (NMI). Using a 6.5% DMAP solution as Capping B can increase capping efficiency to over 99%.
Q6: What is a "Cap/Ox/Cap" cycle, and how does it help reduce n-1 shortmers?
A6: A "Cap/Ox/Cap" cycle involves performing a second capping step immediately after the oxidation step. The primary benefit is that the capping reagents are more effective at drying the solid support than acetonitrile alone. A drier support leads to a more efficient coupling reaction in the next cycle, which in turn reduces the number of unreacted 5'-hydroxyl groups that need to be capped, thereby minimizing the potential for n-1 shortmer formation.[4]
Data Presentation
Table 1: Comparison of Capping Reagent Efficiency
| Capping B Reagent | Concentration | Synthesizer | Capping Efficiency (%) |
| N-methylimidazole (NMI) | 10% | ABI 394 | 89 |
| N-methylimidazole (NMI) | 16% | ABI | 97 |
| 4-dimethylaminopyridine (DMAP) | 6.5% | ABI 394 | >99 |
Data sourced from Glen Report 21.21.
Experimental Protocols
Protocol 1: General Method for Evaluating Capping Efficiency by RP-HPLC
This protocol provides a general framework for assessing capping efficiency. Specific parameters may need to be optimized based on the oligonucleotide sequence and the HPLC system used.
1. Oligonucleotide Synthesis:
-
Synthesize a short, test oligonucleotide (e.g., a 10-mer) with and without the capping step.
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it using standard procedures.
2. Sample Preparation:
-
Lyophilize the crude oligonucleotide to dryness.
-
Reconstitute the sample in a suitable buffer, such as 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.
3. RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., Agilent, Waters).
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Temperature: 60°C to denature any secondary structures.
4. Data Analysis:
-
Integrate the peak areas for the full-length product (n) and the n-1 shortmer.
-
Calculate the capping efficiency using the following formula:
Mandatory Visualizations
Diagram 1: Standard Oligonucleotide Synthesis Cycle
Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.
Diagram 2: Troubleshooting Logic for High n-1 Shortmers
Caption: A logical workflow for troubleshooting the root cause of high n-1 shortmer levels.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
byproducts of 5'-O-DMT-dT phosphoramidite degradation and their impact
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the byproducts of 5'-O-DMT-dT phosphoramidite (B1245037) degradation and their impact on oligonucleotide synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter several issues during oligonucleotide synthesis that can be traced back to the degradation of this compound phosphoramidite. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a frequent problem that leads to a reduced yield of the full-length oligonucleotide and an increased proportion of truncated sequences (n-1 mers).[1][2][3]
Symptoms:
-
Low overall yield of the final oligonucleotide product.[4]
-
A high percentage of shorter sequences (n-1, n-2, etc.) observed in HPLC or mass spectrometry analysis of the crude product.[1]
-
A significant drop in the trityl cation signal during synthesis monitoring.[1]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Phosphoramidite Degradation (Hydrolysis) | The primary degradation pathway for phosphoramidites is hydrolysis, which occurs in the presence of moisture.[2][5] This leads to the formation of the corresponding H-phosphonate, an unreactive species that will not couple to the growing oligonucleotide chain.[5] Ensure that all solvents and reagents are anhydrous.[2][5] Use fresh, high-quality phosphoramidites and store them under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically 2-8°C).[5] |
| Phosphoramidite Degradation (Oxidation) | Exposure to air can cause the oxidation of the P(III) center of the phosphoramidite to a P(V) species.[4] Oxidized phosphoramidites are incapable of coupling.[4] Handle phosphoramidites under an inert atmosphere and use fresh solutions. |
| Inefficient Activation | The activator (e.g., tetrazole, DCI) is crucial for the coupling reaction. If the activator is degraded or at an incorrect concentration, coupling efficiency will be reduced.[5] Verify the concentration and quality of the activator. Consider using a fresh batch of activator. |
| Instrument and Fluidics Issues | Leaks, blockages, or improper calibration of the DNA synthesizer can result in the incorrect delivery of reagents to the synthesis column.[1] Perform regular maintenance on your synthesizer and check for any leaks or blockages in the fluidics system. |
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
The presence of unexpected peaks in the analytical data of the crude or purified oligonucleotide can indicate the incorporation of impurities or the formation of side products.
Symptoms:
-
Multiple peaks in the HPLC chromatogram that do not correspond to the full-length product or simple n-1 deletions.[4]
-
Mass signals in the mass spectrum that do not match the expected molecular weight of the desired product or its common truncations.
Possible Causes and Solutions:
| Cause | Recommended Action |
| "Reverse Amidite" Impurity | A critical impurity is the "reverse amidite" (3'-DMT-5'-phosphoramidite), an isomer of the desired product.[5][6] This impurity can be incorporated into the oligonucleotide chain, leading to errors.[5] Analyze the purity of the phosphoramidite raw material using RP-HPLC and ³¹P NMR to ensure it meets the required specifications (typically ≥99% purity).[5] |
| Acrylonitrile Adducts | A common degradation pathway involves the elimination of acrylonitrile, which can then form adducts with the nucleobases, resulting in a +53 Da mass modification.[4] Use high-purity phosphoramidites and ensure proper storage to minimize degradation. |
| Incomplete Deprotection | Failure to completely remove all protecting groups from the bases, phosphate (B84403) backbone, and the 5'-hydroxyl group after synthesis can result in unexpected peaks.[5] Review and optimize the deprotection protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation byproducts of this compound phosphoramidite?
A1: The two main degradation byproducts are the corresponding H-phosphonate and P(V) species . The H-phosphonate is formed through hydrolysis in the presence of moisture, while the P(V) species results from oxidation upon exposure to air.[4][5]
Q2: How are impurities in phosphoramidites classified?
A2: Impurities are generally categorized into three classes:[5][7]
-
Nonreactive and Noncritical: These do not participate in the synthesis and are easily removed. Examples include hydrolyzed nucleosides.[5]
-
Reactive but Noncritical: These can be incorporated into the oligonucleotide but are easily detected and separated. An example is a phosphoramidite with a modification on the 5'-OH group other than DMT.[5][7]
-
Reactive and Critical: These are the most detrimental as they can be incorporated and are difficult or impossible to separate from the final product. The "reverse amidite" is a prime example.[5][7]
Q3: What is the acceptable purity level for this compound phosphoramidite?
A3: For optimal performance in oligonucleotide synthesis, the purity of the phosphoramidite should typically be ≥99%.[5][8]
Q4: How does coupling efficiency affect the final product yield?
A4: Even a small decrease in coupling efficiency can significantly impact the yield of the full-length oligonucleotide, especially for longer sequences. For instance, a coupling efficiency of 98.5% for a 140-base pair oligonucleotide will result in only about 10% of the synthesized molecules being full-length. In contrast, a 99.5% efficiency would yield approximately 50% full-length product.[9]
Q5: How can I monitor coupling efficiency during synthesis?
A5: The most common method is to measure the absorbance of the trityl cation released during the deblocking step. This cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl signal indicates efficient coupling in the preceding cycle.[1]
Data Summary
The following tables summarize key quantitative data related to phosphoramidite quality and its impact on synthesis.
Table 1: Classification and Impact of Common this compound Phosphoramidite Byproducts/Impurities
| Byproduct/Impurity | Classification | Impact on Oligonucleotide Synthesis |
| H-phosphonate | Nonreactive, Noncritical[5] | Does not participate in the coupling reaction, leading to truncated sequences (n-1).[5] |
| Oxidized Phosphoramidite (P(V) species) | Nonreactive, Noncritical[5] | Fails to couple with the growing oligonucleotide chain, resulting in truncated sequences.[4] |
| "Reverse Amidite" (3'-DMT-5'-phosphoramidite) | Reactive, Critical[5][6] | Can be incorporated into the oligonucleotide, causing errors in the sequence.[5][6] |
| Phosphoramidites with other 5'-OH protecting groups | Reactive, Noncritical[5] | Can be incorporated, but the resulting modified oligonucleotide is typically separable from the desired product.[5] |
Table 2: Effect of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Coupling Efficiency: 98.5% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |
| 20-mer | 74.0% | 81.8% | 90.5% |
| 50-mer | 47.1% | 60.5% | 77.9% |
| 100-mer | 22.2% | 36.6% | 60.6% |
| 140-mer | 12.1% | 24.6% | 49.6% |
Note: Theoretical yields are calculated as (Coupling Efficiency)^(Oligonucleotide Length - 1).
Experimental Protocols
Protocol 1: Purity Analysis of this compound Phosphoramidite by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the purity of the phosphoramidite raw material.
Materials:
-
This compound Phosphoramidite sample
-
Anhydrous acetonitrile (B52724)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[5]
-
Mobile Phase B: Acetonitrile[5]
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[5][8]
Procedure:
-
Sample Preparation: Dissolve the phosphoramidite sample in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.[6]
-
HPLC System Setup:
-
Install the C18 column and equilibrate with the initial mobile phase conditions.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor at 254 nm.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from a low to a high concentration of Mobile Phase B over a suitable time (e.g., 30 minutes). A typical gradient might be 50-100% B over 20 minutes.
-
-
Data Analysis:
-
The main product should appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.[5]
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the total area of the product peaks by the total area of all peaks and multiplying by 100.
-
Protocol 2: Purity Analysis of this compound Phosphoramidite by ³¹P Nuclear Magnetic Resonance (³¹P NMR)
This method provides information on the phosphorus-containing species in the sample.
Materials:
-
This compound Phosphoramidite sample
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Sample Preparation: Prepare a solution of the phosphoramidite in the chosen deuterated solvent. A typical concentration is around 10-20 mg in 0.5-0.7 mL of solvent.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
-
Data Analysis:
-
The desired phosphoramidite (P(III) species) will show two signals corresponding to the diastereomers in the region of approximately 140-155 ppm.[10]
-
Oxidized phosphoramidites (P(V) species) will appear in a different region, typically between -10 and 10 ppm.
-
H-phosphonate impurities will also have a distinct signal, usually in the range of 0-10 ppm.
-
Quantify the relative amounts of each species by integrating the respective peaks. The purity is calculated based on the integral of the desired P(III) signals relative to the total integral of all phosphorus-containing species.
-
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. usp.org [usp.org]
- 9. idtdna.com [idtdna.com]
- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Technical Support Center: HPLC Purification of 5'-O-DMT-dT Synthesized Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC purification of oligonucleotides synthesized with a 5'-O-DMT group.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 5'-O-DMT group in oligonucleotide synthesis and purification?
A1: The 5'-dimethoxytrityl (DMT) group is a protecting group used during solid-phase oligonucleotide synthesis. It is attached to the 5'-hydroxyl group of the growing oligonucleotide chain.[1] For purification, the lipophilic (hydrophobic) nature of the DMT group is exploited in reverse-phase HPLC.[2][3] In a "trityl-on" purification strategy, the final full-length oligonucleotide retains its 5'-DMT group, making it significantly more hydrophobic than the shorter, "failure" sequences that lack this group.[2][4] This difference in hydrophobicity allows for excellent separation of the desired product from impurities.[2]
Q2: What are the primary HPLC methods for purifying DMT-on oligonucleotides?
A2: The two most common HPLC methods for oligonucleotide purification are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[5][6][7]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most common method for DMT-on purification.[2][3] It separates oligonucleotides based on hydrophobicity. The DMT group makes the full-length product significantly more hydrophobic than failure sequences.[2]
-
Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone.[2][8][9] Longer oligonucleotides have more phosphate groups and thus a greater negative charge, causing them to bind more strongly to the positively charged stationary phase.[2][10]
Q3: When should I choose IP-RP HPLC versus AEX HPLC?
A3: The choice depends on the specific oligonucleotide and the desired purity.
-
Choose IP-RP HPLC for:
-
Routine purification of most oligonucleotides.[2]
-
Purification of oligonucleotides with hydrophobic modifications (e.g., dyes).
-
Effective separation of DMT-on full-length products from non-DMT failure sequences.[2][3]
-
Purification of shorter oligonucleotides (typically < 50 bases) where resolution by hydrophobicity is excellent.[9]
-
-
Choose AEX HPLC for:
-
Purification of oligonucleotides with significant secondary structure (e.g., high GC content) that can cause peak broadening in RP-HPLC.[2][9] AEX can be run at high pH to disrupt these structures.[2][9]
-
Separating oligonucleotides based on length, as it resolves based on the number of phosphate groups.[2][10]
-
Purification of longer oligonucleotides (40-100 bases).[2]
-
Q4: What is "detritylation" and when is it performed?
A4: Detritylation is the chemical removal of the 5'-DMT group.[11] This is typically done after the initial purification of the DMT-on oligonucleotide.[2][11] The DMT group is acid-labile and is cleaved by treatment with a mild acid, such as 80% acetic acid or dilute trifluoroacetic acid (TFA).[11][12] It is a critical final step to yield the biologically active oligonucleotide.
Troubleshooting Guide
Problem 1: Peak Splitting or Broad Peaks in RP-HPLC
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Secondary Structure | Increase the column temperature to 60-80°C to disrupt hydrogen bonds.[2][13][14] Use a denaturing mobile phase, such as one with a high pH (note: ensure column stability at high pH). | A single, sharper peak for the target oligonucleotide. |
| Incomplete Detritylation (if analyzing post-detritylation) | Review the detritylation protocol. Ensure sufficient acid concentration and incubation time.[4] | A single peak corresponding to the fully detritylated oligonucleotide. |
| Column Overload | Dilute the sample and reinject a smaller amount.[4] | Improved peak shape and resolution. |
| Sample Solvent Mismatch | Dissolve the oligonucleotide in the initial mobile phase or a weaker solvent.[4] | A sharper, more symmetrical peak. |
| Ion-Pairing Reagent Issues | Ensure the correct concentration and type of ion-pairing reagent (e.g., TEAA) is used.[4] Inconsistent concentrations can lead to poor peak shape. | Consistent retention times and improved peak symmetry. |
Problem 2: Low Yield of Purified Oligonucleotide
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Synthesis | Analyze the crude product before purification to assess the initial yield of the full-length oligonucleotide. | Understanding if the issue is with synthesis or purification. |
| Suboptimal HPLC Conditions | Optimize the gradient slope and mobile phase composition to ensure the target oligonucleotide is eluting effectively and not being lost. | Increased recovery of the target oligonucleotide in the collected fractions. |
| Incomplete Elution | After the main peak has eluted, perform a high organic wash of the column to see if any product remains bound. | Determine if the product is strongly retained on the column. |
| Precipitation on Column | Ensure the oligonucleotide is fully dissolved in the injection solvent. Filter the sample before injection. | Prevention of column clogging and sample loss. |
Problem 3: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Co-elution of N-1 DMT-on Impurity | Optimize the HPLC gradient to improve resolution between the full-length (n) and the n-1 species. A shallower gradient can often improve separation. | Better separation of the target peak from the n-1 impurity. |
| Depurination | Avoid prolonged exposure to acidic conditions during detritylation.[2][12] Use the mildest effective acid concentration and time.[11] | Reduced levels of apurinic site impurities. |
| Incomplete Deprotection | Ensure that the post-synthesis cleavage and deprotection steps are complete before purification.[1][15] | A cleaner crude product leading to a purer final product. |
Experimental Protocols
Protocol 1: DMT-on IP-RP-HPLC Purification
-
Sample Preparation: After cleavage and deprotection, the crude oligonucleotide solution is dried down. The pellet is redissolved in a suitable solvent, typically the initial mobile phase (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0) or water, to a concentration of approximately 10 OD/mL.[4]
-
HPLC System and Column:
-
Mobile Phases:
-
Gradient Conditions (Example):
-
Detection and Fraction Collection:
Protocol 2: Post-Purification Detritylation
-
Sample Preparation: The collected DMT-on oligonucleotide fraction is dried completely.
-
Acid Treatment: Dissolve the dried sample in 200-500 µL of 80% acetic acid.[11]
-
Incubation: Let the solution stand at room temperature for 20-30 minutes.[11]
-
Quenching and Desalting: Add an equal volume of 95% ethanol (B145695) and lyophilize the sample.[11] The hydrolyzed DMT group and salts can be removed by methods such as C18 desalting or ethanol precipitation.[11]
Visualizations
Caption: Workflow for DMT-on oligonucleotide purification.
Caption: Troubleshooting decision tree for peak shape issues.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. dupont.com [dupont.com]
- 4. benchchem.com [benchchem.com]
- 5. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 6. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 10. gilson.com [gilson.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 14. lcms.cz [lcms.cz]
- 15. glenresearch.com [glenresearch.com]
- 16. biocompare.com [biocompare.com]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
incomplete detritylation of 5'-DMT-dT causes and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detritylation of 5'-DMT-deoxythymidine (5'-DMT-dT) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete detritylation of 5'-DMT-dT?
Incomplete detritylation, the failure to completely remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal thymidine (B127349) nucleotide, is a common issue in solid-phase oligonucleotide synthesis. This leads to the accumulation of failure sequences (n-1, n-2, etc.), ultimately reducing the yield of the desired full-length oligonucleotide.[1][2] The primary causes can be broadly categorized into issues with reagents, reaction conditions, and the solid support.
Q2: How does the quality of the detritylation reagent affect the reaction?
The detritylation reagent, typically a solution of a weak acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent such as dichloromethane (B109758) (DCM), is highly susceptible to degradation over time.[1] Moisture contamination can neutralize the acid, reducing its effectiveness. It is crucial to use fresh, high-quality acid solutions for optimal results.
Q3: What is the impact of reaction time and temperature on detritylation efficiency?
Detritylation is a time and temperature-dependent reaction. If the reaction time is too short, the removal of the DMT group may be incomplete.[1] Conversely, excessively long exposure to acid can lead to depurination, an undesirable side reaction that cleaves the glycosidic bond between the purine (B94841) base and the deoxyribose sugar.[1][3] Detritylation is typically performed at room temperature, and significant deviations can affect the reaction rate.[1]
Q4: Which is a better detritylating agent: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA)?
Both TCA and DCA are commonly used for detritylation. TCA is a stronger acid and allows for faster deblocking.[2] However, its higher acidity also increases the risk of depurination, especially for longer oligonucleotides or sequences containing sensitive nucleosides.[2][3] DCA is a milder acid, which reduces the likelihood of depurination and often results in better yields for longer oligonucleotides.[2][4] The choice between TCA and DCA depends on the specific requirements of the synthesis, such as the length of the oligonucleotide and the sensitivity of the nucleobases.
Troubleshooting Guide
Issue 1: Low Yield of Full-Length Oligonucleotide Due to Incomplete Detritylation
Symptoms:
-
A high percentage of n-1 and other failure sequences are observed in HPLC or gel electrophoresis analysis of the crude oligonucleotide.
-
The intensity of the orange color from the liberated DMT cation during synthesis appears weak.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degraded Detritylation Reagent | Prepare a fresh solution of the detritylation acid (TCA or DCA) in anhydrous DCM. Ensure the acid and solvent are of high purity and stored under inert gas. |
| Insufficient Reaction Time | Increase the detritylation time in small increments (e.g., 15-30 seconds) and monitor the impact on the yield of the full-length product. Be mindful of the increased risk of depurination with longer acid exposure.[1] |
| Suboptimal Acid Concentration | The optimal acid concentration can vary depending on the synthesizer and the scale of the synthesis. For DCA, concentrations of 3% are common, while for TCA, 2-3% is typical.[3][5] Increasing the DCA concentration can sometimes lead to faster and more complete detritylation.[6][7] |
| Low Reaction Temperature | Ensure the synthesis is performed at a consistent room temperature. A significant drop in ambient temperature can slow down the reaction rate.[1] |
| Poor Reagent Flow | Check the solid support for excessive fines that could be clogging the column and impeding reagent flow.[1] Ensure the correct solid support is being used for the synthesis scale. |
| Solvent Effects | Acetonitrile (B52724), often used as a wash solvent, can form a complex with the deblocking acid, slowing down the detritylation reaction.[5][6][7] Ensure thorough washing with DCM to remove residual acetonitrile before the detritylation step. |
Issue 2: Significant Depurination Observed Alongside Detritylation
Symptoms:
-
Presence of peaks corresponding to apurinic sites in HPLC or mass spectrometry analysis.
-
Chain cleavage observed after final deprotection with ammonia.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Acid Exposure Time | Decrease the detritylation time to the minimum required for complete DMT removal.[1] |
| Acid Concentration is Too High | Consider using a weaker acid (DCA instead of TCA) or a lower concentration of the current acid.[1][3] |
| Inefficient Washing | Ensure prompt and efficient washing of the solid support with a non-acidic solvent immediately after the detritylation step to minimize the contact time of the oligonucleotide with the acid.[1] |
Quantitative Data Summary
Table 1: Comparison of Depurination Half-Times with Different Detritylation Reagents
| Detritylation Reagent | Depurination Half-Time (hours) |
| 3% DCA in DCM | 1.3 |
| 15% DCA in DCM | ~0.43 (3-fold faster than 3% DCA) |
| 3% TCA in DCM | ~0.33 (4-fold faster than 3% DCA) |
Data adapted from kinetic studies on CPG-bound intermediates.[3][8]
Table 2: Effect of Detritylation Time with 3% DCA on the Yield of a T10-mer
| Acid Delivery Time (seconds) | Yield of Full-Length T10-mer |
| 110 | 89% |
| 40 | 87% |
| 20 | 73% |
Data from anion-exchange HPLC profiles.[5]
Experimental Protocols
Protocol 1: Standard Solid-Phase Detritylation of 5'-DMT-dT
Objective: To remove the 5'-DMT protecting group from a solid-support-bound oligonucleotide.
Materials:
-
CPG solid support with 5'-DMT-dT-oligonucleotide
-
Detritylation solution: 3% Dichloroacetic Acid (DCA) or 3% Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM)
-
Washing solution: Anhydrous Acetonitrile (ACN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Ensure the column containing the oligonucleotide-bound CPG is at room temperature.
-
Wash the column with anhydrous ACN (2-3 column volumes) to remove any residual moisture and reagents from the previous step.
-
Flush the column with anhydrous DCM (2-3 column volumes) to remove the ACN.
-
Slowly pass the detritylation solution (e.g., 3% DCA in DCM) through the column. The volume and flow rate will depend on the synthesis scale and the synthesizer manufacturer's recommendations. A typical contact time is 60-120 seconds.
-
Collect the eluent containing the orange-colored DMT cation for quantification of coupling efficiency, if desired.
-
Immediately after the detritylation step, wash the column thoroughly with anhydrous ACN (3-5 column volumes) to remove all traces of the acid.
-
Proceed to the next step in the synthesis cycle (coupling).
Protocol 2: Monitoring Detritylation by UV-Vis Spectroscopy
Objective: To quantify the efficiency of each coupling step by measuring the absorbance of the liberated DMT cation.
Materials:
-
Eluent from the detritylation step
-
UV-Vis Spectrophotometer
-
Quartz cuvette
Procedure:
-
Collect the entire volume of the orange-colored eluent from the detritylation step in a volumetric flask.
-
Dilute the solution to a known volume with a suitable solvent (e.g., ACN or DCM).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the DMT cation, which is approximately 498 nm.[9]
-
The amount of DMT cation, and therefore the efficiency of the preceding coupling reaction, can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DMT cation (approximately 71,700 L·mol⁻¹·cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
A consistent absorbance reading after each cycle indicates a high and uniform coupling efficiency. A sudden drop in absorbance may indicate a problem with the coupling step or incomplete detritylation.
Visualizations
Caption: Standard workflow for the detritylation step in solid-phase oligonucleotide synthesis.
Caption: Chemical reaction of acid-catalyzed detritylation of 5'-DMT-dT.
Caption: Decision tree for troubleshooting incomplete detritylation.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
side reactions in phosphoramidite oligonucleotide synthesis using 5'-O-DMT-dT
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during phosphoramidite (B1245037) oligonucleotide synthesis, with a specific focus on the use of 5'-O-DMT-dT.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in phosphoramidite oligonucleotide synthesis?
A1: The most common side reactions include the formation of truncated sequences (n-1), depurination, branching of the oligonucleotide chain, and modification of the phosphodiester backbone. These arise from incomplete reactions at various steps of the synthesis cycle.[][2][]
Q2: Why is the coupling efficiency critical, and what is a typical efficiency?
A2: Coupling efficiency is paramount because the overall yield of the full-length oligonucleotide is a product of the efficiency of each coupling step.[4][5] Even a small decrease in efficiency per step can lead to a significant reduction in the final yield, especially for longer oligonucleotides.[4][5] A typical coupling efficiency is around 99%.[5][6]
Q3: What causes the formation of n-1 sequences?
A3: The primary cause of n-1 impurities (sequences missing one nucleotide) is incomplete coupling of a phosphoramidite to the growing oligonucleotide chain, followed by an inefficient capping step.[7][8] If the unreacted 5'-hydroxyl group is not capped, it can react in a subsequent cycle, leading to a deletion.[9] Incomplete detritylation can also lead to n-1 impurities.[8]
Q4: How does depurination occur and which bases are most susceptible?
A4: Depurination is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[10] This is typically caused by prolonged exposure to the acidic conditions of the detritylation step.[6][11] Adenine is more susceptible to depurination than guanine.[12]
Q5: What is the purpose of the capping step?
A5: The capping step acetylates any unreacted 5'-hydroxyl groups after the coupling reaction.[6][9] This prevents them from participating in subsequent coupling steps, which would otherwise lead to the formation of deletion mutants (n-1 sequences).[9]
Troubleshooting Guide
This guide addresses specific issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Troubleshooting/Preventative Actions |
| Low final yield of full-length oligonucleotide | - Low coupling efficiency.[4] - Inefficient capping. - Depurination.[6] - Incomplete deprotection.[4][13] | - Ensure phosphoramidites and activator are fresh and anhydrous.[14] - Optimize coupling time. - Use fresh capping reagents. - Minimize detritylation time and use a milder acid like dichloroacetic acid (DCA).[6][14] - Ensure fresh deprotection reagents and optimal deprotection conditions (time and temperature).[13] |
| Presence of n-1 and other truncated sequences | - Incomplete coupling of phosphoramidites.[] - Inefficient capping of unreacted 5'-OH groups.[9] - Incomplete detritylation.[][8] | - Increase the excess of phosphoramidite and activator. - Extend the coupling time. - Check the efficiency of the capping step; replace capping reagents if necessary. - Ensure complete detritylation by optimizing acid contact time.[] |
| Evidence of depurination (chain cleavage) | - Prolonged exposure to acid during detritylation.[6][11] - Use of a strong acid like trichloroacetic acid (TCA).[14] | - Reduce the detritylation step time to the minimum required for complete DMT removal.[6] - Replace TCA with a milder acid such as 3% DCA in dichloromethane.[6][14] - For particularly sensitive sequences, consider using base-protecting groups that offer more stability.[14] |
| Formation of n+1 sequences | - Premature removal of the 5'-DMT group from the incoming phosphoramidite by the acidic activator. This is more common with dG phosphoramidites.[14] | - Use a less acidic activator if possible. - Ensure that the phosphoramidite solutions are not exposed to acidic conditions for extended periods before being used in the coupling step. |
| Modification of thymine (B56734) bases (e.g., +53 Da adducts) | - Reaction of thymine with acrylonitrile, a byproduct of the deprotection of the phosphate (B84403) backbone (removal of the cyanoethyl group).[][14] | - Use a larger volume of the deprotection solution (e.g., ammonia) to better scavenge the acrylonitrile.[14] - Consider using alternative deprotection schemes that minimize the formation of reactive byproducts.[9] |
Experimental Protocols
Protocol 1: Analysis of Oligonucleotide Purity by HPLC
Objective: To determine the purity of the synthesized oligonucleotide and identify the presence of truncated sequences (e.g., n-1).
Methodology:
-
Sample Preparation:
-
After cleavage and deprotection, dissolve a small aliquot of the crude oligonucleotide in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297), pH 7.0).
-
-
HPLC System:
-
Use a reverse-phase HPLC system equipped with a C18 column.
-
-
Mobile Phase:
-
Buffer A: 0.1 M triethylammonium acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in acetonitrile (B52724).
-
-
Gradient:
-
Run a linear gradient from a low percentage of Buffer B to a high percentage over a defined period (e.g., 5% to 65% B over 30 minutes).
-
-
Detection:
-
Monitor the absorbance at 260 nm.
-
-
Analysis:
-
The full-length product will be the major peak. Truncated sequences (n-1, n-2, etc.) will typically elute earlier. Integrate the peak areas to calculate the percentage of the full-length product.
-
Protocol 2: Mass Spectrometry Analysis for Impurity Identification
Objective: To identify the mass of the synthesized oligonucleotide and any impurities, confirming their molecular weight.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified oligonucleotide in a solvent compatible with mass spectrometry (e.g., a mixture of water and acetonitrile with a small amount of a volatile salt like ammonium (B1175870) acetate).
-
-
Mass Spectrometer:
-
Use an electrospray ionization (ESI) mass spectrometer coupled with a time-of-flight (TOF) or Orbitrap analyzer for high resolution and mass accuracy.
-
-
Data Acquisition:
-
Acquire the mass spectrum in negative ion mode.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the oligonucleotide.
-
Compare the observed mass with the theoretical mass of the desired full-length product.
-
Analyze minor peaks to identify potential impurities such as n-1 sequences (mass will be lower by the mass of the missing nucleotide) or adducts (mass will be higher).
-
Visualizations
Caption: The phosphoramidite synthesis cycle and points where common side reactions occur.
Caption: A logical workflow for troubleshooting common issues in oligonucleotide synthesis.
References
- 2. biopharmaspec.com [biopharmaspec.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. biofabresearch.com [biofabresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. DNA-Oligonukleotid-Synthese [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 14. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Oligonucleotide Synthesis with Modified 5'-O-DMT-dT
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and quality of your oligonucleotide synthesis when working with modified 5'-O-DMT-deoxythymidine (dT) and other modified phosphoramidites.
Troubleshooting Guides
This section addresses specific issues that can arise during oligonucleotide synthesis, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low Coupling Efficiency
Low coupling efficiency is one of the most common reasons for low yield of the full-length oligonucleotide product.[1] Even a small decrease in coupling efficiency in each cycle has a significant cumulative negative effect on the final yield.[2]
Symptoms:
-
A sudden or gradual drop in the trityl signal during synthesis monitoring.[1]
-
Analysis of the crude product by HPLC or mass spectrometry shows a high proportion of truncated sequences (n-1, n-2, etc.).[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Quality Reagents | 1. Phosphoramidites: Ensure phosphoramidites are fresh, properly stored under anhydrous conditions, and dissolved in high-quality anhydrous acetonitrile (B52724).[2] Degradation can occur even when stored dry.[3] 2. Activator: Use a fresh solution of an appropriate activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)).[1][2] Ensure the concentration is correct for your synthesis scale and protocol. 3. Acetonitrile (ACN): Use anhydrous ACN with a water content below 30 ppm. Water will react with the activated phosphoramidite (B1245037), leading to coupling failure.[3] |
| Instrument and Fluidics Issues | 1. Leaks: Check all connections and tubing for leaks that could introduce moisture or air into the system. 2. Blocked Lines: Ensure that reagent lines are not clogged, preventing accurate and complete delivery of reagents to the synthesis column. 3. Reagent Delivery: Verify that the synthesizer is delivering the correct volumes of phosphoramidite and activator. |
| Solid Support Problems | 1. Clogged Pores: For longer oligonucleotides, the pores of the solid support can become clogged, hindering reagent access to the growing chains.[1] Consider using a support with a larger pore size for long sequences. |
| Suboptimal Protocol | 1. Coupling Time: The standard coupling time is approximately 30-180 seconds.[4] For sterically hindered or modified phosphoramidites, a longer coupling time may be necessary. |
Issue 2: Depurination
Depurination is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, creating an abasic site.[2] This can lead to chain cleavage during the final deprotection step, significantly reducing the yield of the full-length product.[2]
Symptoms:
-
A complex mixture of truncated products observed during purification, particularly shorter than the target length.[2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Prolonged or Harsh Deblocking | 1. Deblocking Reagent: Use milder deblocking conditions. Trichloroacetic acid (TCA) is stronger than dichloroacetic acid (DCA); consider using DCA to minimize depurination.[5] 2. Deblocking Time: Minimize the deblocking time to what is necessary for complete DMT removal. |
| Inherently Labile Modified Purines | 1. Modified Amidites: When using certain modified purine phosphoramidites, consider using those with more robust protecting groups that require milder final deprotection conditions. |
Issue 3: Inefficient Capping or Oxidation
Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after a coupling step will result in the synthesis of deletion mutants (n-1, n-2, etc.).[2]
Symptoms:
-
Presence of n-1, n-2, and other deletion sequences in the final product analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded Capping Reagents | 1. Fresh Reagents: Ensure that Capping A (acetic anhydride) and Capping B (N-methylimidazole) are fresh and have not been exposed to moisture.[2] |
| Incomplete Delivery | 1. Fluidics Check: Verify that the synthesizer is delivering the correct volume of capping reagents to the column. |
Incomplete Oxidation: The phosphite (B83602) triester linkage formed during coupling is unstable and must be oxidized to a more stable phosphate (B84403) triester. Incomplete oxidation can lead to chain cleavage.[2]
Symptoms:
-
Low yield of the full-length product.
-
Presence of unexpected side products in the final analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded Oxidizer | 1. Fresh Oxidizer: The standard iodine-based oxidizer is sensitive to moisture and can lose potency. Use a fresh, properly prepared solution.[2] |
| Insufficient Oxidation Time | 1. Contact Time: Ensure sufficient contact time between the oxidizer and the solid support to allow for complete oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a modified 5'-O-DMT-dT, such as a deuterated version (DMT-dT-d11)?
A1: The primary application of a deuterated this compound is not to directly improve synthesis yield but to serve as an isotopic label.[2] This is particularly useful for:
-
Mass Spectrometry Analysis: The increased mass allows for precise tracking and quantification of the oligonucleotide in complex biological mixtures, which is crucial for pharmacokinetic and metabolic studies.[2][6]
-
Kinetic Isotope Effect Studies: The presence of deuterium (B1214612) can alter the rate of enzymatic reactions, providing insights into reaction mechanisms.[2]
There is no evidence to suggest that deuterium labeling on the DMT group significantly affects the chemical reactivity or coupling efficiency of the phosphoramidite under standard synthesis conditions.[1]
Q2: How does coupling efficiency theoretically impact the final yield of an oligonucleotide?
A2: The overall yield of a full-length oligonucleotide is exponentially dependent on the average coupling efficiency per cycle. The theoretical yield can be calculated as (Coupling Efficiency)^n, where 'n' is the number of coupling cycles (oligonucleotide length minus one).
Theoretical Yield vs. Coupling Efficiency for a 50-mer Oligonucleotide
| Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 99.5% | 78.2% |
| 99.0% | 61.0% |
| 98.0% | 36.9% |
| 97.0% | 21.8% |
| 95.0% | 7.7% |
As the table illustrates, even a small drop in coupling efficiency leads to a dramatic decrease in the final yield of the desired product.
Q3: What are the key challenges when synthesizing long or highly modified oligonucleotides?
A3: Synthesizing long (>50 bases) or highly modified oligonucleotides presents several challenges:
-
Cumulative Yield Loss: As the length increases, the cumulative effect of even high coupling efficiencies leads to lower overall yields.[2]
-
Increased Impurities: The longer the synthesis, the higher the probability of side reactions like depurination and the accumulation of truncated or modified byproducts, making purification more difficult.[7]
-
Reagent Stability: Some modifications are sensitive to the harsh chemical conditions used during synthesis, particularly during the deprotection and cleavage steps.[8] For example, certain fluorescent dyes may degrade under standard deprotection conditions.[8]
-
Steric Hindrance: Bulky modifications on the phosphoramidites can sterically hinder the coupling reaction, requiring longer coupling times or more potent activators.
Q4: How can I monitor coupling efficiency in real-time during synthesis?
A4: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the released DMT cation.[1]
-
Setup: The DNA synthesizer should be equipped with a UV-Vis detector in-line with the waste stream from the synthesis column, set to measure absorbance at approximately 495 nm.[1][9]
-
Deblocking Step: During each deblocking step, the acidic reagent cleaves the orange-colored DMT group from the 5'-end of the newly added nucleotide.[1][9]
-
Data Collection: The released DMT cation is carried by the solvent through the detector. The intensity of the absorbance is proportional to the number of DMT groups cleaved, and therefore, to the efficiency of the preceding coupling step.[1][9]
Q5: What are "ultramild" protecting groups and when should they be used?
A5: "Ultramild" protecting groups are base-protecting groups (e.g., for adenine, cytosine, and guanine) that can be removed under much milder conditions than standard protecting groups. They are essential when synthesizing oligonucleotides containing modifications that are sensitive to the standard, harsh deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures).[9] Ultramild deprotection can be achieved using reagents like methanolic potassium carbonate.[9]
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps of a single cycle in solid-phase oligonucleotide synthesis using phosphoramidite chemistry.[2][10]
Materials:
-
Controlled Pore Glass (CPG) or other solid support with the initial nucleoside attached.
-
DMT-protected deoxynucleoside phosphoramidites (including any modified versions) dissolved in anhydrous acetonitrile (e.g., 0.1 M).[4]
-
Activator solution (e.g., 0.25 M - 0.75 M ETT in anhydrous acetonitrile).[1]
-
Deblocking solution (e.g., 3% TCA or DCA in dichloromethane).[2][11]
-
Capping solutions: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).[2]
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
Methodology:
-
Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleotide of the growing chain by passing the deblocking solution through the synthesis column.[2]
-
This exposes a free 5'-hydroxyl group for the next coupling reaction.[2]
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.[4]
-
-
Coupling:
-
The next phosphoramidite and the activator solution are delivered simultaneously to the column.[4]
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[2]
-
The reaction typically proceeds for 30-180 seconds.[4]
-
-
Capping:
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a more stable phosphate triester by passing the oxidizing solution through the column.[2]
-
The column is then washed with acetonitrile.
-
This completes one cycle. The process is repeated until the desired oligonucleotide sequence is synthesized.
-
Protocol 2: Post-Synthesis Cleavage and Deprotection
Methodology:
-
Cleavage from Support: The synthesized oligonucleotide is cleaved from the solid support by incubation in a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).[12]
-
Deprotection: The same solution removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. This is typically done at an elevated temperature (e.g., 55°C for 8-12 hours).[12]
-
DMT-on/DMT-off Purification: If the final 5'-DMT group was left on ("DMT-on"), it can be used for purification via reverse-phase HPLC or cartridge purification. The DMT group is then removed post-purification. If the synthesis was performed "DMT-off", the crude product is deprotected and then purified.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. exactmer.com [exactmer.com]
- 8. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 9. biotage.com [biotage.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. eng.bioneer.com [eng.bioneer.com]
- 12. benchchem.com [benchchem.com]
protocol for removing failed sequences in 5'-O-DMT-dT synthesis
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the effective removal of failed sequences during 5'-O-DMT-dT solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are "failed sequences" in oligonucleotide synthesis?
A1: Failed sequences, primarily "n-1 shortmers" or "deletion mutations," are oligonucleotides that are missing one or more nucleotide bases compared to the desired full-length sequence.[1][2] They arise when a phosphoramidite (B1245037) coupling reaction does not go to completion, leaving an unreacted 5'-hydroxyl group on the growing chain.[1]
Q2: What is the primary method for preventing failed sequences from elongating?
A2: The primary method is the "capping" step, which occurs after each coupling reaction.[1][] This step permanently blocks any unreacted 5'-hydroxyl groups by acetylating them.[1] This renders them inert, preventing them from participating in subsequent coupling cycles and ensuring that only the correct, full-length oligonucleotides continue to be synthesized.[]
Q3: What are the standard reagents used for the capping step?
A3: The standard capping procedure uses a mixture of acetic anhydride (B1165640) and an activator, such as 1-methylimidazole (B24206) (NMI) or dimethylaminopyridine (DMAP), in a solvent like tetrahydrofuran (B95107) (THF), often with a weak base like pyridine (B92270) or lutidine.[2]
Q4: What is "DMT-on" synthesis and how does it help remove failed sequences?
A4: "DMT-on" or "trityl-on" synthesis is a strategy where the final 5'-O-Dimethoxytrityl (DMT) protecting group is intentionally left on the desired full-length oligonucleotide after synthesis is complete.[4] This makes the full-length product significantly more hydrophobic than the capped, failed sequences, which lack the DMT group.[4] This difference in hydrophobicity is then exploited during purification to achieve a highly effective separation.[4][5]
Q5: Which purification techniques are most effective for removing failed sequences?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method, especially when used with the DMT-on strategy.[4][5] Solid-phase extraction (SPE) cartridges also utilize the DMT-on principle for rapid purification.[6][7] For separating sequences based on charge and length (especially for DMT-off purification), anion-exchange HPLC (AEX-HPLC) is very powerful.[8][9]
Troubleshooting Guide
Problem 1: I am observing a high percentage of n-1 sequences in my final product, even after purification.
-
Possible Cause 1: Inefficient Capping. The capping reaction is the most critical step for terminating failed sequences. If this step is incomplete, unreacted 5'-OH groups will elongate in the next cycle, creating n-1 sequences that also have a 5'-DMT group, making them difficult to separate from the full-length product during DMT-on purification.[2]
-
Solution:
-
Verify the freshness and concentration of your capping reagents (Acetic Anhydride and N-Methylimidazole/DMAP). These reagents are sensitive to moisture.
-
Ensure the delivery lines on your synthesizer are not blocked and that the correct volumes are being delivered.
-
Consider increasing the capping time in your synthesis protocol.
-
For particularly difficult syntheses, an alternative like UniCap™ Phosphoramidite can be used, which provides virtually quantitative capping.[2]
-
-
-
Possible Cause 2: Sub-optimal Purification. Your purification protocol may not be stringent enough to resolve the full-length product from the n-1 sequences, which have very similar properties.
-
Solution (for DMT-on RP-HPLC):
-
Optimize the acetonitrile (B52724) gradient. Shorter, n-1 DMT-on oligos often elute on the backside of the main product peak.[2] Adjusting the gradient to improve separation in this region can be effective.
-
Collect narrower fractions across the main peak and analyze them separately by mass spectrometry or analytical HPLC to identify the purest fractions.
-
Ensure your mobile phases (e.g., TEAA buffer) are correctly prepared and at the optimal pH.
-
-
Problem 2: The yield of my purified oligonucleotide is very low.
-
Possible Cause 1: Premature Detritylation. Accidental removal of the 5'-DMT group during deprotection or handling can cause the full-length product to be washed away with the failed sequences during DMT-on purification.
-
Solution:
-
Avoid acidic conditions during the cleavage and deprotection steps prior to purification. If the DMT group is removed, the product will be lost in the DMT-off wash steps.[4]
-
Ensure any solutions used to dissolve the crude product before loading are not acidic.
-
-
-
Possible Cause 2: Inefficient Elution. The purified product may be binding too strongly to the purification matrix.
-
Solution:
-
After on-column detritylation, ensure the column is thoroughly washed to remove the cleaved DMT groups before eluting the final product.
-
Optimize the concentration of the organic solvent (e.g., acetonitrile) in your elution buffer to ensure complete release of the oligonucleotide from the column.
-
-
Problem 3: My final product shows modifications or adducts.
-
Possible Cause 1: Depurination. The acidic step required to remove the DMT group can sometimes lead to the removal of purine (B94841) bases (A or G) from the oligonucleotide backbone, especially if exposure is prolonged.[4]
-
Solution:
-
Minimize the time the oligonucleotide is exposed to the detritylation acid (e.g., trifluoroacetic acid).
-
Perform the detritylation step at a lower temperature if possible.
-
Immediately neutralize the oligo with a basic buffer after the acid cleavage step.
-
-
-
Possible Cause 2: Incomplete Deprotection. Protecting groups on the nucleobases may not have been fully removed during the final deprotection step.
-
Solution:
-
Review the recommended deprotection conditions (time, temperature, and reagent) for the specific phosphoramidites used in the synthesis.
-
Ensure fresh deprotection reagents (e.g., ammonium (B1175870) hydroxide) are used.
-
-
Quantitative Data Summary
The efficiency of removing failed sequences is a critical metric for oligonucleotide quality. The table below summarizes typical purity and yield data associated with these processes.
| Parameter | Method | Typical Value | Reference |
| Coupling Efficiency | Standard Phosphoramidite Chemistry | 98.5% - 99.5% | [10] |
| Purity of Crude Oligonucleotide | Before Purification | 60% - 80% | [11] |
| Purity after Purification | DMT-on RP-SPE | >90% | [6] |
| Purity after Purification | Hydrophobic Interaction Chromatography | 94% (from 75% crude) | [12] |
| Yield after Purification | Hydrophobic Interaction Chromatography | 97% | [12] |
| Capping Efficiency | Co-transcriptional (CleanCap®) | >95% | [13] |
Note: Values can vary significantly based on oligonucleotide length, sequence, synthesis scale, and specific laboratory conditions.
Experimental Protocols
Key Protocol: DMT-on Reversed-Phase HPLC Purification
This protocol outlines a general procedure for purifying a this compound oligonucleotide to remove capped, failed sequences.
1. Materials and Reagents:
-
Crude DMT-on oligonucleotide, cleaved, deprotected, and dried.
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile (ACN), HPLC grade
-
Detritylation Solution: 2% Trifluoroacetic Acid (TFA) in water
-
Neutralization Solution: 0.1 M TEAA
-
Elution Buffer: e.g., 50% Acetonitrile in water
-
Reversed-phase C18 HPLC column
2. Procedure:
-
Sample Preparation: Reconstitute the dried crude DMT-on oligonucleotide in a small volume of Buffer A or a low-percentage ACN/Buffer A mixture.
-
Column Equilibration: Equilibrate the C18 column with a starting condition of low organic solvent (e.g., 95% Buffer A, 5% Buffer B) until the baseline is stable.
-
Sample Loading: Inject the prepared sample onto the equilibrated column.
-
Washing (Elution of Failed Sequences): Begin a shallow gradient of Buffer B or run an isocratic wash with a low-to-moderate concentration of ACN (e.g., 10-20%). This step elutes the more hydrophilic, capped (DMT-off) failure sequences, salts, and other small molecule impurities. The DMT-on product remains bound to the column.[5]
-
On-Column Detritylation: Once the failure sequences have been washed off, stop the flow and switch the mobile phase to the 2% TFA Detritylation Solution. Flow the acid over the column for a few minutes to cleave the DMT group. The orange color of the DMT cation is often visible in the eluent.[7]
-
Neutralization and Wash: Wash the column with Buffer A or water to remove residual TFA and the cleaved DMT groups.
-
Elution of Purified Product: Elute the now-hydrophilic, detritylated, full-length oligonucleotide from the column using a steep gradient or a step to a higher concentration of Buffer B (e.g., 50% ACN).[5]
-
Analysis and Collection: Monitor the elution at 260 nm and collect the fractions corresponding to the main product peak. Analyze the collected fractions for purity and identity using mass spectrometry and/or analytical anion-exchange HPLC.
Visual Workflow
The following diagram illustrates the key decision points and workflow for synthesizing and purifying oligonucleotides to remove failed sequences.
Caption: Workflow for oligonucleotide synthesis highlighting the capping step and purification pathways.
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 4. atdbio.com [atdbio.com]
- 5. dupont.com [dupont.com]
- 6. diva-portal.org [diva-portal.org]
- 7. glenresearch.com [glenresearch.com]
- 8. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. bio-works.com [bio-works.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. neb.com [neb.com]
impact of water contamination in 5'-O-DMT-dT oligonucleotide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to water contamination during 5'-O-DMT-dT oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of water contamination on this compound oligonucleotide synthesis?
Water contamination critically compromises the coupling efficiency of phosphoramidite (B1245037) chemistry.[1][2] The presence of even trace amounts of water can lead to two major detrimental side reactions:
-
Reaction with the activated phosphoramidite: During the coupling step, the phosphoramidite monomer is activated by a tetrazole derivative. This activated intermediate is highly reactive and will readily react with any nucleophile present. Water, being a small and potent nucleophile, competes with the 5'-hydroxyl group of the growing oligonucleotide chain. This reaction results in the formation of a phosphonate (B1237965) monoester, consuming the activated phosphoramidite and preventing its incorporation into the growing DNA strand.[2] This leads to a lower yield of the full-length oligonucleotide and the formation of n-1 deletion mutants (shortmers).
-
Hydrolysis of the phosphoramidite: Water can also directly hydrolyze the phosphoramidite monomer, even before the coupling step, converting it to an H-phosphonate derivative.[2][3] This inactive form of the phosphoramidite is unable to participate in the coupling reaction, effectively lowering the concentration of the active monomer and reducing the overall coupling efficiency.
Q2: What are the acceptable levels of water in the reagents used for oligonucleotide synthesis?
To ensure high coupling efficiency (ideally >99%), it is crucial to use anhydrous reagents. The most critical solvent is acetonitrile (B52724) (ACN), which is used to dissolve the phosphoramidites and the activator. The recommended water content in acetonitrile is typically below 30 ppm, with a preference for 10-20 ppm or lower.[1][4] While some studies suggest that with higher equivalents of phosphoramidites, ACN with water content up to 1250 ppm might be tolerated for certain applications, maintaining anhydrous conditions is a key principle for achieving high-purity oligonucleotides.[5]
Q3: How can I detect and quantify water contamination in my synthesis reagents?
The most accurate and widely used method for determining the water content in organic solvents like acetonitrile is the Karl Fischer titration.[6][7] This electrochemical method is highly specific to water and can provide precise measurements in the parts-per-million (ppm) range. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q4: What are the observable signs of water contamination during oligonucleotide synthesis?
A common indicator of water contamination is a progressive decrease in the coupling efficiency as the synthesis proceeds. This can be monitored in real-time on many automated synthesizers by observing the intensity of the color produced by the trityl cation released during the deblocking step. A fainter color than expected for a particular cycle suggests a lower number of successful coupling events in the previous cycle. Post-synthesis analysis of the crude product by techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry will reveal a higher than usual proportion of n-1 and other shorter failure sequences.
Q5: Which of the standard phosphoramidites is most sensitive to water contamination?
Studies have shown that the 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is particularly susceptible to degradation in the presence of water compared to dA, dC, and dT phosphoramidites.[2][3][8] The degradation of dG phosphoramidite can be autocatalytic, meaning its degradation products can accelerate the breakdown of other phosphoramidites, including dG itself.[8][9] Therefore, it is especially important to ensure anhydrous conditions when dG phosphoramidites are being used.
Q6: Can I still use reagents that I suspect are contaminated with water?
It is highly recommended to use fresh, anhydrous reagents for oligonucleotide synthesis. However, if you suspect mild water contamination in your acetonitrile, it can be dried by passing it through a column of activated molecular sieves (3Å or 4Å).[10] Phosphoramidite solutions that have been on the synthesizer for an extended period, especially in a humid environment, are more likely to have absorbed moisture and should be replaced.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to water contamination in your oligonucleotide synthesis experiments.
Problem: Low Coupling Efficiency and Presence of n-1 Deletion Mutants
Step 1: Verify Reagent Quality
-
Acetonitrile: Test the water content of your acetonitrile using Karl Fischer titration. Ensure it is below 30 ppm. If the water content is high, use a fresh, sealed bottle of anhydrous acetonitrile or dry the existing solvent with molecular sieves.
-
Phosphoramidites: Use fresh phosphoramidite solutions. If the phosphoramidites have been dissolved for an extended period, they may have hydrolyzed. Pay special attention to the dG phosphoramidite.
-
Activator: Ensure the activator solution (e.g., tetrazole, DCI) is anhydrous. Prepare fresh activator solutions if necessary.
Step 2: Check the Synthesizer and Gas Lines
-
Inert Gas: Ensure that the inert gas (Argon or Helium) used to pressurize the reagent bottles is dry. An in-line gas purifier can be used to remove any residual moisture.
-
Fluidics: Check for any leaks in the synthesizer's fluidics system that could allow ambient moisture to enter.
Step 3: Review Synthesis Protocol
-
Reagent Delivery: Confirm that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column.
-
Coupling Time: For difficult couplings or if low-level water contamination is suspected, increasing the coupling time can sometimes improve efficiency.
Step 4: Analyze the Crude Product
-
Perform RP-HPLC and Mass Spectrometry analysis on the crude oligonucleotide to confirm the presence of n-1 and other shortmer species. This will provide a quantitative measure of the coupling failure.
Quantitative Data Summary
The following table provides a semi-quantitative overview of the expected impact of water contamination in acetonitrile on the coupling efficiency and the resulting full-length product (FLP) yield for a 20-mer oligonucleotide.
| Water Content in Acetonitrile (ppm) | Expected Average Stepwise Coupling Efficiency | Estimated Full-Length Product (FLP) Yield for a 20-mer (%) | Expected Purity of Crude Product |
| < 20 | > 99.5% | > 90% | High |
| 30 - 100 | 99.0% - 99.5% | 82% - 90% | Good |
| 100 - 400 | 98.0% - 99.0% | 67% - 82% | Moderate |
| > 400 | < 98.0% | < 67% | Low |
Note: These values are estimates and the actual impact can vary depending on the synthesizer, the specific sequence, and the quality of other reagents.
Experimental Protocols
Protocol 1: Determination of Water Content in Acetonitrile by Karl Fischer Titration
This protocol provides a general guideline for using a coulometric Karl Fischer titrator. Please refer to your specific instrument's manual for detailed operating instructions.
Materials:
-
Coulometric Karl Fischer Titrator
-
Anode and cathode reagents (as recommended by the instrument manufacturer)
-
Dry syringe and needle
-
Acetonitrile sample
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Reagent Addition: Fill the titration cell with the appropriate anode and cathode reagents.
-
Pre-titration (Conditioning): The instrument will perform a pre-titration to neutralize any residual water in the reagents and the cell. Wait until the instrument indicates it is ready for sample analysis (a stable, low drift value).
-
Sample Injection: Using a dry syringe, carefully draw a known volume (e.g., 1 mL) of the acetonitrile sample.
-
Inject the sample into the titration cell through the septum. Be careful not to introduce any air bubbles.
-
Titration: The instrument will automatically start the titration. The process is complete when all the water in the sample has reacted.
-
Data Recording: The instrument will display the water content in micrograms (µg) or parts-per-million (ppm). Record the value.
-
Repeatability: For accuracy, perform the measurement in triplicate and calculate the average.
Protocol 2: Analysis of Crude Oligonucleotide Purity by RP-HPLC
This protocol outlines a general method for analyzing the purity of a crude oligonucleotide sample and detecting n-1 shortmers.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Crude oligonucleotide sample, deprotected and desalted
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 0.5-1.0 OD/100 µL.
-
HPLC Method Setup:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 50%) over 30-40 minutes. The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide.
-
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Analysis:
-
The full-length product (FLP) will be the main, latest-eluting peak due to the hydrophobicity of the 5'-DMT group (if performing a "trityl-on" analysis) or simply due to its longer length.
-
The n-1 shortmers will typically elute slightly earlier than the FLP.
-
Integrate the peak areas of the FLP and the n-1 peaks.
-
Calculate the percentage of n-1 impurity: (Area of n-1 peak / (Area of FLP peak + Area of n-1 peak)) * 100.
-
Protocol 3: Mass Spectrometry Analysis of Oligonucleotide Purity
Mass spectrometry is a powerful tool for confirming the identity of the synthesized oligonucleotide and detecting impurities.
Materials:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer
-
Desalted crude oligonucleotide sample
Procedure:
-
Sample Preparation: Prepare the sample according to the specific requirements of the mass spectrometer being used. This typically involves diluting the desalted oligonucleotide in an appropriate matrix (for MALDI) or solvent system (for ESI).
-
Data Acquisition: Acquire the mass spectrum of the sample.
-
Data Analysis:
-
Identify the peak corresponding to the expected molecular weight of the full-length oligonucleotide.
-
Look for peaks with molecular weights corresponding to n-1 deletion mutants. The mass difference will correspond to the mass of the missing nucleotide.
-
The relative intensities of the peaks can provide a semi-quantitative measure of the purity.
-
Visualizations
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Caption: How water contamination disrupts the oligonucleotide coupling reaction.
Caption: A workflow for troubleshooting low coupling efficiency in oligonucleotide synthesis.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. youdobio.com [youdobio.com]
- 5. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. quveon.com [quveon.com]
- 7. byjus.com [byjus.com]
- 8. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. trilinkbiotech.com [trilinkbiotech.com]
resolving peak splitting in HPLC of DMT-on oligonucleotides
Welcome to the technical support center for resolving common issues in the HPLC purification of DMT-on oligonucleotides. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation and peak resolution.
Troubleshooting Guide: Resolving Peak Splitting
Peak splitting in the HPLC analysis of DMT-on oligonucleotides is a frequent challenge that can complicate purity assessment and purification. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Assessment
The first step in troubleshooting is to determine if the peak splitting is observed for all peaks or only for the peak of interest. This distinction is crucial for identifying the likely cause.
Diagram of the initial troubleshooting workflow:
Caption: Initial troubleshooting decision tree for peak splitting.
Category 1: Instrument or Column Issues
If all peaks in the chromatogram are splitting, the problem likely originates from the HPLC system or the column itself.
Question: Why are all of my peaks splitting?
Answer:
Generalized peak splitting is often indicative of a problem with the physical flow path of the mobile phase. Common causes include:
-
Blocked Column Frit: Particulates from the sample or mobile phase can obstruct the inlet frit, causing uneven flow distribution onto the column.[1]
-
Void in Stationary Phase: A void or channel in the column packing material can create two different paths for the sample to travel, resulting in a split peak.[1][2]
-
Improper Connections: Loose fittings or improper ferrule depth between the injector and the detector can introduce dead volume and disrupt the flow path.[3]
Troubleshooting Steps:
-
Reverse-flush the column: This can sometimes dislodge particulates from the inlet frit.
-
Replace the column frit: If flushing does not resolve the issue, the frit may need to be replaced.[1]
-
Replace the column: If a void has formed in the stationary phase, the column will likely need to be replaced.[1]
-
Check all connections: Ensure all fittings are tight and properly seated.
Category 2: Sample or Method-Related Issues
If only the oligonucleotide peak of interest is splitting or has a significant shoulder, the cause is more likely related to the sample itself or the specifics of the HPLC method.
Frequently Asked Questions (FAQs)
Q1: Can impurities from the oligonucleotide synthesis cause peak splitting?
A1: Yes, synthesis-related impurities are a common cause of peak splitting.[2] During solid-phase synthesis, incomplete reactions can lead to the formation of "failure sequences" (e.g., n-1, n-2 mers).[2] In a "Trityl-ON" purification, the final full-length product retains its 5'-DMT group, making it highly hydrophobic.[2][4] However, if capping of failure sequences is incomplete, an n-1 sequence may also retain a DMT group, causing it to co-elute or elute very closely with the main product, appearing as a split peak or a shoulder.[2]
Q2: How can the ion-pairing agent affect peak shape?
A2: The type and concentration of the ion-pairing agent are critical for achieving sharp, symmetrical peaks in ion-pair reversed-phase (IP-RP) HPLC.[2][5] These agents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or a combination of an alkylamine (like triethylamine, TEA) and hexafluoroisopropanol (HFIP), interact with the negatively charged phosphate (B84403) backbone of the oligonucleotide.[2][6]
-
Low Concentration: An insufficient concentration of the ion-pairing agent can lead to incomplete pairing with the oligonucleotide, resulting in broad or split peaks.[2][7]
-
Inappropriate Agent: The choice of ion-pairing agent can influence selectivity. For instance, more hydrophobic alkylamines can increase retention.[5]
Table 1: Effect of Ion-Pairing Agent Concentration on Peak Shape
| Ion-Pairing Agent (TEA) Concentration | Observation | Recommendation |
| Too Low | Broad or split peaks due to incomplete ion-pairing.[2][7] | Increase the concentration of the ion-pairing agent incrementally. |
| Optimal | Sharp, symmetrical peaks with good resolution. | Maintain this concentration. |
| Too High | May lead to increased retention times and potentially broader peaks.[7] | Reduce the concentration if resolution is not compromised. |
Q3: Can column temperature influence peak splitting?
A3: Yes, column temperature plays a significant role in the separation of oligonucleotides.
-
Secondary Structures: Oligonucleotides can form stable secondary structures (e.g., hairpin loops) at lower temperatures, which can lead to broad or multiple peaks.[4] Increasing the column temperature, often to 60°C or higher, can disrupt these structures, resulting in sharper, more symmetrical peaks.[4][8][9]
-
Mass Transfer: Elevated temperatures can improve the mass transfer of oligonucleotides between the mobile and stationary phases, leading to better resolution and peak shape.[8][10]
Table 2: Effect of Column Temperature on Oligonucleotide Separation
| Temperature | Effect on Peak Shape | Rationale |
| Low (e.g., 35°C) | Broad or split peaks may be observed.[4] | Potential for secondary structure formation.[4] |
| High (e.g., 60-80°C) | Generally sharper, more symmetrical peaks.[8][11] | Denaturation of secondary structures and improved mass transfer.[4][8] |
Q4: Can the sample solvent cause peak splitting?
A4: A mismatch between the sample solvent and the mobile phase can cause peak distortion, including splitting.[2] If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase conditions, it can lead to poor peak shape. It is recommended to dissolve the sample in the initial mobile phase or a solvent with a lower organic concentration.[1]
Diagram of the method optimization workflow:
Caption: Workflow for optimizing HPLC method parameters.
Experimental Protocols
Protocol 1: General IP-RP-HPLC Method for DMT-on Oligonucleotides
This protocol provides a starting point for the analysis of DMT-on oligonucleotides. Optimization will likely be required based on the specific sequence and length.
Materials:
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.[6]
-
Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 acetonitrile:water.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis.
-
HPLC System: With a UV detector and a column oven.
Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Preparation: Dissolve the DMT-on oligonucleotide sample in Mobile Phase A.
-
Injection: Inject the sample onto the column.
-
Gradient:
-
5-15% B over 2 minutes
-
15-45% B over 20 minutes
-
45-95% B over 3 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B over 2 minutes
-
Hold at 5% B for 5 minutes for re-equilibration
-
-
Detection: Monitor the absorbance at 260 nm.
-
Temperature: Maintain the column temperature at 60°C.
Protocol 2: Troubleshooting by Temperature Adjustment
If peak splitting is suspected to be due to secondary structures, perform the following experiment.
-
Set up the HPLC system as described in Protocol 1, with an initial column temperature of 35°C.
-
Run the analysis and record the chromatogram.
-
Increase the column temperature to 60°C and allow the system to equilibrate.
-
Re-run the analysis with the same sample and method.
-
Increase the temperature to 80°C, equilibrate, and run the analysis again.
-
Compare the chromatograms at the different temperatures. A significant improvement in peak shape at higher temperatures suggests the presence of secondary structures.[8]
Protocol 3: Post-Purification Detritylation
After collecting the purified DMT-on oligonucleotide fraction, the DMT group must be removed.
-
Dry the collected fraction containing the DMT-on oligonucleotide.
-
Resuspend the oligonucleotide in a solution of 3% trifluoroacetic acid (TFA) in water.[12]
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Quench the reaction by adding a sufficient amount of a buffering agent like ammonium (B1175870) hydroxide.
-
The detritylated oligonucleotide can then be desalted using a suitable method like gel filtration.[4]
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. atdbio.com [atdbio.com]
- 5. phenomenex.com [phenomenex.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Phosphoramidite Stability in Oligonucleotide Synthesis
Welcome to the Technical Support Center for phosphoramidite-based oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing phosphoramidite (B1245037) hydrolysis and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is phosphoramidite hydrolysis and why is it a concern?
A1: Phosphoramidite hydrolysis is a chemical reaction where phosphoramidite molecules react with water. This reaction is detrimental to oligonucleotide synthesis because it converts the reactive phosphoramidite into an inactive H-phosphonate species. This inactive compound is unable to couple with the growing oligonucleotide chain, leading to lower synthesis yields and an increase in truncated sequences.[1][2]
Q2: What are the primary causes of phosphoramidite hydrolysis?
A2: The primary cause of phosphoramidite hydrolysis is exposure to moisture.[1][3] Even trace amounts of water in reagents, solvents (especially acetonitrile), or the inert gas used in the synthesizer can lead to significant degradation of the phosphoramidites.[1]
Q3: How does temperature affect phosphoramidite stability?
A3: Higher temperatures can accelerate the rate of phosphoramidite degradation, including hydrolysis. Therefore, it is crucial to store phosphoramidites at low temperatures, typically -20°C, to maintain their stability over time.[2]
Q4: Are all phosphoramidites equally susceptible to hydrolysis?
A4: No, the stability of phosphoramidites varies depending on the nucleobase. The general order of stability in acetonitrile (B52724) solution is T > dC > dA > dG, with dG being the most susceptible to degradation.[4]
Q5: How should phosphoramidites be handled and stored to minimize hydrolysis?
A5: To minimize hydrolysis, phosphoramidites should be handled under anhydrous and inert conditions. They should be stored at -20°C in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen). When preparing solutions, use anhydrous solvents and transfer reagents using dry syringes or cannulas.
Troubleshooting Guides
This section addresses specific issues that may arise during oligonucleotide synthesis due to phosphoramidite hydrolysis.
Issue 1: Low Coupling Efficiency
-
Symptom: A significant decrease in the stepwise coupling efficiency, often observed through trityl cation monitoring, leading to low overall yield of the full-length oligonucleotide.
-
Possible Cause: The most likely cause is the presence of moisture in the synthesis system, leading to phosphoramidite hydrolysis.
-
Troubleshooting Steps:
-
Check Solvent and Reagent Water Content: Verify that the acetonitrile and other reagents have a low water content (ideally <30 ppm). Consider using a fresh, sealed bottle of anhydrous acetonitrile. Karl Fischer titration can be used to accurately measure the water content.
-
Use Fresh Phosphoramidite Solutions: Prepare fresh phosphoramidite solutions, especially for long or critical syntheses. Avoid using solutions that have been on the synthesizer for extended periods.
-
Ensure Anhydrous Handling: When dissolving solid phosphoramidites, use a dry, inert atmosphere (e.g., a glove box or argon/nitrogen stream) and pre-dried, sealed vials.
-
Check Synthesizer Lines: Ensure that the synthesizer's fluidic pathways are dry. If the synthesizer has been idle, it may take a few runs to fully dry the lines.
-
Use Molecular Sieves: Add activated molecular sieves to the phosphoramidite and activator solutions to help scavenge any residual moisture.[5]
-
Issue 2: Presence of (n-1) Shortmer Impurities
-
Symptom: Analysis of the crude oligonucleotide product by HPLC or mass spectrometry shows a significant peak corresponding to the (n-1) sequence.
-
Possible Cause: This is a direct consequence of low coupling efficiency in one or more cycles. If a phosphoramidite has hydrolyzed, it cannot couple, and the unreacted 5'-hydroxyl group of the growing chain will be capped in the subsequent step, resulting in a truncated sequence.
-
Troubleshooting Steps:
-
Follow all the troubleshooting steps for "Low Coupling Efficiency."
-
Review Synthesis Records: Examine the trityl monitoring data to identify at which coupling step the failure occurred. This can help pinpoint a specific faulty phosphoramidite solution.
-
Consider Double Coupling: For particularly difficult couplings or when using precious phosphoramidites, a double coupling cycle can be employed to increase the efficiency.
-
Data Presentation
The following tables summarize key quantitative data related to phosphoramidite stability and the impact of moisture on synthesis efficiency.
Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
This table shows the percentage of purity remaining for standard phosphoramidites after five weeks of storage in an acetonitrile solution under an inert atmosphere.
| Phosphoramidite | Purity Remaining After 5 Weeks (%) |
| T (Thymidine) | 98% |
| dC (Deoxycytidine) | 98% |
| dA (Deoxyadenosine) | 94% |
| dG (Deoxyguanosine) | 61% |
Data sourced from Krotz et al., Nucleosides, Nucleotides & Nucleic Acids, 2004.[4]
Table 2: Representative Impact of Water Content in Acetonitrile on Coupling Efficiency
This table illustrates the expected trend of decreasing coupling efficiency with increasing water content in the acetonitrile used for phosphoramidite solutions and washes.
| Water Content in Acetonitrile (ppm) | Expected Average Stepwise Coupling Efficiency (%) | Theoretical Yield of a 20mer Oligonucleotide (%) |
| < 10 | > 99.5 | > 90.5 |
| 30 | 99.0 | 82.6 |
| 50 | 98.5 | 74.5 |
| 100 | < 98.0 | < 66.8 |
Note: These are representative values based on established principles. Actual results may vary depending on the specific synthesizer, reagents, and sequence.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Objective: To reduce the water content of acetonitrile to <30 ppm for use in oligonucleotide synthesis.
Materials:
-
HPLC-grade acetonitrile
-
3 Å molecular sieves, activated
-
Oven capable of reaching 250-300°C
-
Dry, sealed glass bottle with a septum-sealed cap
-
Inert gas source (argon or nitrogen) with a drying trap
Methodology:
-
Activate the 3 Å molecular sieves by heating them in a glassware oven at 250-300°C for at least 12 hours under vacuum.
-
Allow the molecular sieves to cool to room temperature in a desiccator under an inert atmosphere.
-
Add the activated molecular sieves to a dry, sealed glass bottle (approximately 5-10% of the solvent volume).
-
Under a stream of inert gas, transfer the HPLC-grade acetonitrile into the bottle containing the molecular sieves.
-
Seal the bottle tightly with a septum-sealed cap.
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.
-
To use, withdraw the anhydrous acetonitrile using a dry syringe that has been flushed with inert gas.
Protocol 2: Preparation of Anhydrous Phosphoramidite Solutions
Objective: To dissolve solid phosphoramidites in anhydrous acetonitrile while minimizing exposure to moisture.
Materials:
-
Solid phosphoramidite in a sealed vial
-
Anhydrous acetonitrile (prepared as in Protocol 1)
-
Dry, inert gas (argon or nitrogen)
-
Dry syringes and needles
-
Synthesizer-compatible bottle with a septum cap
Methodology:
-
Allow the vial of solid phosphoramidite to warm to room temperature before opening to prevent condensation.
-
In a glove box or under a steady stream of inert gas, carefully open the phosphoramidite vial.
-
Using a dry syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).
-
Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking, which can introduce atmospheric moisture.
-
Using another dry syringe, transfer the phosphoramidite solution to the synthesizer-compatible bottle.
-
Flush the headspace of the bottle with inert gas before sealing the cap.
-
For added protection, a small amount of activated molecular sieves can be added to the phosphoramidite solution on the synthesizer.
Visualizations
References
Navigating 5'-O-DMT-dT Coupling: A Technical Guide to Activator Selection and Troubleshooting
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the coupling efficiency of 5'-O-DMT-dT phosphoramidite (B1245037) in oligonucleotide synthesis. This guide offers detailed troubleshooting protocols, frequently asked questions, and comparative data on common activators to enhance synthesis outcomes.
The choice of activator is a critical parameter in phosphoramidite chemistry, directly influencing coupling kinetics, efficiency, and the purity of the final oligonucleotide product. Understanding the nuances of each activator is paramount for successful synthesis, particularly when dealing with long or modified oligonucleotides.
Activator Properties and Performance
The selection of an appropriate activator is a balance of reactivity, solubility, and potential for side reactions. While all common activators can achieve high coupling efficiencies (>99%) under optimized conditions, their chemical properties dictate their suitability for specific applications.[]
| Activator | pKa | Solubility in Acetonitrile (B52724) | Key Characteristics |
| 1H-Tetrazole | 4.89 | ~0.5 M | The traditional, widely used activator. Reliable for standard DNA synthesis but can have limited solubility and longer reaction times.[2] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | ~0.75 M | More acidic and soluble than 1H-Tetrazole, leading to faster coupling times. A good general-purpose activator for DNA and RNA synthesis.[2][3] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | ~0.33 M | More acidic than ETT, offering even faster coupling, particularly beneficial for sterically hindered phosphoramidites like those used in RNA synthesis.[2][3] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | Less acidic but more nucleophilic than tetrazole-based activators.[2][4] Highly soluble, allowing for higher concentrations and reduced phosphoramidite excess.[4] Often recommended for large-scale synthesis and long oligonucleotides to minimize the risk of side reactions.[3] |
Note: The optimal coupling time can vary depending on the synthesizer, scale, and specific sequence. The times provided below are general recommendations for standard DNA synthesis.
| Activator | Recommended Coupling Time (DNA Synthesis) |
| 1H-Tetrazole | 60 - 120 seconds |
| 5-Ethylthio-1H-tetrazole (ETT) | 30 - 60 seconds |
| 5-Benzylthio-1H-tetrazole (BTT) | 15 - 45 seconds |
| 4,5-Dicyanoimidazole (DCI) | 15 - 45 seconds |
Experimental Protocols
Standard Protocol for this compound Phosphoramidite Coupling Step
This protocol outlines the key steps within a standard automated oligonucleotide synthesis cycle.
Reagents:
-
This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M DCI or 0.25 M ETT in anhydrous acetonitrile)
-
Anhydrous acetonitrile (for washing)
Procedure:
-
Pre-Coupling Wash: The synthesis column is washed with anhydrous acetonitrile to ensure an inert, moisture-free environment.
-
Reagent Delivery: The this compound phosphoramidite and the chosen activator are simultaneously delivered to the synthesis column.
-
Coupling Reaction: The reagents are allowed to react for the predetermined coupling time (refer to the table above for recommendations). The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating nucleophilic attack by the 5'-hydroxyl of the support-bound nucleotide.
-
Post-Coupling Wash: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
Visualizing the Workflow and Mechanisms
References
managing steric hindrance in long oligonucleotide synthesis with DMT
Welcome to the technical support center for long oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing steric hindrance and other challenges encountered during the synthesis of long oligonucleotides using dimethoxytrityl (DMT) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the DMT group in oligonucleotide synthesis?
The 4,4'-dimethoxytrityl (DMT) group is a crucial protecting group for the 5'-hydroxyl function of nucleosides used in phosphoramidite (B1245037) chemistry.[1][2] Its primary functions are:
-
Preventing Undesired Reactions: It blocks the 5'-hydroxyl group to prevent self-polymerization and other unwanted side reactions during the coupling step.[1]
-
Ensuring Directional Synthesis: By protecting the 5' end, it enforces the desired 3' to 5' direction of chain elongation.[1]
-
Facilitating Purification: The hydrophobicity of the DMT group allows for efficient purification of the full-length oligonucleotide from shorter, uncapped failure sequences using "DMT-on" reverse-phase purification methods.[3][4][5]
-
Monitoring Coupling Efficiency: Upon its removal (detritylation) with a mild acid, the DMT cation forms a bright orange-colored species that can be quantified spectrophotometrically to monitor the efficiency of each coupling cycle.[1][2][6]
Q2: How does steric hindrance impact the synthesis of long oligonucleotides?
Steric hindrance becomes a significant challenge as the oligonucleotide chain elongates. The bulky DMT group on the incoming phosphoramidite and the growing oligonucleotide chain attached to the solid support can physically obstruct the coupling reaction.[1][2][7] This can lead to:
-
Reduced Coupling Efficiency: The rate and completeness of the reaction between the phosphoramidite and the free 5'-hydroxyl group of the growing chain can be diminished, resulting in a lower yield of the full-length product.[8] With each additional base, the cumulative yield loss becomes more substantial. For example, a 98% average coupling efficiency results in only a 13% yield for a 100-mer.[8]
-
Increased Deletion Sequences: Inefficient coupling leads to a higher population of "n-1" and other deletion sequences, which can be difficult to separate from the desired product, especially if capping is also inefficient.[8]
-
Accessibility Issues within the Support Matrix: As the oligonucleotide grows, it can begin to block the pores of the solid support, restricting the diffusion of reagents to the reactive sites.[2][7]
Q3: What is "DMT-on" versus "DMT-off" synthesis and purification?
"DMT-on" and "DMT-off" refer to whether the final 5'-DMT protecting group is left on or removed at the end of the synthesis process.[9][10]
-
DMT-on: The final DMT group is intentionally left on the full-length oligonucleotide. This strategy is primarily used for purification. The lipophilic DMT group provides a strong handle for separation from shorter, "DMT-off" failure sequences (which were capped and thus have a free 5'-OH) by reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification.[3][4][11] The DMT group is then removed after purification.[4] This method is effective for purifying oligonucleotides up to 150 nucleotides in length.[4]
-
DMT-off: The final DMT group is removed by the synthesizer in the last cycle.[9] Purification of DMT-off oligonucleotides typically relies on other methods like anion-exchange HPLC, which separates based on charge (length), or polyacrylamide gel electrophoresis (PAGE).[4][12]
Q4: What causes depurination during long oligonucleotide synthesis and how can it be minimized?
Depurination is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, creating an abasic site.[9][13] This side reaction is primarily caused by repeated exposure to the acidic conditions required for DMT group removal (detritylation) in each cycle.[6][9] The problem is exacerbated in long syntheses due to the increased number of detritylation steps.[13]
Strategies to minimize depurination include:
-
Using a Milder Deblocking Agent: Dichloroacetic acid (DCA) is less acidic than trichloroacetic acid (TCA) and can reduce the rate of depurination.[8][14] However, this may require longer reaction times to ensure complete detritylation.[8]
-
Optimizing Detritylation Time: Using the shortest possible detritylation time that still allows for complete removal of the DMT group can help minimize depurination.[6]
-
Using Modified Purine Phosphoramidites: Employing purine amidites with more acid-resistant protecting groups can reduce depurination.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of long oligonucleotides.
Issue 1: Low Yield of Full-Length Product
| Possible Cause | Troubleshooting Action |
| Low Coupling Efficiency | 1. Optimize Reagent Quality: Ensure all reagents, especially the acetonitrile (B52724) (ACN) and phosphoramidites, are anhydrous.[8] Moisture significantly reduces coupling efficiency.[8] 2. Increase Coupling Time: For long oligonucleotides, extending the coupling time can help overcome steric hindrance and improve reaction completion. 3. Use a Stronger Activator: Activators like DCI (4,5-dicyanoimidazole) can enhance the coupling rate.[8] However, be mindful that overly acidic activators can increase GG dimer formation.[8] |
| Steric Hindrance from Solid Support | 1. Use Large-Pore Solid Supports: For oligonucleotides longer than 40 bases, use controlled pore glass (CPG) with larger pore sizes (e.g., 1000 Å or 2000 Å) to prevent the growing chains from blocking reagent access.[2][7] 2. Lower Nucleoside Loading: Using supports with a lower loading capacity can increase the distance between growing chains, reducing steric hindrance.[7][12] |
| Depurination | 1. Switch to a Milder Acid: Replace TCA with DCA for the detritylation step to reduce acid-induced damage.[8] 2. Minimize Deblocking Time: Optimize the detritylation step to be as short as possible while ensuring complete DMT removal. |
Issue 2: Presence of n-1 Deletion Sequences in Final Product
| Possible Cause | Troubleshooting Action |
| Incomplete Coupling | 1. See "Low Coupling Efficiency" above. 2. Check Phosphoramidite Quality: Use fresh, high-quality phosphoramidites. Degraded amidites will not couple efficiently.[8] |
| Inefficient Capping | 1. Ensure Fresh Capping Reagents: The capping step is critical to terminate unreacted chains and prevent the formation of n-1 products. Use fresh capping reagents (Cap A and Cap B).[8] 2. Optimize Capping Reaction: Ensure the capping step is efficient to block any unreacted 5'-hydroxyl groups from further elongation. |
Issue 3: Unexpected n+1 Peaks in HPLC or Mass Spectrometry Analysis
| Possible Cause | Troubleshooting Action |
| GG Dimer Formation | 1. Use a Less Acidic Activator: Strong activators can prematurely detritylate the dG phosphoramidite during coupling, leading to the formation of a GG dimer that gets incorporated into the sequence.[8] Using a less acidic activator like DCI can minimize this.[8] |
| N3-Cyanoethylation of Thymidine (B127349) | 1. Use a Larger Volume of Deprotection Solution: Acrylonitrile, a byproduct of cyanoethyl group removal, can alkylate thymine. Using a larger volume of ammonia (B1221849) for deprotection can help scavenge the acrylonitrile.[8] 2. Pre-treat with Diethylamine (DEA): A post-synthesis wash with 10% DEA in acetonitrile before cleavage can eliminate this modification.[8] |
Data Summary
| Parameter | Standard Synthesis | Long Oligonucleotide Synthesis (>75 bases) |
| Solid Support Pore Size | 500 Å | 1000 Å - 2000 Å[2][7][8] |
| Deblocking Agent | 3% TCA in DCM | 3% DCA in DCM[8] |
| Activator | Tetrazole | DCI (4,5-dicyanoimidazole)[8] |
| Expected Coupling Efficiency | >99% | >99.5% for high yield[13] |
Experimental Protocols
Protocol 1: Modified Coupling for Long Oligonucleotides
This protocol is designed to improve coupling efficiency when synthesizing oligonucleotides longer than 75 bases.
-
Reagents:
-
Anhydrous acetonitrile (<15 ppm water).[8]
-
Fresh, high-purity phosphoramidites.
-
Activator solution (e.g., 0.25 M DCI in acetonitrile).
-
-
Procedure (per synthesis cycle):
-
Perform the standard detritylation step using 3% DCA in dichloromethane.
-
Wash thoroughly with anhydrous acetonitrile.
-
Deliver the phosphoramidite and activator solutions to the synthesis column simultaneously.
-
Extend the coupling time: Increase the coupling wait step to 5-10 minutes to allow for complete reaction, compensating for potential steric hindrance.
-
Proceed with the standard capping and oxidation steps.
-
Protocol 2: Post-Synthesis DEA Wash to Prevent T-Modification
This protocol is used to remove potential N3-cyanoethyl adducts on thymidine residues.
-
Reagent:
-
10% (v/v) Diethylamine (DEA) in anhydrous acetonitrile.
-
-
Procedure:
-
After the final synthesis cycle is complete (with DMT-on or DMT-off as desired), keep the column on the synthesizer.
-
Program the synthesizer to deliver the 10% DEA solution to the column.
-
Allow the DEA solution to pass through the column slowly over a period of 5 minutes.[8]
-
Wash the column with anhydrous acetonitrile.
-
Dry the column with argon or helium.
-
Proceed with the standard cleavage and deprotection protocol.
-
Visualizations
Oligonucleotide Synthesis Cycle
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Role of DMT in Steric Hindrance
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. atdbio.com [atdbio.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. DNA寡核苷酸合成 [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. glenresearch.com [glenresearch.com]
- 9. phenomenex.com [phenomenex.com]
- 10. diva-portal.org [diva-portal.org]
- 11. glenresearch.com [glenresearch.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Cleavage and Deprotection for DMT-Synthesized Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cleavage and deprotection of DMT-synthesized oligonucleotides.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cleavage and deprotection process.
Issue: Incomplete Deprotection of Bases
-
Symptom: Analysis by HPLC shows shouldering or additional peaks, often broader than the main product peak. Mass spectrometry reveals masses corresponding to the oligonucleotide with one or more protecting groups still attached.[1] Incomplete deprotection can negatively impact the performance of oligonucleotides in downstream applications.[2]
-
Common Cause: The removal of the protecting group on the guanine (B1146940) base is often the rate-determining step in deprotection.[1] Using old ammonium (B1175870) hydroxide (B78521) can lead to incomplete deprotection.[1][3] Insufficient deprotection time or temperature can also be a cause.
-
Solution:
-
Ensure Fresh Reagents: Use fresh, high-quality deprotection reagents. Ammonium hydroxide solutions should be stored refrigerated and aliquoted for weekly use to maintain their potency.[1][3]
-
Optimize Deprotection Conditions: Refer to the tables below for recommended deprotection times and temperatures for various reagents and protecting groups. For standard deprotection with ammonium hydroxide, a minimum of 8 hours at 55°C is recommended.[4]
-
Consider Alternative Reagents: For faster and more efficient deprotection, consider using AMA (a mixture of ammonium hydroxide and methylamine).[1][3][5] AMA can significantly reduce deprotection times.[1][3] For sensitive oligonucleotides, milder deprotection methods using potassium carbonate in methanol (B129727) or t-butylamine/water may be necessary.[1][3][6]
-
Issue: Base Modification or Oligo Degradation
-
Symptom: Mass spectrometry analysis shows unexpected masses, or HPLC/CE analysis reveals degradation products.
-
Common Cause: Some modified bases are sensitive to harsh deprotection conditions.[7][8] For example, certain dyes or O-alkylthymine residues can be degraded by standard ammonium hydroxide treatment.[1][7] The methylphosphonate (B1257008) backbone in some oligos is base-sensitive and can degrade under normal deprotection conditions.[9]
-
Solution:
-
Review Oligo Components: Before selecting a deprotection strategy, carefully review all components of the oligonucleotide for any sensitivities.[1][10]
-
Employ Mild Deprotection: For oligonucleotides containing sensitive modifications, use mild deprotection protocols.[1] Options include using UltraMILD monomers and deprotecting with potassium carbonate in methanol, or using t-butylamine-based reagents.[1][3][6]
-
Pre-treatment: Some modifications may require a pre-treatment step to prevent side reactions during deprotection.[1][3]
-
Issue: Inefficient Cleavage from Solid Support
-
Symptom: Low yield of the final oligonucleotide product.
-
Common Cause: Insufficient cleavage time or using a cleavage reagent that is not optimal for the solid support linker.
-
Solution:
-
Follow Recommended Cleavage Times: For standard cleavage with concentrated ammonium hydroxide, a minimum of 1 hour at room temperature is typically sufficient.[3] For faster cleavage, AMA can be used.[3]
-
Combined vs. Separate Steps: While cleavage and deprotection can be performed in a single step, some synthesizers allow for a separate on-instrument cleavage step.[1][3] A one-step cleavage and deprotection reaction can often ensure optimal yields.[1]
-
Flow Chemistry for Efficiency: For high-throughput applications, flow chemistry offers a rapid and efficient method for cleavage and deprotection, reducing reaction times to under 3 minutes.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the three main stages of oligonucleotide deprotection?
A1: The deprotection process can be divided into three main parts:
-
Cleavage: The removal of the oligonucleotide from the solid support.[1][6][10]
-
Phosphate (B84403) Deprotection: The removal of the cyanoethyl protecting groups from the phosphate backbone.[1][6][10]
-
Base Deprotection: The removal of the protecting groups from the exocyclic amines of the DNA/RNA bases.[1][6][10]
Q2: What are the standard conditions for cleavage and deprotection?
A2: The most traditional method uses concentrated ammonium hydroxide (28-33%).[3] Cleavage is typically performed for 1 hour at room temperature, followed by base deprotection for at least 8 hours at 55°C.[3][4] However, conditions can vary depending on the specific protecting groups used.
Q3: When should I use mild or ultra-mild deprotection conditions?
A3: Mild or ultra-mild deprotection conditions are necessary when your oligonucleotide contains sensitive components that are not compatible with standard ammonium hydroxide treatment.[1][6] This includes many dyes, modified bases, and certain linkers.[1][7] UltraMILD monomers (Pac-dA, Ac-dC, and iPr-Pac-dG) are often used in conjunction with mild deprotection reagents like potassium carbonate in methanol.[1][6]
Q4: What is AMA and what are its advantages?
A4: AMA is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine.[1][3] Its main advantage is that it allows for significantly faster deprotection, often referred to as "UltraFAST" deprotection, with reaction times as short as 5-10 minutes at elevated temperatures.[1][3] It is important to note that the UltraFAST system requires the use of acetyl (Ac) protected dC to avoid base modification.[1]
Q5: How can I monitor the completeness of deprotection?
A5: The completeness of deprotection is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Ion-Exchange (IEX-HPLC) can be used to separate the fully deprotected oligonucleotide from any remaining protected species.[1][5][12]
-
Mass Spectrometry (MS): MS is a powerful tool to confirm the molecular weight of the final product and to detect any remaining protecting groups.[1]
-
Antibody-based methods: For microarray applications, monoclonal antibodies can be used to detect residual protecting groups in situ.[2][13]
Quantitative Data Tables
Table 1: Deprotection Times with Ammonium Hydroxide
| Protecting Group on dG | Temperature | Time |
| iBu-dG, dmf-dG | Room Temp | 120 min |
| Ac-dG | 37°C | 30 min |
| Ac-dG | 55°C | 10 min |
| Ac-dG | 65°C | 5 min |
Data sourced from Glen Research Deprotection Guide.[1]
Table 2: Comparison of Deprotection Reagents and Conditions
| Reagent | Typical Conditions | Use Case |
| Ammonium Hydroxide | 55°C, 8+ hours | Standard deprotection |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C, 10 minutes | Fast deprotection |
| t-Butylamine/Methanol/Water (1:1:2) | 55°C, overnight | For TAMRA-containing oligos |
| t-Butylamine/Water (1:3) | 60°C, 6 hours | Alternative for sensitive oligos |
| 0.05M Potassium Carbonate in Methanol | Room Temp, 4 hours (with Pac-dA, Ac-dC, iPr-Pac-dG) | Ultra-mild deprotection |
| Gaseous Ammonia/Methylamine | Elevated temp & pressure | High-throughput applications |
Data compiled from multiple sources.[1][3][6][14][15]
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add fresh, concentrated ammonium hydroxide (28-33%) to the vial, ensuring the support is fully submerged.
-
Tightly cap the vial.
-
Allow the vial to stand at room temperature for at least 1 hour to ensure complete cleavage from the support.
-
Transfer the vial to a heating block or oven set to 55°C.
-
Incubate for a minimum of 8 hours.
-
After incubation, cool the vial to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 2: UltraFAST Deprotection with AMA
-
Transfer the solid support to a screw-cap vial.
-
Prepare the AMA reagent by mixing equal volumes of aqueous ammonium hydroxide and aqueous methylamine.
-
Add the AMA reagent to the vial.
-
Incubate at room temperature for 5 minutes for cleavage.
-
Transfer the vial to a heating block set at 65°C.
-
Incubate for 10 minutes for deprotection.
-
Cool the vial to room temperature.
-
Uncap the vial in a fume hood and transfer the solution to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Visualizations
Caption: Experimental workflow for oligonucleotide cleavage and deprotection.
Caption: Troubleshooting logic for common cleavage and deprotection issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. vapourtec.com [vapourtec.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5'-Protecting Groups in Oligonucleotide Synthesis: 5'-DMT-dT as the Gold Standard
For researchers, scientists, and professionals in drug development, the choice of a 5'-hydroxyl protecting group is a critical parameter in the solid-phase synthesis of oligonucleotides. This guide provides an objective comparison of the performance of the industry-standard 5'-(4,4'-dimethoxytrityl) (DMT) group, specifically on a deoxythymidine (dT) monomer, against other notable alternatives. The comparison is supported by experimental data on coupling efficiency, deprotection kinetics, and overall performance, enabling informed decisions for optimizing oligonucleotide synthesis.
The 5'-DMT group has long been the cornerstone of automated oligonucleotide synthesis due to its optimal balance of stability during the synthetic cycle and its facile removal under mild acidic conditions. This allows for the high coupling efficiencies essential for the synthesis of long and pure oligonucleotides. However, alternative 5'-protecting groups, such as the more acid-stable 5'-(4-monomethoxytrityl) (MMT) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups, offer unique properties that can be advantageous in specific applications.
Performance Comparison of 5'-Protecting Groups
The selection of a 5'-protecting group directly impacts several key aspects of oligonucleotide synthesis. The following tables summarize the quantitative performance of 5'-DMT, 5'-MMT, and 5'-Fmoc protecting groups based on available experimental data.
Table 1: Coupling Efficiency
Coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that react with the incoming phosphoramidite (B1245037) in a single coupling step. High coupling efficiency is paramount for achieving a high yield of the full-length oligonucleotide product.
| 5'-Protecting Group | Typical Coupling Efficiency (%) | Notes |
| 5'-DMT | >99%[1] | The industry standard, consistently providing high efficiencies. |
| 5'-MMT | ~98-99% | Slightly lower than DMT under standard conditions. |
| 5'-Fmoc | >98%[2] | Can achieve high efficiency, but may require optimization of coupling times.[2] |
Table 2: Deprotection Conditions and Kinetics
The ease and selectivity of the deprotection step are crucial for preserving the integrity of the growing oligonucleotide chain. The conditions required for the removal of the 5'-protecting group determine the orthogonality of the protection strategy.
| 5'-Protecting Group | Deprotection Reagent | Typical Deprotection Time | Key Considerations |
| 5'-DMT | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[3][4] | 1-3 minutes | Rapid and efficient. The released DMT cation is brightly colored, allowing for real-time monitoring of coupling efficiency.[5][6] Potential for depurination with prolonged acid exposure.[7] |
| 5'-MMT | 80% Acetic Acid or slightly stronger acid than for DMT[8] | 15-30 minutes | More stable to acidic conditions than DMT.[4][8] The MMT cation is yellow and not easily quantified by standard trityl monitors.[8] |
| 5'-Fmoc | 0.1 M DBU in Acetonitrile or other non-nucleophilic bases | 5-15 minutes | Base-labile removal provides orthogonality to acid-labile protecting groups on the nucleobases and phosphate (B84403) backbone.[2][8] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing the performance of different 5'-protecting groups.
Standard Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
The following diagram illustrates the fundamental steps in solid-phase oligonucleotide synthesis, which are common to all 5'-protecting group strategies, with variations in the deprotection step.
References
- 1. idtdna.com [idtdna.com]
- 2. Combination of DMT-mononucleotide and Fmoc-trinucleotide phosphoramidites in oligonucleotide synthesis affords an automatable codon-level mutagenesis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. nbinno.com [nbinno.com]
- 5. atdbio.com [atdbio.com]
- 6. biotage.com [biotage.com]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
A Comparative Guide to DMT, MMT, and Fmoc Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the construction of biopolymers like oligonucleotides and peptides, the judicious selection of protecting groups is paramount. These temporary chemical modifications of reactive functional groups are essential for directing the course of a reaction, preventing unwanted side reactions, and ensuring the fidelity of the final product. This guide provides a comprehensive comparison of three widely utilized protecting groups: the acid-labile 4,4'-dimethoxytrityl (DMT) and 4-methoxytrityl (MMT) groups, primarily used in nucleoside chemistry, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of solid-phase peptide synthesis. This analysis is supported by experimental data to objectively evaluate their performance and aid in the strategic planning of synthetic routes.
At a Glance: Key Properties of DMT, MMT, and Fmoc
The fundamental difference between these protecting groups lies in their cleavage chemistry. DMT and MMT are removed under acidic conditions, with DMT being significantly more acid-labile due to the presence of two electron-donating methoxy (B1213986) groups which stabilize the resulting carbocation. In contrast, the Fmoc group is stable to acid but readily cleaved by bases. This differential lability forms the basis of their "orthogonality," a critical concept in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others.
| Protecting Group | Abbreviation | Primary Application | Cleavage Condition | Key Characteristics |
| 4,4'-Dimethoxytrityl | DMT | Oligonucleotide Synthesis (5'-OH protection) | Mildly Acidic | Highly acid-labile, allows for spectrophotometric monitoring of deprotection. |
| 4-Methoxytrityl | MMT | Oligonucleotide & Peptide Synthesis (amine/thiol protection) | Mildly to Moderately Acidic | More stable than DMT, useful when greater acid resistance is needed. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Peptide Synthesis (α-amino protection) | Basic | Base-labile, orthogonal to acid-labile side-chain protecting groups, allows for UV monitoring. |
Quantitative Comparison of Deprotection Kinetics
The efficiency and speed of deprotection are critical factors in high-yield, multi-step syntheses. The following tables summarize available quantitative data on the deprotection kinetics of DMT, MMT, and Fmoc under various conditions.
DMT vs. MMT Deprotection
Direct comparative kinetic studies for DMT and MMT deprotection under identical conditions are not extensively tabulated in the literature. However, their relative lability is well-established. DMT is significantly more susceptible to acidic cleavage than MMT.
| Protecting Group | Reagent | Conditions | Deprotection Time | Yield | Notes |
| DMT | 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Room Temperature | ~1-3 minutes | >99% | Standard condition in automated oligonucleotide synthesis. The orange DMT cation allows for quantitative monitoring of coupling efficiency.[1] |
| DMT | 3% Trichloroacetic Acid (TCA) in DCM | Room Temperature | < 1 minute | >99% | Faster than DCA but can lead to higher rates of depurination of purine (B94841) bases.[2] |
| MMT | 0.5-1% Trifluoroacetic Acid (TFA) in DCM | Room Temperature | 5-30 minutes | Variable | Deprotection can be less consistent than DMT.[1] |
| MMT | 80% Acetic Acid in Water | Room Temperature | 1 hour | ~95% | A common off-line deprotection method.[3] |
Fmoc Deprotection with Various Bases
The deprotection of the Fmoc group is typically achieved with a secondary amine. Piperidine (B6355638) is the most common reagent, but alternatives have been explored to mitigate side reactions.
| Deprotection Reagent | Conditions | Half-life (t½) | Time for >99% Deprotection | Yield | Notes |
| 20% Piperidine in DMF | Room Temperature | ~7 seconds | < 2 minutes | High | The standard and most widely used condition.[4] |
| 5% Piperazine + 2% DBU in DMF | Room Temperature | ~4 seconds | < 1 minute | High | A faster and safer alternative to piperidine, reducing deletion sequences.[4][5] |
| 2% DBU in DMF | Room Temperature | - | - | High | Non-nucleophilic base, does not scavenge dibenzofulvene, which can lead to side reactions. Can reduce epimerization in thiopeptide synthesis.[6] |
| 50% Morpholine in DMF | Room Temperature | Slower than piperidine | - | High | A milder condition often used for sensitive glycopeptides.[6] |
Advantages and Disadvantages
The choice of a protecting group is a strategic decision based on the specific requirements of the synthetic target and the overall synthetic scheme.
DMT (4,4'-Dimethoxytrityl)
Advantages:
-
High Acid Lability: Allows for rapid and efficient deprotection under very mild acidic conditions, which is crucial for the integrity of the growing oligonucleotide chain.[1]
-
Spectrophotometric Monitoring: The release of the intensely colored DMT cation upon deprotection provides a real-time, quantitative measure of the coupling efficiency in automated solid-phase synthesis.
-
Well-Established Protocols: Its use in oligonucleotide synthesis is highly optimized and reliable.[1]
Disadvantages:
-
Too Labile for N-protection: Generally too unstable to be used for the protection of amines, as it can be partially cleaved during subsequent synthetic steps.[7]
-
Potential for Depurination: Although deprotection conditions are mild, prolonged exposure to acid can lead to the cleavage of the glycosidic bond in purine nucleosides.
MMT (4-Methoxytrityl)
Advantages:
-
Greater Acid Stability than DMT: The single methoxy group makes it more resistant to acid than DMT, which is advantageous when a more robust protecting group is required.[1]
-
Versatility: Used for the protection of primary amines and thiols in addition to hydroxyl groups.[8]
-
Orthogonality with Highly Labile Groups: Can be selectively removed in the presence of more acid-sensitive groups.
Disadvantages:
-
Slower and Harsher Deprotection: Requires stronger acidic conditions or longer reaction times for complete removal compared to DMT.[1]
-
Inconsistent Deprotection: The efficiency of MMT removal can be less reliable than that of DMT.[1]
-
No Quantitative Monitoring: The MMT cation does not have the same distinct color as the DMT cation, precluding simple spectrophotometric monitoring of reaction progress.[3]
Fmoc (9-Fluorenylmethoxycarbonyl)
Advantages:
-
Base Lability and Acid Stability: Its cleavage under basic conditions makes it orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis (e.g., Boc, tBu).
-
Mild Deprotection Conditions: Removal with a weak base like piperidine is gentle and preserves the integrity of the peptide chain.
-
UV Monitoring: The dibenzofulvene byproduct of deprotection has a strong UV absorbance, allowing for real-time monitoring of the reaction.
-
Automation Friendly: The clean and rapid deprotection is well-suited for automated solid-phase peptide synthesis.
Disadvantages:
-
Piperidine as a Reagent: Piperidine is a regulated and somewhat toxic reagent.
-
Side Reactions: Base-catalyzed side reactions such as aspartimide formation and diketopiperazine formation can occur, particularly with certain amino acid sequences.
-
Dibenzofulvene Adducts: The dibenzofulvene byproduct can sometimes form adducts with the deprotected amine if not efficiently scavenged by the base.
Experimental Protocols
The following are representative protocols for the deprotection of DMT, MMT, and Fmoc groups.
DMT Deprotection in Solid-Phase Oligonucleotide Synthesis
Objective: To remove the 5'-DMT group from a growing oligonucleotide chain on a solid support.
Materials:
-
DMT-protected oligonucleotide bound to a solid support (e.g., CPG).
-
Deprotection solution: 3% (w/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Washing solvent: Acetonitrile (B52724), synthesis grade.
-
Capping solution A: Acetic anhydride (B1165640) in THF/Lutidine.
-
Capping solution B: N-Methylimidazole in THF.
Procedure:
-
The solid support with the DMT-protected oligonucleotide is contained within a synthesis column.
-
The deprotection solution (3% DCA in DCM) is passed through the column for a specified time (typically 60-180 seconds). The eluent, containing the orange DMT cation, is collected for spectrophotometric quantification of coupling yield.
-
The column is thoroughly washed with acetonitrile to remove all traces of the acid.
-
The support is then subjected to the next steps in the synthesis cycle (coupling, oxidation, and capping).
MMT Deprotection from a Primary Amine (Off-Resin)
Objective: To remove the MMT protecting group from a purified oligonucleotide with a 5'-amino modification.
Materials:
-
MMT-protected amino-oligonucleotide, purified and lyophilized.
-
Deprotection solution: 80% Acetic Acid in water.
-
Ethyl acetate.
-
Water.
Procedure:
-
Dissolve the lyophilized MMT-oligonucleotide in the 80% acetic acid solution.
-
Incubate the solution at room temperature for 1 hour.[3]
-
Neutralize the reaction with an appropriate amount of a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the cleaved MMT-alcohol with ethyl acetate.
-
The aqueous layer containing the deprotected amino-oligonucleotide can be desalted using size-exclusion chromatography or ethanol (B145695) precipitation.
Fmoc Deprotection in Solid-Phase Peptide Synthesis
Objective: To remove the N-terminal Fmoc group from a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide bound to a solid support (e.g., Rink Amide resin).
-
Deprotection solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).
-
Washing solvent: DMF.
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
Drain the DMF and add the deprotection solution (20% piperidine in DMF).
-
Agitate the resin for an initial 1-3 minutes, then drain the solution. The UV absorbance of the eluent can be measured to monitor the progress of deprotection.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution and thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Visualizing the Chemistry: Structures and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical structures and the logical flow of the deprotection processes.
Chemical Structures of Protected Monomers
Caption: Structures of DMT-dA, MMT-amino linker, and Fmoc-Ala.
Deprotection Workflow Comparison
Caption: Orthogonal deprotection workflows for acid-labile and base-labile groups.
Conclusion
The selection of a protecting group strategy is a critical determinant of the success of a multi-step chemical synthesis. DMT, MMT, and Fmoc each offer a unique set of advantages and disadvantages tailored to specific applications. DMT is the undisputed standard for 5'-hydroxyl protection in routine oligonucleotide synthesis due to its high lability and the convenience of monitoring its cleavage. MMT provides a more robust, albeit less conveniently cleaved, alternative for situations requiring greater acid stability. The base-labile Fmoc group is the cornerstone of modern solid-phase peptide synthesis, offering excellent orthogonality with acid-labile side-chain protecting groups and enabling the synthesis of complex peptides under mild conditions. A thorough understanding of the chemical properties, deprotection kinetics, and potential side reactions associated with each of these protecting groups is essential for researchers and drug development professionals to design and execute efficient and high-fidelity synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 8. chem.libretexts.org [chem.libretexts.org]
performance comparison of DMT, MMT, and Fmoc in solid-phase oligonucleotide synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostics. The efficiency, fidelity, and purity of the final product are critically dependent on the protecting groups used during solid-phase synthesis. Among the most common are the 4,4'-dimethoxytrityl (DMT), 4-methoxytrityl (MMT), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their specific application.
Introduction to Protecting Groups in Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[1][2] To ensure the correct sequence is assembled, reactive functional groups on the nucleobases, the phosphate (B84403) backbone, and the 5'-hydroxyl of the incoming phosphoramidite (B1245037) must be temporarily blocked or "protected."[1][2] The choice of protecting group for the 5'-hydroxyl is particularly crucial as its removal (deprotection) dictates the start of each coupling cycle.
-
DMT (4,4'-Dimethoxytrityl): The industry standard for temporary protection of the 5'-hydroxyl group of nucleosides during DNA and RNA synthesis.[1][3] Its widespread use is due to its high stability during the coupling reaction and its facile removal under mild acidic conditions.[1] The characteristic orange color of the released DMT cation provides a convenient method for real-time monitoring of coupling efficiency.[1][4]
-
MMT (4-Methoxytrityl): A more acid-stable analogue of DMT.[1] It is primarily used for the protection of primary amino groups in modified oligonucleotides, such as those with 5'-amino linkers.[1] Its increased stability ensures it remains intact during the synthesis while the DMT groups on the nucleosides are removed in each cycle.[1]
-
Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile protecting group commonly employed in an orthogonal protection strategy, particularly for the modification of oligonucleotides.[5] This allows for selective deprotection of a specific functional group without affecting the acid-labile DMT or other protecting groups.[5] Fmoc is frequently used to protect amino-modified linkers, enabling post-synthesis conjugation of molecules like fluorescent dyes or biotin (B1667282) while the oligonucleotide is still attached to the solid support.[5]
Performance Comparison: DMT vs. MMT vs. Fmoc
The performance of these protecting groups can be evaluated based on several key parameters: coupling efficiency, final oligonucleotide yield, and purity.
| Parameter | DMT | MMT | Fmoc |
| Primary Use | 5'-Hydroxyl protection of nucleosides | Protection of primary amines in modified oligonucleotides | Orthogonal protection of primary amines in modified oligonucleotides |
| Deprotection Condition | Mild acid (e.g., 3% trichloroacetic acid in dichloromethane)[1] | Stronger acid (e.g., 80% acetic acid) or same as DMT[1] | Base (e.g., ammonia (B1221849) during final deprotection)[1] |
| Coupling Efficiency Monitoring | Yes (spectrophotometric quantification of DMT cation at ~495 nm)[1][4] | No (MMT cation is yellow and not quantifiable by standard trityl monitors)[1] | Not applicable for monitoring nucleoside coupling |
| Typical Stepwise Coupling Efficiency | >99%[6] | Similar to standard phosphoramidites[1] | Not applicable for nucleoside coupling |
| Impact on Final Yield | High, directly correlated with coupling efficiency[4][7] | High for the modification step[1] | High for the modification step[5] |
| Purification Strategy | "DMT-on" reverse-phase HPLC or cartridge purification[8][9] | Can be used for "MMT-on" purification similar to DMT[1] | Not typically used as a purification handle |
| Compatibility | Standard phosphoramidite chemistry | Compatible with standard phosphoramidite chemistry | Used in orthogonal strategies alongside DMT[10] |
| Key Advantage | Well-established, enables real-time monitoring of synthesis efficiency.[1] | Higher stability than DMT for protecting amines.[1] | Enables selective deprotection for post-synthesis modifications on the solid support.[5] |
| Key Disadvantage | Less suitable for protecting amines in certain contexts. | Cannot be used for real-time monitoring of coupling efficiency.[1] | Not used for the primary 5'-hydroxyl protection during chain elongation. |
Experimental Protocols
The following are detailed methodologies for key experiments in solid-phase oligonucleotide synthesis.
Standard Solid-Phase Oligonucleotide Synthesis Cycle (DMT Chemistry)
This protocol outlines a single cycle of nucleotide addition.
1. Deblocking (Detritylation):
- The solid support-bound oligonucleotide is treated with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) for 60-120 seconds to remove the 5'-DMT group.[1]
- The resulting DMT cation is washed from the column with acetonitrile (B52724), and its absorbance at ~495 nm is measured to determine the coupling efficiency of the previous cycle.[1][4]
2. Coupling:
- The desired nucleoside phosphoramidite (e.g., 0.1 M in acetonitrile) and an activator (e.g., 0.45 M 1H-tetrazole in acetonitrile) are simultaneously delivered to the synthesis column.
- The reaction is allowed to proceed for 30-60 seconds, during which the phosphoramidite couples to the free 5'-hydroxyl of the growing oligonucleotide chain.
3. Capping:
- To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed.
- A solution of acetic anhydride (B1165640) (Cap A) and a solution of 16% N-methylimidazole (Cap B) are delivered to the column to acetylate any unreacted 5'-hydroxyls.
4. Oxidation:
- The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester.
- A solution of 0.02 M iodine in a mixture of tetrahydrofuran/water/pyridine is passed through the column for 30 seconds.
- The column is then washed with acetonitrile to prepare for the next cycle.
Post-Synthesis Cleavage and Deprotection
1. Cleavage from Solid Support and Base Deprotection:
- After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed.
- This is typically achieved by incubating the support in concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours.[6]
2. "DMT-on" Purification:
- For DMT-on purification, the final detritylation step is omitted during synthesis.[8]
- The cleaved oligonucleotide, still containing the 5'-DMT group, is purified by reverse-phase HPLC or using a purification cartridge. The hydrophobic DMT group allows for strong retention of the full-length product, while truncated failure sequences (which lack the DMT group) are washed away.[8][9]
- After purification, the DMT group is removed by treatment with 80% acetic acid for 15-30 minutes, followed by desalting.[1]
Protocol for Incorporation of a 5'-Amino-Modifier with MMT Protection
1. Synthesis:
- The oligonucleotide is synthesized using the standard DMT chemistry protocol described above.
- In the final coupling cycle, an MMT-protected amino-modifier phosphoramidite is used instead of a nucleoside phosphoramidite.[1]
2. Cleavage and Deprotection:
- The oligonucleotide is cleaved from the support and the base protecting groups are removed with concentrated ammonium hydroxide as described above. The MMT group remains intact.
3. Purification:
- The MMT-on oligonucleotide is purified by reverse-phase HPLC, similar to DMT-on purification.[1]
4. MMT Removal:
- The MMT group is removed by treatment with 80% acetic acid in water for 1 hour at room temperature.[1]
Protocol for Post-Synthesis Labeling using Fmoc Protection
1. Synthesis:
- An amino-modifier with Fmoc protection is incorporated at the desired position during oligonucleotide synthesis.
2. Fmoc Removal on Solid Support:
- After synthesis, while the oligonucleotide is still on the solid support and all other protecting groups are intact, the Fmoc group is selectively removed by treating the support with a solution of 20% piperidine (B6355638) in DMF for 30 minutes.
3. On-Support Conjugation:
- The resin is washed to remove piperidine.
- The desired label (e.g., an NHS-ester of a fluorescent dye) is dissolved in a suitable buffer and added to the resin. The reaction is allowed to proceed to couple the label to the deprotected amine.
4. Cleavage and Deprotection:
- The labeled oligonucleotide is then cleaved from the support and deprotected using standard ammonium hydroxide treatment.
Visualizing the Workflow
The following diagrams illustrate the key processes in solid-phase oligonucleotide synthesis.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Workflow for "DMT-on" oligonucleotide purification.
Caption: Orthogonal strategy for on-support labeling using Fmoc protection.
Conclusion
The choice between DMT, MMT, and Fmoc protecting groups in solid-phase oligonucleotide synthesis is dictated by the specific requirements of the application. DMT remains the unchallenged standard for routine synthesis of unmodified oligonucleotides due to its reliability and the invaluable feedback on coupling efficiency it provides. MMT offers a more robust option for protecting amino modifications when stability to repeated acid exposure is a concern. Fmoc is the key to unlocking advanced applications that require post-synthetic, on-support modifications, enabling the creation of complex oligonucleotide conjugates. By understanding the distinct advantages and chemistries of each, researchers can optimize their synthesis strategies to achieve high yields of pure, functionalized oligonucleotides for a wide array of research, diagnostic, and therapeutic purposes.
References
- 1. glenresearch.com [glenresearch.com]
- 2. biotage.com [biotage.com]
- 3. digital.csic.es [digital.csic.es]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. dupont.com [dupont.com]
- 7. atdbio.com [atdbio.com]
- 8. Combination of DMT-mononucleotide and Fmoc-trinucleotide phosphoramidites in oligonucleotide synthesis affords an automatable codon-level mutagenesis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
A Comparative Guide to the Validation of Oligonucleotide Synthesis Fidelity: 5'-O-DMT-dT vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The fidelity of oligonucleotide synthesis is a critical parameter for ensuring the accuracy and efficacy of these molecules in research, diagnostics, and therapeutic applications. The presence of impurities, such as truncated sequences (shortmers) or sequences with deletions, can significantly impact downstream experimental results and the safety of oligonucleotide-based drugs. This guide provides an objective comparison of the performance of various methods for validating oligonucleotide synthesis fidelity, with a focus on the widely used 5'-O-DMT-dT-based analysis and its alternatives. Supporting experimental data and detailed protocols are provided to aid researchers in selecting the most appropriate method for their specific needs.
The Role of 5'-O-DMT in Oligonucleotide Synthesis and Purification
During solid-phase phosphoramidite (B1245037) synthesis, the 5'-hydroxyl group of each incoming nucleoside is protected by a dimethoxytrityl (DMT) group.[1] This acid-labile protecting group is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide. A key quality control step involves spectrophotometrically measuring the amount of the orange-colored DMT cation released upon detritylation, which provides an estimate of the coupling efficiency of each step.[1]
Furthermore, the hydrophobicity of the 5'-O-DMT group is exploited in a common purification strategy known as "trityl-on" reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3] In this method, the final 5'-DMT group is left on the full-length oligonucleotide, making it significantly more hydrophobic than the capped, truncated failure sequences that lack the DMT group.[2][3] This difference in hydrophobicity allows for the effective separation of the desired full-length product from impurities.[2][3]
Comparative Analysis of Fidelity Validation Methods
Several analytical techniques are employed to assess the purity and fidelity of synthetic oligonucleotides. The choice of method often depends on the length of the oligonucleotide, the required purity level, and the specific application.
| Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| "Trityl-on" Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >85%[3] | - Effective for separating full-length products from truncated sequences. - Well-established and widely available. - Methods are often similar for different sequences.[3] | - Resolution decreases with increasing oligonucleotide length (>50 bases).[3] - Acidic removal of the DMT group post-purification can cause some depurination.[2] - May not resolve other impurities like n-1 deletions effectively. |
| Ion-Exchange HPLC (IE-HPLC) | Charge (number of phosphate (B84403) groups) | High | - Excellent resolution for oligonucleotides up to 40-50 bases.[4] - Effective for sequences with significant secondary structure due to the use of high pH mobile phases that disrupt hydrogen bonding. | - Not suitable for MS applications due to high salt concentrations in the mobile phase.[5] - Method development can be more sequence-specific.[3] |
| Capillary Electrophoresis (CE) | Size (using a sieving matrix) | High | - High resolution, capable of single-base resolution for oligonucleotides up to the 40-mer range.[6] - Automated and requires low sample and reagent consumption.[6] - Fast analysis times.[6] | - Resolution decreases for longer oligonucleotides.[6] - Can be sensitive to sample matrix effects. |
| Mass Spectrometry (MALDI-TOF and ESI-MS) | Mass-to-charge ratio | N/A (provides mass verification) | - Provides accurate molecular weight confirmation of the synthesized oligonucleotide. - Can detect and identify specific impurities and modifications. - ESI-MS can be coupled with liquid chromatography for online separation and mass analysis. | - MALDI-TOF may be less accurate for oligonucleotides >40 nt. - Quantification can be challenging due to variations in ionization efficiency. - Does not inherently provide a quantitative measure of purity without the use of internal standards. |
Experimental Protocols
"Trityl-on" Reversed-Phase HPLC (RP-HPLC)
Objective: To purify the full-length, DMT-bearing oligonucleotide from truncated failure sequences.
Materials:
-
Crude oligonucleotide with the 5'-DMT group intact ("trityl-on").
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Detritylation Solution: 80% Acetic Acid in water.
Protocol:
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the failure sequences (trityl-off) with a low concentration of acetonitrile.
-
Apply a gradient of increasing acetonitrile concentration to elute the DMT-on oligonucleotide.
-
Collect the peak corresponding to the DMT-on product.
-
To remove the DMT group, add the detritylation solution and incubate at room temperature.
-
Desalt the final product using a suitable method (e.g., gel filtration).
Ion-Exchange HPLC (IE-HPLC)
Objective: To separate oligonucleotides based on their net negative charge, which is proportional to their length.
Materials:
-
Deprotected crude oligonucleotide.
-
HPLC system with a UV detector.
-
Anion-exchange column.
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).
Protocol:
-
Dissolve the deprotected oligonucleotide in Mobile Phase A.
-
Equilibrate the anion-exchange column with Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient of increasing salt concentration (Mobile Phase B) to elute the oligonucleotides. Shorter, less negatively charged fragments will elute first, followed by the full-length product.
-
Collect the major peak corresponding to the full-length oligonucleotide.
-
Desalt the collected fraction.
Capillary Electrophoresis (CE)
Objective: To achieve high-resolution separation of oligonucleotides based on size.
Materials:
-
Deprotected oligonucleotide sample.
-
Capillary electrophoresis system with a UV detector.
-
Coated capillary.
-
Sieving matrix (e.g., replaceable polymer solution).
-
Running buffer.
Protocol:
-
Dissolve the oligonucleotide sample in the running buffer or water.
-
Fill the capillary with the sieving matrix.
-
Inject the sample into the capillary using pressure or electrokinetic injection.
-
Apply a high voltage across the capillary. The oligonucleotides will migrate through the sieving matrix at a rate inversely proportional to their size.
-
Detect the separated oligonucleotides as they pass the detector.
-
Analyze the resulting electropherogram to determine the purity and identify any shorter fragments.
MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight of the synthesized oligonucleotide and identify any impurities.
Materials:
-
Purified oligonucleotide sample.
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., 3-hydroxypicolinic acid [3-HPA]).
Protocol:
-
Desalt the oligonucleotide sample.
-
Mix a small amount of the sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals of the sample and matrix.
-
Insert the target plate into the mass spectrometer.
-
Irradiate the spot with a laser. The matrix absorbs the laser energy and transfers it to the oligonucleotide molecules, causing them to desorb and ionize.
-
The ions are accelerated in an electric field and their time-of-flight to the detector is measured.
-
The mass-to-charge ratio is calculated from the time-of-flight, providing the molecular weight of the oligonucleotide.
Visualizing the Workflow
Caption: Workflow for oligonucleotide synthesis, purification, and fidelity analysis.
Conclusion
The validation of oligonucleotide synthesis fidelity is a multi-faceted process that can be approached using a variety of analytical techniques. The traditional "trityl-on" RP-HPLC method remains a robust and widely used technique for the purification of full-length oligonucleotides. However, for applications requiring higher resolution and for the analysis of oligonucleotides with challenging sequences, alternative methods such as ion-exchange HPLC and capillary electrophoresis offer significant advantages. Mass spectrometry is an indispensable tool for confirming the molecular identity of the final product. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate strategy to ensure the quality and fidelity of their synthetic oligonucleotides.
References
Confirming Oligonucleotide Integrity: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, ensuring the fidelity of the final product is paramount. The precise sequence of these synthetic nucleic acids dictates their therapeutic or diagnostic function. This guide provides an objective comparison of mass spectrometry with other analytical techniques for the confirmation of oligonucleotide sequences, specifically focusing on products synthesized using the 5'-O-DMT-dT phosphoramidite (B1245037) method. Supported by experimental data and detailed protocols, this document aims to equip scientists with the knowledge to select the most appropriate analytical strategy for their needs.
The synthesis of oligonucleotides is a complex, multi-step chemical process. Despite the robustness of modern phosphoramidite chemistry, the potential for errors such as deletions (n-1, n-2), insertions (n+1), or other modifications necessitates rigorous quality control.[1] Mass spectrometry (MS) has emerged as a cornerstone technology for this purpose, offering high accuracy and detailed molecular information.[2] However, other techniques, including High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), also play crucial roles in oligonucleotide analysis.[3][4]
Mass Spectrometry: A Powerful Tool for Sequence Verification
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate determination of an oligonucleotide's molecular weight. This data can be used to confirm that the synthesized oligonucleotide has the correct mass corresponding to its expected sequence. Two primary ionization techniques are employed for oligonucleotide analysis: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[2]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: In MALDI-TOF, the oligonucleotide sample is co-crystallized with a matrix and irradiated with a laser. This process desorbs and ionizes the oligonucleotide, which then travels through a time-of-flight tube to a detector. The time it takes for the ion to reach the detector is proportional to its mass. MALDI-TOF is known for its high throughput and relative ease of use.[5] However, its resolution and mass accuracy can decrease for longer oligonucleotides, typically those exceeding 50 bases.
Electrospray Ionization (ESI) MS: ESI-MS involves introducing a solution of the oligonucleotide into a strong electric field, which generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase multiply charged ions. ESI is a "soft" ionization technique that is well-suited for analyzing large and fragile biomolecules like oligonucleotides.[2] It generally offers higher mass accuracy and resolution than MALDI-TOF, especially for longer sequences.[1]
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool for confirming molecular weight, other techniques provide valuable information about the purity and integrity of synthesized oligonucleotides.
High-Performance Liquid Chromatography (HPLC): HPLC separates molecules based on their interaction with a stationary phase. For oligonucleotides, two common modes are used:
-
Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. The presence of the hydrophobic 5'-O-dimethoxytrityl (DMT) group on the full-length product allows for its separation from shorter, "failure" sequences that have lost the DMT group. RP-HPLC offers excellent resolution for oligonucleotides up to approximately 50 bases.[4]
-
Ion-Exchange HPLC (IE-HPLC): IE-HPLC separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone. This method provides excellent resolution for oligonucleotides up to 40 bases and is particularly useful for sequences with significant secondary structure.[4]
Capillary Electrophoresis (CE): CE separates molecules based on their size and charge in a narrow capillary filled with a conductive buffer. For oligonucleotides, a sieving matrix is often used to enhance separation based on size. CE offers high resolution, low sample consumption, and the potential for full automation.[3] It can provide quantitative information about the purity of the oligonucleotide preparation.[3]
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, including the length of the oligonucleotide, the need for quantitative data, and throughput considerations. The following table summarizes the key performance characteristics of each method.
| Feature | MALDI-TOF MS | ESI-MS | RP-HPLC | IE-HPLC | Capillary Electrophoresis (CE) |
| Primary Measurement | Molecular Weight | Molecular Weight | Purity (Hydrophobicity) | Purity (Charge) | Purity (Size/Charge) |
| Mass Accuracy | ± 0.1% for < 22-mers[1] | ≤ 0.02%[1] | N/A | N/A | N/A |
| Resolution | Decreases for >50 bases | High, suitable for long oligos[1] | Excellent for < 50 bases[4] | Excellent for < 40 bases[4] | High, single-base resolution possible[6] |
| Throughput | High | Moderate to High | Moderate | Moderate | High (with automation)[3] |
| Speed | Fast (minutes per sample)[7] | Fast (minutes per sample)[7] | Slower (tens of minutes per sample) | Slower (tens of minutes per sample) | Fast (minutes per sample)[3] |
| Cost | Moderate to High (instrument) | High (instrument) | Low to Moderate (instrument) | Low to Moderate (instrument) | Moderate (instrument) |
| Key Advantage | High throughput for routine QC | High accuracy for long/modified oligos | Excellent for DMT-on/off separation | Resolves secondary structures | Quantitative purity assessment |
| Key Limitation | Reduced performance for long oligos | Can be sensitive to salt contamination | Limited resolution for long oligos | Salt gradient can be harsh | Requires specialized capillaries |
Experimental Protocols
Mass Spectrometry Analysis of a this compound Synthesized Oligonucleotide
This protocol outlines the general steps for confirming the sequence of a this compound synthesized thymidine (B127349) oligonucleotide using ESI-MS.
1. Sample Preparation:
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed using a standard ammonium (B1175870) hydroxide (B78521) treatment. Crucially, for "DMT-on" analysis, the final acid-catalyzed detritylation step is omitted.
-
Desalting: The crude oligonucleotide solution is desalted to remove synthesis and cleavage reagents that can interfere with mass spectrometry analysis. This can be achieved using methods like ethanol (B145695) precipitation or solid-phase extraction (SPE).[8]
-
Sample Dilution: The desalted oligonucleotide is dissolved in a solvent compatible with ESI-MS, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a volatile base such as triethylamine (B128534) to improve ionization efficiency.
2. Mass Spectrometry Analysis:
-
Instrumentation: An electrospray ionization mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is used for the analysis.
-
Infusion: The prepared sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. LC-MS provides an additional separation step that can further purify the sample before it enters the mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in negative ion mode, as the phosphate backbone of the oligonucleotide is readily deprotonated. A full scan mass spectrum is acquired over a relevant m/z range.
3. Data Analysis:
-
Deconvolution: The raw ESI-MS spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution software is used to process this data and calculate the neutral molecular weight of the oligonucleotide.
-
Mass Comparison: The experimentally determined molecular weight is compared to the theoretical molecular weight calculated from the expected sequence, including the mass of the 5'-DMT group (approximately 302 Da).[2] A close match between the experimental and theoretical mass confirms the identity of the synthesized oligonucleotide.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for mass spectrometry analysis and the logical relationship between the different analytical techniques discussed.
Caption: Experimental workflow for mass spectrometry analysis of a 5'-O-DMT-on oligonucleotide.
Caption: Logical relationships between different oligonucleotide analysis techniques.
References
- 1. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 2. web.colby.edu [web.colby.edu]
- 3. bio-rad.com [bio-rad.com]
- 4. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 5. metabion.com [metabion.com]
- 6. Gel-Capillary Electrophoresis Analysis of Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to NMR Spectroscopy for Characterizing 5'-O-DMT-dT Oligonucleotides
The precise characterization of synthetic oligonucleotides is critical for their application in research, diagnostics, and therapeutics. For oligonucleotides synthesized using the standard phosphoramidite (B1245037) method, the 5'-O-Dimethoxytrityl (DMT) group is a key protecting group and a valuable analytical handle. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of 5'-O-DMT-thymidine (dT) containing oligonucleotides, supported by experimental data and protocols.
The Role of the 5'-O-DMT Group
During solid-phase synthesis, the DMT group protects the 5'-hydroxyl of the nucleoside phosphoramidite. Its lipophilic nature is crucial for separating the full-length, DMT-bearing oligonucleotide from shorter, non-DMT-containing failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC). Furthermore, the distinct aromatic protons of the DMT group provide unique signals in ¹H NMR spectroscopy, aiding in structural confirmation.
NMR Spectroscopy: A Tool for In-Depth Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure, conformation, and dynamics of oligonucleotides in solution.[1][2] For 5'-O-DMT-dT oligonucleotides, NMR can confirm the identity and purity of the final product, providing insights that are complementary to mass and chromatographic data.
The diagram below illustrates the key molecular components of a this compound nucleotide and their corresponding regions in a ¹H NMR spectrum.
Caption: Key ¹H NMR signals from a this compound nucleotide.
Key NMR experiments for oligonucleotide characterization include:
-
¹H NMR: Provides information on the base, sugar, and DMT protons. The 1D ¹H spectrum of an oligonucleotide reveals distinct spectral regions for different chemical groups.[3] For instance, signals in the 7.0 to 8.5 ppm range typically correspond to the aromatic protons of the nucleobases, while a crowded region between 0 and 5.5 ppm arises from sugar and thymidine (B127349) methyl protons.[3]
-
³¹P NMR: Directly probes the phosphodiester backbone, providing information on the integrity of the linkages and identifying different types of internucleoside links (e.g., phosphodiester vs. phosphorothioate).[4][5]
-
2D NMR (COSY, TOCSY, NOESY): Used to assign specific proton resonances and determine the three-dimensional structure and conformation of the oligonucleotide.[2]
Comparison of Analytical Techniques
While NMR provides unparalleled structural detail, a comprehensive characterization of oligonucleotides relies on a combination of methods. The most common alternatives are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The following workflow illustrates how these techniques are integrated into the overall process of oligonucleotide synthesis and characterization.
Caption: Workflow for oligonucleotide synthesis, purification, and characterization.
The table below summarizes the capabilities of each major analytical technique.
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | 3D Structure, Conformation, Dynamics, Stereochemistry[2][5] | Molecular Weight, Sequence Confirmation, Impurity ID[6][7][8] | Purity, Quantity, Impurity Profiling[7] |
| Typical Methods | ¹H, ³¹P, ¹³C, 2D (COSY, NOESY) | ESI-MS, MALDI-TOF[6] | Ion-Pair Reverse Phase (IP-RP), Anion-Exchange (AEX)[9][10] |
| Resolution | Atomic level | High mass resolution can distinguish small mass differences[4] | Excellent for separating failure sequences and impurities |
| Sensitivity | Lower (typically requires µM to mM concentration)[3] | High (pmol to fmol range)[11] | High (ng range) |
| Sample Requirement | ~0.4 mg in ~200 µL for a short oligo[3] | Very low (~1-3 pmol)[11] | Low (µg range) |
| Throughput | Low; experiments can be time-consuming | High; suitable for routine QC[11] | High; well-established for QC |
| Key Advantage | Provides detailed structural and conformational data not available from other methods.[2] | Unambiguous mass determination and sequence verification.[7] | Gold standard for purity assessment and quantification.[12] |
| Limitations | Lower sensitivity, complex spectra for long sequences, high instrument cost.[2] | Provides limited structural/conformational information.[4] | Indirect structural information, method development can be complex.[13] |
Experimental Protocols
Protocol: ¹H NMR Characterization of a this compound Oligonucleotide
This protocol provides a general methodology for preparing and analyzing a synthetic oligonucleotide by ¹H NMR.
1. Sample Preparation: [3]
-
Dissolution: Dissolve approximately 0.4 mg (for an ~8-mer) of the lyophilized oligonucleotide in 200 µL of a D₂O-based buffer. A typical buffer is 25 mM sodium phosphate (B84403) at pH 7.0.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing and quantification, such as TSP (trimethylsilyl propionate).
-
Transfer: Transfer the solution to a 3 mm NMR tube.
2. NMR Data Acquisition: [3]
-
Spectrometer: Use a high-field NMR spectrometer (500 MHz or higher is recommended for better resolution).[14]
-
Experiment: Set up a standard 1D ¹H experiment with water suppression (e.g., using presaturation).
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K).
-
Key Parameters:
-
Pulse Program: Standard 1D pulse sequence with presaturation.
-
Number of Scans: 64 to 256, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~2-3 seconds.
-
3. Data Processing and Analysis:
-
Software: Use standard NMR processing software (e.g., TopSpin, Mnova, Sparky).
-
Processing Steps: Apply Fourier transformation, phase correction, and baseline correction.
-
Referencing: Reference the spectrum to the internal standard (TSP at 0.00 ppm).
-
Integration: Integrate the distinct signals corresponding to the DMT protons, base protons, and sugar protons to confirm their relative ratios and assess purity. The presence of extra signals in the aromatic region can indicate the presence of stereoisomers, for example, from phosphorothioate (B77711) linkages.[14]
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural characterization of this compound oligonucleotides. While HPLC and MS are the workhorses for routine purity and identity testing due to their high throughput and sensitivity, NMR provides unique, in-depth information about the three-dimensional structure, conformation, and integrity of the oligonucleotide that is unobtainable by other means.[2][13] A comprehensive quality control strategy should therefore leverage the complementary strengths of all three techniques to ensure the identity, purity, and structural integrity of synthetic oligonucleotides for demanding research and therapeutic applications.
References
- 1. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 8. Easy mass spectrometry (MS) methods for oligonucleotide sequence confirmation and impurity detection [manufacturingchemist.com]
- 9. Characterization Strategies for Therapeutic Oligonucleotide - Creative Proteomics [creative-proteomics.com]
- 10. selectscience.net [selectscience.net]
- 11. web.colby.edu [web.colby.edu]
- 12. Analytical Tools for Profiling Future-Oriented Oligonucleotide Therapeutics | Technology Networks [technologynetworks.com]
- 13. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 14. news-medical.net [news-medical.net]
A Comparative Guide to Capillary Electrophoresis Analysis of 5'-O-DMT-dT Synthesized Oligonucleotides
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of oligonucleotides, particularly those produced via 5'-O-DMT-dT chemistry, selecting the optimal analytical technique is paramount. This guide provides an objective comparison of capillary electrophoresis (CE) with alternative methods, supported by experimental data and detailed protocols, to aid in making informed decisions for purity assessment and quality control.
The solid-phase phosphoramidite (B1245037) method is the standard for chemical oligonucleotide synthesis. A key feature of this process is the use of a 5'-dimethoxytrityl (DMT) protecting group. The strategic retention ("DMT-on") or removal ("DMT-off") of this group post-synthesis offers distinct advantages for purification and analysis. The DMT group's hydrophobicity is a valuable handle for separating the desired full-length product from failure sequences, which lack this group.
Comparison of Analytical Techniques
Capillary electrophoresis, particularly capillary gel electrophoresis (CGE), has emerged as a powerful tool for oligonucleotide analysis due to its high resolution and quantitative capabilities.[1] However, high-performance liquid chromatography (HPLC) methods remain widely used and offer distinct advantages. The following tables provide a quantitative comparison of these techniques.
Table 1: Performance Comparison of Analytical Techniques for Oligonucleotide Analysis
| Parameter | Capillary Electrophoresis (CGE/DSCE) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Ion-Exchange HPLC (IE-HPLC) |
| Primary Separation Principle | Size and charge | Hydrophobicity | Charge (number of phosphate (B84403) groups) |
| Resolution | Excellent, single-base resolution up to 40-100 mers.[1][2] Better for longer oligonucleotides.[3] | Excellent for oligonucleotides up to 50-80 bases. | Excellent for oligonucleotides up to 40 bases. |
| Analysis Time | Fast, typically under 15 minutes.[1] | Longer, depends on gradient and column length. | Longer, depends on gradient and column length. |
| Throughput | High, with automated systems capable of running 28+ samples unattended.[1] | Moderate to high with autosamplers. | Moderate to high with autosamplers. |
| Sample Consumption | Very low (nanoliter range).[1] | Low (microliter range). | Low (microliter range). |
| Reagent Consumption | Low (microliter to milliliter range).[1] | High, requires organic solvents and ion-pairing reagents. | High, requires salt gradients. |
| Quantitative Accuracy (%RSD) | Excellent, with %RSD for peak area around 1.54% and for migration time around 0.82%.[1] | Good to excellent, depending on the system and method. | Good to excellent, depending on the system and method. |
| Suitability for DMT-on Analysis | Yes, can separate DMT-on from DMT-off species.[2] | Excellent, primary method for DMT-on purification. | Not ideal, as separation is charge-based. |
| Cost per Sample | Low operating cost.[1] | Moderate, due to solvent and column costs. | Moderate, due to buffer and column costs. |
Table 2: Comparison of Detection Methods
| Detection Method | Principle | Sensitivity | Quantitative? | Notes |
| UV-Vis Spectroscopy | Absorbance of nucleic acids at ~260 nm | Moderate | Yes | Most common detector for CE and HPLC. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | High | Yes (with standards) | Provides definitive mass identification of product and impurities. Can be coupled with CE and HPLC. |
| Laser-Induced Fluorescence (LIF) | Emission of fluorescently labeled molecules | Very High | Yes | Requires fluorescent labeling of the oligonucleotide. |
Experimental Protocols
Capillary Gel Electrophoresis (CGE) of Crude this compound Oligonucleotide
This protocol outlines a general procedure for the analysis of a crude oligonucleotide sample post-synthesis, with the 5'-DMT group either on or off.
1. Sample Preparation:
-
Following solid-phase synthesis, cleave the oligonucleotide from the support and deprotect the bases using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.
-
After deprotection, evaporate the ammoniacal solution to dryness.
-
Reconstitute the crude oligonucleotide pellet in a suitable volume of sterile, deionized water or CE buffer to a final concentration of approximately 0.1-1.0 OD/mL.
-
Vortex thoroughly and centrifuge to pellet any insoluble material.
2. Capillary and System Preparation:
-
Use a fused-silica capillary with an internal coating suitable for oligonucleotide analysis.
-
Condition the capillary by flushing with the separation buffer for a sufficient time as recommended by the manufacturer.
-
Equilibrate the CE system, including the separation buffer and electrodes, to the desired temperature (e.g., 50 °C to denature secondary structures).
3. Electrophoresis Conditions:
-
Separation Buffer: A commercially available or lab-prepared sieving polymer solution (e.g., containing polyethylene (B3416737) oxide or polyacrylamide) in a suitable buffer (e.g., Tris-Borate-EDTA with urea (B33335) for denaturation).
-
Injection: Electrokinetic injection at a specified voltage and time (e.g., -5 kV for 10 seconds).
-
Separation Voltage: Apply a constant voltage in reverse polarity (e.g., -15 to -30 kV).
-
Detection: UV absorbance at 260 nm.
4. Data Analysis:
-
Integrate the peak areas of the electropherogram.
-
The main peak corresponds to the full-length product. Shorter failure sequences (n-1, n-2, etc.) will migrate earlier.
-
If analyzing a "DMT-on" sample, the full-length product will migrate later than its "DMT-off" counterpart due to the hydrophobic nature of the DMT group.
-
Calculate the purity of the full-length product as the percentage of its peak area relative to the total peak area.
Visualizing the Workflow
The following diagrams illustrate the key processes in oligonucleotide synthesis and analysis.
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Caption: Divergent workflows for DMT-on and DMT-off analysis and purification.
Conclusion
The choice between capillary electrophoresis and HPLC for the analysis of this compound synthesized oligonucleotides depends on the specific requirements of the application. CE offers unparalleled resolution, especially for longer oligonucleotides, with the benefits of high throughput, low sample consumption, and automation.[1][3] IP-RP-HPLC is a robust and widely used technique, particularly powerful for the purification of DMT-on oligonucleotides. IE-HPLC provides excellent separation based on charge for shorter oligonucleotides. For comprehensive characterization, coupling these separation techniques with mass spectrometry provides definitive identification of the product and its impurities. By understanding the strengths and limitations of each method, researchers can implement the most effective quality control strategy for their synthetic oligonucleotides.
References
A Comparative Analysis of Detritylation Efficiency: DMT vs. MMT Protected Nucleosides
For Researchers, Scientists, and Drug Development Professionals
In the realm of oligonucleotide synthesis and the development of nucleic acid-based therapeutics, the selection of appropriate protecting groups is a critical determinant of yield and purity. Among the most common 5'-hydroxyl protecting groups are the 4,4'-dimethoxytrityl (DMT) and 4-monomethoxytrityl (MMT) groups. The efficiency of the detritylation step, where these groups are removed, directly impacts the overall success of the synthesis. This guide provides an objective comparison of the detritylation efficiency of DMT- and MMT-protected nucleosides, supported by experimental data and detailed protocols.
Executive Summary
The detritylation of the 5'-hydroxyl protecting group is a crucial step in oligonucleotide synthesis. The choice between the widely used DMT group and the less common MMT group for hydroxyl protection depends on the desired acid lability. Experimental evidence and extensive literature confirm that the DMT group is significantly more labile to acidic conditions than the MMT group . This higher lability allows for faster and more efficient deprotection under milder acidic conditions, minimizing the risk of side reactions such as depurination. While direct side-by-side kinetic comparisons on nucleoside hydroxyls are not extensively documented, the relative stability is well-established. The MMT group, requiring stronger acidic conditions for removal, is more frequently employed for the protection of amino-modifiers where its greater stability is advantageous.
Data Presentation: Quantitative Comparison of Detritylation
The following table summarizes the key differences in detritylation efficiency between DMT and MMT protected nucleosides, drawing from available experimental data and established chemical principles.
| Parameter | DMT (Dimethoxytrityl) | MMT (Monomethoxytrityl) | References |
| Relative Acid Lability | Higher | Lower | [1] |
| Typical Deprotection Conditions | Mildly acidic (e.g., 3% TCA in DCM, 80% acetic acid, or pH 4.5-5.0 buffer) | Stronger acidic conditions (e.g., 80% acetic acid for extended periods, or repeated treatments with 2% TFA) | [2][3][4] |
| Half-life (t½) of Deprotection | 6.5 minutes (for a 16-mer DNA at pH 5.0, 40°C) | Data not available for nucleoside hydroxyls, but qualitatively longer than DMT. | [2] |
| Typical Reaction Time for >95% Deprotection | 30-60 minutes (at pH 5.0, 40°C) | Can require over an hour with 80% acetic acid. | [2][4] |
| Deprotection Yield | >98% under optimized mild conditions | Generally high, but can be lower than DMT under comparable mild conditions. | [2] |
| Key Advantage | Rapid and efficient removal under mild conditions, minimizing depurination. | Greater stability, useful for applications requiring differential deprotection. | [4] |
| Common Application | Standard for 5'-hydroxyl protection in routine oligonucleotide synthesis. | More common for protecting 5'-amino-modifiers. | [4][5] |
Experimental Protocols
Detailed methodologies for the detritylation of DMT- and MMT-protected nucleosides are provided below. These protocols are representative of common laboratory practices and can be adapted based on the specific substrate and scale.
Protocol 1: Mild Detritylation of DMT-Protected Oligonucleotides
This protocol is based on a study demonstrating efficient detritylation under mildly acidic conditions with warming.[2]
Materials:
-
DMT-on oligonucleotide
-
Deionized water
-
10% Acetic acid
-
Triethylamine (B128534) (Et₃N)
-
HPLC system with a C18 column
-
Buffer A: 20 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.6
-
Buffer B: 50% acetonitrile (B52724) in 20 mM TEAA, pH 7.6
Procedure:
-
Dissolve the HPLC-purified DMT-on oligonucleotide (0.2 µmol) in deionized water (200 µL).
-
Adjust the pH of the solution to 5.0 by adding a few microliters of 10% acetic acid. Monitor the pH using a micro-pH meter.
-
Incubate the solution at 40°C.
-
Take aliquots at various time points (e.g., 2, 5, 10, 30, and 60 minutes) to monitor the progress of the reaction.
-
To quench the reaction, add a small amount of neat triethylamine (a few microliters) to the aliquot to raise the pH to approximately 7.6.
-
Analyze the samples by reverse-phase HPLC using a C18 column. Elute with a gradient of Buffer B into Buffer A.
-
Monitor the disappearance of the DMT-on peak and the appearance of the detritylated product peak.
-
For complete deprotection on a preparative scale, heat the solution at 40°C for 60 minutes, then neutralize with triethylamine. The resulting dimethoxytritanol can be removed by ethanol (B145695) precipitation or ethyl acetate extraction.
Protocol 2: Detritylation of MMT-Protected Amino-Modified Oligonucleotides
This protocol is a standard method for the removal of the MMT group from a 5'-amino-modifier.[3][4]
Materials:
-
MMT-on amino-modified oligonucleotide
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate
-
HPLC system
Procedure:
-
Dissolve the purified MMT-on oligonucleotide in a solution of 80% aqueous acetic acid (e.g., 200-500 µL).
-
Let the solution stand at room temperature for 1 hour. The solution may become hazy due to the precipitation of the MMT alcohol.
-
To remove the MMT alcohol, perform an extraction with an equal volume of ethyl acetate.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully remove the upper ethyl acetate layer containing the MMT alcohol.
-
Repeat the extraction two more times.
-
The aqueous layer containing the deprotected oligonucleotide can then be desalted using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).
-
The extent of deprotection can be verified by HPLC analysis.
Visualizing the Detritylation Workflow
The following diagrams illustrate the general workflows for detritylation and the logical relationship between the protecting group and the required deprotection conditions.
Caption: General workflow for the detritylation of DMT- and MMT-protected nucleosides.
Caption: Relationship between protecting group and acid lability.
Conclusion
The choice between DMT and MMT as a 5'-hydroxyl protecting group for nucleosides should be guided by the specific requirements of the synthetic strategy. For standard oligonucleotide synthesis where rapid and efficient deprotection with minimal side reactions is paramount, the DMT group is the superior choice due to its higher acid lability. The MMT group, with its greater stability, is generally reserved for applications where a more robust protecting group is necessary, such as in the protection of 5'-amino-modifiers, or when differential deprotection schemes are employed. The provided data and protocols offer a foundation for researchers to make informed decisions and optimize their detritylation procedures for enhanced purity and yield of synthetic oligonucleotides.
References
evaluating purity of oligonucleotides synthesized with DMT versus other protecting groups
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is paramount for the success of downstream applications, from basic research to therapeutic development. The choice of protecting groups during solid-phase synthesis plays a pivotal role in the final purity of the oligonucleotide product. This guide provides an objective comparison of the widely used dimethoxytrityl (DMT) protecting group with other alternatives, supported by experimental data and detailed protocols for purity evaluation.
The phosphoramidite (B1245037) method is the gold standard for chemical oligonucleotide synthesis, a cyclic process involving the sequential addition of nucleotide building blocks to a growing chain on a solid support.[1][2] Protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleobase, the phosphate (B84403) backbone, and the 5'-hydroxyl group of the sugar.[3] The 5'-hydroxyl protecting group is of particular importance as its removal (detritylation) is a key step in each synthesis cycle, and its presence or absence is often exploited during purification.
The Role of the Dimethoxytrityl (DMT) Group
The 4,4'-dimethoxytrityl (DMT) group is an acid-labile protecting group commonly used for the 5'-hydroxyl of nucleosides in oligonucleotide synthesis.[1][4] Its key features include:
-
Stability: It is stable to the basic conditions used for the removal of other protecting groups.[4]
-
Facile Cleavage: The DMT group is readily removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), allowing for the next coupling reaction to occur.[4]
-
Hydrophobicity: The lipophilic nature of the DMT group is a significant advantage for purification, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[2][5]
Alternative Protecting Groups: The Fmoc Strategy
While the DMT group is prevalent, alternative protecting groups have been developed, with the 9-fluorenylmethoxycarbonyl (Fmoc) group being a notable example. The Fmoc group is a base-labile protecting group, offering an orthogonal protection strategy to the acid-labile DMT group.[6][7]
| Feature | DMT (Dimethoxytrityl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Chemical Nature | Acid-labile | Base-labile[7] |
| Cleavage Conditions | Mild acid (e.g., TCA, DCA) | Mild base (e.g., piperidine, DBU)[6][7] |
| Primary Application | Standard for DNA and RNA synthesis[1] | Peptide synthesis, modified oligonucleotides, and RNA synthesis[6][8] |
| Purification Handle | Hydrophobic tag for RP-HPLC ("DMT-on")[5] | Can also be used as a purification handle, though less common than DMT for standard oligonucleotides. |
| Compatibility | Not compatible with acid-sensitive modifications. | Compatible with acid-labile protecting groups and linkers.[9] |
Evaluating Oligonucleotide Purity: Key Methodologies
Several analytical techniques are employed to assess the purity of synthetic oligonucleotides. The choice of method often depends on the length of the oligonucleotide, the presence of modifications, and the required level of purity for the intended application.[10][11]
| Analytical Method | Principle | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[5][12] | Excellent for separating full-length "DMT-on" products from "DMT-off" failure sequences.[13][14] | Resolution decreases for longer oligonucleotides (>50 bases).[14] May not separate n-1 mers effectively.[11] |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the net negative charge of the phosphodiester backbone.[5] | High resolution for separating oligonucleotides based on length (n vs. n-1).[5] Useful for longer oligonucleotides.[5] | Can be sensitive to secondary structures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio to confirm the molecular weight of the product and identify impurities.[15][16][17][18] | Provides accurate mass confirmation and can identify specific failure sequences and modifications.[19] | Can be complex and may not be quantitative without standards.[15] |
| Capillary Electrophoresis (CE) | Separation based on size and charge in a capillary. | High resolution for separating by size.[16] | Can be less robust for routine high-throughput analysis. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge through a gel matrix.[11][12] | Good for qualitative assessment and separating by length.[11] | Lower throughput and recovery compared to HPLC.[20] |
Comparison of DMT-on vs. DMT-off Purification
A significant advantage of using the DMT protecting group is the option for "DMT-on" purification. In this strategy, the final 5'-DMT group is left on the full-length oligonucleotide after synthesis. This makes the desired product significantly more hydrophobic than the truncated failure sequences, which have been capped and do not possess the DMT group.[5][13] This difference in hydrophobicity allows for efficient separation using reversed-phase chromatography.
| Purification Strategy | Description | Purity Achieved | Best Suited For |
| DMT-on Purification | The final 5'-DMT group is retained on the full-length product for RP-HPLC purification. The DMT group is removed post-purification.[5] | High purity (>85% is common).[14] | Oligonucleotides up to 50 bases.[14] Purification of dye-labeled oligonucleotides.[14] |
| DMT-off Purification | The 5'-DMT group is removed at the end of synthesis. Purification relies on other properties like charge (AEX-HPLC) or hydrophobicity of the oligonucleotide itself. | Purity is dependent on the chosen method. AEX-HPLC can provide high purity by separating based on length. | Longer oligonucleotides (>50 bases).[5] Applications where any potential modification from the final detritylation step must be avoided. |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in one cycle of phosphoramidite-based oligonucleotide synthesis on a solid support.
-
Detritylation: The acid-labile 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid (TCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or a derivative, is added. The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to n-1 deletion mutants), they are permanently blocked by acetylation using a capping reagent, typically acetic anhydride (B1165640) and N-methylimidazole.[10]
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by treatment with an oxidizing agent, usually an iodine solution in the presence of water and a weak base like pyridine.
DMT-on Reversed-Phase HPLC Purification
-
Crude Oligonucleotide Preparation: After synthesis, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed, typically with concentrated ammonium (B1175870) hydroxide. The 5'-DMT group is intentionally left on.[13]
-
Column Equilibration: A reversed-phase HPLC column (e.g., C18) is equilibrated with a low-organic-content mobile phase (e.g., 5% acetonitrile (B52724) in 0.1 M triethylammonium (B8662869) acetate).
-
Sample Loading and Washing: The crude DMT-on oligonucleotide solution is loaded onto the column. The column is washed with the low-organic mobile phase to elute the hydrophilic, DMT-off failure sequences and other synthesis impurities.[21]
-
Elution of DMT-on Product: The desired DMT-on product is eluted by increasing the concentration of the organic solvent (e.g., a gradient of acetonitrile).
-
Post-Purification Detritylation: The collected fractions containing the pure DMT-on oligonucleotide are treated with an acid (e.g., 80% acetic acid) to remove the DMT group.[10]
-
Desalting: The final detritylated oligonucleotide is desalted using a method like ethanol (B145695) precipitation or size-exclusion chromatography.
Analysis of Oligonucleotide Purity by Anion-Exchange HPLC
-
Sample Preparation: The purified and desalted oligonucleotide is dissolved in a low-salt mobile phase.
-
Column and Mobile Phases: An anion-exchange column is used with a low-salt mobile phase (A) and a high-salt mobile phase (B) (e.g., containing sodium perchlorate (B79767) or sodium chloride).
-
Gradient Elution: The oligonucleotide is injected onto the column and eluted with a gradient of increasing salt concentration. The more negatively charged (longer) oligonucleotides bind more tightly to the column and elute later.[5]
-
Detection and Analysis: The eluting oligonucleotides are detected by UV absorbance at 260 nm. The purity is determined by integrating the area of the main product peak relative to the total peak area.
Analysis of Oligonucleotide Purity by Mass Spectrometry
-
Sample Preparation: A small aliquot of the desalted oligonucleotide is prepared for analysis. For ESI-MS, the sample is typically dissolved in a solution compatible with electrospray ionization. For MALDI-TOF, the sample is mixed with a matrix solution.[16]
-
Ionization: The oligonucleotide molecules are ionized (e.g., by electrospray ionization or matrix-assisted laser desorption/ionization).
-
Mass Analysis: The mass-to-charge ratio of the ions is measured by the mass analyzer.
-
Data Interpretation: The resulting mass spectrum is analyzed to confirm the molecular weight of the full-length product. Impurities such as failure sequences (n-1, n-2, etc.), and products of side reactions can be identified by their specific masses.[17][18]
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. dupont.com [dupont.com]
- 3. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. atdbio.com [atdbio.com]
- 6. Solid-phase synthesis of oligoribonucleotides using 9-fluorenylmethoxycarbonyl (Fmoc) for 5'-hydroxyl protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. Oligonucleotide Purification [sigmaaldrich.com]
- 15. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 16. web.colby.edu [web.colby.edu]
- 17. Easy mass spectrometry (MS) methods for oligonucleotide sequence confirmation and impurity detection [manufacturingchemist.com]
- 18. bachem.com [bachem.com]
- 19. agilent.com [agilent.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. dupont.com [dupont.com]
Cost-Benefit Analysis of DMT Versus Other Protecting Groups in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, the selection of an appropriate protecting group is a critical decision that significantly impacts process efficiency, cost-effectiveness, and environmental footprint. The 4,4'-dimethoxytrityl (DMT) group, a mainstay in nucleoside and oligonucleotide synthesis, is often weighed against other common protecting groups such as 4-methoxytrityl (MMT), tert-butyldimethylsilyl (TBDMS), and tert-butoxycarbonyl (Boc). This guide provides an objective comparison of these protecting groups in the context of large-scale industrial applications, supported by available data on cost, efficiency, and environmental impact.
Executive Summary
The choice of a protecting group for large-scale synthesis is a multi-faceted decision. DMT and MMT, both trityl ethers, are favored for their acid lability and the ability to monitor deprotection, making them particularly suitable for automated processes like oligonucleotide synthesis. TBDMS, a silyl (B83357) ether, offers a different orthogonality, being stable to acidic and basic conditions but readily cleaved by fluoride (B91410) ions. The Boc group is a cornerstone in the protection of amines, particularly in peptide synthesis, and is removed under acidic conditions. From a cost perspective, the reagents for Boc and TBDMS protection are generally more economical in bulk quantities compared to the more specialized DMT and MMT chlorides. Process efficiency, in terms of reaction times and yields, is highly substrate-dependent, but general trends can be observed. Environmental impact, increasingly quantified by metrics such as Process Mass Intensity (PMI), highlights the significant contribution of solvents and reagents used in protection and deprotection steps to the overall waste stream.
Cost Analysis of Protecting Group Reagents
The cost of the protecting group reagent is a primary consideration in large-scale synthesis. While prices are subject to market fluctuations and supplier negotiations, a general comparison based on currently available data for bulk quantities reveals significant differences.
| Protecting Group Reagent | Typical Bulk Price (per kg) | Key Considerations |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | ~$85 - $300 | Higher cost is associated with its primary use in high-value applications like oligonucleotide synthesis. |
| 4-Methoxytrityl chloride (MMT-Cl) | ~$150 - $600+ | Generally more expensive than DMT-Cl, its application is often in specialized cases requiring even milder deprotection conditions. |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | ~$20 - $100 | Readily available and produced on a large scale, making it a cost-effective option. |
| Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) | ~$12 - $20 (for metric ton quantities) | Widely used and produced in very large quantities, leading to a lower bulk price. |
Note: Prices are estimates based on available data and can vary significantly based on purity, quantity, and supplier.
Performance and Efficiency: A Comparative Overview
The efficiency of a protecting group strategy is determined by the yield and cycle time of both the protection and deprotection steps.
| Protecting Group | Typical Protection Yield | Typical Deprotection Yield | Key Efficiency Aspects |
| DMT | >95% | >98% | Protection is generally efficient for primary alcohols. Deprotection is rapid with mild acid, and the resulting brightly colored DMT cation allows for real-time reaction monitoring, which is a significant advantage in automated synthesis.[1] |
| MMT | >95% | >98% | Similar to DMT, but the MMT group is even more acid-labile, allowing for deprotection under extremely mild conditions (e.g., 1% TFA). This can be advantageous for sensitive substrates.[2][3] |
| TBDMS | >90% | >95% | Protection can sometimes be sluggish with sterically hindered alcohols. Deprotection with fluoride sources like TBAF is generally high-yielding. A key advantage is its orthogonality to acid- and base-labile groups. |
| Boc | >95% | >90% | Protection of amines with Boc anhydride (B1165640) is typically a high-yielding and straightforward process.[4][5] Deprotection with strong acids is also efficient, though can be problematic for acid-sensitive substrates. |
Deprotection Conditions and Orthogonality
The conditions required for deprotection are a critical factor in the design of a multi-step synthesis, dictating the compatibility with other functional groups present in the molecule.
| Protecting Group | Deprotection Reagents | Key Compatibility and Orthogonality |
| DMT | Dilute acids (e.g., trichloroacetic acid, dichloroacetic acid) | Labile to acid, stable to base. Orthogonal to base-labile and fluoride-labile protecting groups. |
| MMT | Very mild acids (e.g., 1% TFA in DCM) | More acid-labile than DMT. Orthogonal to base-labile and fluoride-labile groups. Useful when very mild acid sensitivity is required. |
| TBDMS | Fluoride sources (e.g., TBAF, HF-pyridine), strong acids (harsher conditions than for DMT/MMT) | Stable to a wide range of non-acidic and non-fluoride conditions. Orthogonal to acid-labile (DMT, MMT, Boc) and base-labile groups. |
| Boc | Strong acids (e.g., TFA, HCl) | Labile to acid, stable to base and nucleophiles. Orthogonal to base-labile and fluoride-labile protecting groups.[6] |
Environmental Impact and Waste Generation
The use of protecting groups inherently adds steps to a synthesis, increasing the consumption of reagents and solvents and contributing to the overall waste generated. Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the environmental impact.
-
Solvent Consumption: All protecting group strategies involve significant solvent usage for reaction, workup, and purification. The choice of solvent and the efficiency of recycling play a major role in the overall PMI.
-
Reagent Stoichiometry: The use of excess reagents in both protection and deprotection steps contributes to the waste stream.
-
Byproducts: The byproducts of deprotection must be removed, adding to the purification burden. For example, the trityl alcohol from DMT/MMT deprotection and the silyl byproducts from TBDMS cleavage need to be efficiently separated. The deprotection of Boc groups generates isobutylene (B52900) and carbon dioxide, which are volatile.
Experimental Protocols: Representative Methodologies
While specific large-scale protocols are proprietary, the following provides an overview of the typical methodologies for protection and deprotection.
DMT Protection of a Primary Alcohol (General Procedure)
-
Reaction Setup: A solution of the primary alcohol in a suitable solvent (e.g., pyridine (B92270) or a mixture of a non-polar solvent and a base like triethylamine) is prepared in a large-scale reactor.
-
Reagent Addition: 4,4'-Dimethoxytrityl chloride (DMT-Cl) (typically 1.05-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, TLC) until completion.
-
Workup: The reaction mixture is quenched (e.g., with methanol), and the product is extracted with an organic solvent. The organic layer is washed to remove the base and other water-soluble impurities.
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified, often by crystallization or chromatography.
Boc Protection of a Primary Amine (General Procedure)
-
Reaction Setup: The amine is dissolved or suspended in a suitable solvent system (e.g., THF/water, dioxane/water, or acetonitrile).[4]
-
Reagent Addition: A base (e.g., sodium bicarbonate, sodium hydroxide, or triethylamine) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc anhydride) (typically 1.0-1.2 equivalents) at a controlled temperature (e.g., 0-25 °C).[4]
-
Reaction Monitoring: The reaction is monitored by HPLC or TLC.
-
Workup: The organic solvent (if volatile) is removed, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed and dried.
-
Isolation: The solvent is evaporated to yield the N-Boc protected amine, which is often of sufficient purity for the next step or can be further purified by crystallization.
Visualizing the Workflow
DOT Script for a General Protecting Group Workflow
DOT Script for Selecting a Protecting Group
Conclusion
The selection of a protecting group for large-scale synthesis requires a holistic analysis of cost, process efficiency, and environmental impact.
-
For applications requiring mild acid-lability and real-time monitoring, particularly in automated synthesis of biomolecules, DMT and MMT are strong contenders, with the higher cost being a significant factor.
-
When orthogonality to acid- and base-labile groups is paramount, TBDMS provides a robust and cost-effective solution, with the use of fluoride for deprotection being a key consideration.
-
For the protection of amines in a wide range of syntheses, the Boc group offers an excellent balance of cost-effectiveness, high efficiency, and well-established protocols, making it a frequent choice in industrial settings.
Ultimately, the optimal protecting group strategy is context-dependent, and a thorough evaluation of the specific requirements of the synthetic route is essential for making an informed decision that aligns with both economic and sustainability goals.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. advancedchemtech.com [advancedchemtech.com]
A Comparative Guide to the Stability of DMT, MMT, and Fmoc Protected Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
The selection of protecting groups for phosphoramidites is a critical determinant in the successful synthesis of oligonucleotides. The stability of these protecting groups directly impacts coupling efficiency, final product purity, and the overall integrity of the synthetic process. This guide provides an objective comparison of the stability of three commonly used protecting groups in phosphoramidite (B1245037) chemistry: 4,4'-dimethoxytrityl (DMT), 4-monomethoxytrityl (MMT), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Executive Summary
Phosphoramidites are protected at the 5'-hydroxyl or amino functionalities to control the direction of oligonucleotide synthesis. DMT, MMT, and Fmoc protecting groups offer distinct advantages based on their chemical lability. DMT and MMT are acid-labile, with DMT being more sensitive to acidic conditions, making it the standard for routine oligonucleotide synthesis. MMT is a more robust protecting group, often preferred for 5'-amino-modifiers where greater stability is required. In contrast, Fmoc is a base-labile protecting group, providing an orthogonal protection strategy that is invaluable for the synthesis of oligonucleotides containing base-sensitive modifications.
Data Presentation: A Comparative Overview
The stability of a phosphoramidite is often assessed by its resistance to degradation under various conditions, including in-solution on the synthesizer, during storage, and under deprotection conditions.
In-Solution Stability of Standard DMT-Protected Phosphoramidites
A study analyzing the stability of standard DMT-protected deoxynucleoside phosphoramidites in acetonitrile (B52724) over five weeks under an inert atmosphere revealed the following degradation patterns.[1][2]
| Nucleoside Phosphoramidite | Purity Reduction after 5 Weeks in Acetonitrile |
| Thymidine (T) | 2% |
| Deoxycytidine (dC) | 2% |
| Deoxyadenosine (dA) | 6% |
| Deoxyguanosine (dG) | 39% |
This data highlights that the stability of phosphoramidites in solution is nucleobase-dependent, with dG being the most susceptible to degradation.[1][2]
Qualitative Stability Comparison of DMT and MMT for Amino-Modifiers
-
DMT-amino-modifiers are noted to be less stable than their MMT counterparts.[3][4] There can be significant loss of the DMT group from the amine during the deprotection of other protecting groups, even at room temperature.[3]
-
MMT-amino-modifiers are more stable and better able to survive the conditions of oligonucleotide synthesis.[4][5] This increased stability makes MMT the preferred choice for the protection of primary amines in 5'-amino-modifiers.[4]
Deprotection Conditions and Lability
The conditions required to remove a protecting group are a direct reflection of its stability.
| Protecting Group | Lability | Deprotection Reagents | Typical Conditions |
| DMT | Acid-Labile | Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM) | 3% DCA or TCA in DCM |
| MMT | Acid-Labile (more stable than DMT) | Trifluoroacetic acid (TFA) or Acetic Acid | 0.5-1% TFA or 80% Acetic Acid |
| Fmoc | Base-Labile | Piperidine in DMF or aqueous methylamine | 20% Piperidine in DMF or 40% aq. methylamine |
Experimental Protocols
To allow for direct comparison of phosphoramidite stability in your own laboratory setting, the following experimental protocols are provided.
Protocol 1: Assessment of Phosphoramidite Solution Stability by ³¹P NMR Spectroscopy
Objective: To quantitatively assess the degradation of DMT, MMT, and Fmoc protected phosphoramidites in solution over time.
Materials:
-
DMT, MMT, and Fmoc protected phosphoramidites
-
Anhydrous acetonitrile (DNA synthesis grade)
-
Deuterated chloroform (B151607) (CDCl₃) with 1% triethylamine (B128534) (v/v)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of each phosphoramidite in anhydrous acetonitrile at a standard concentration (e.g., 0.1 M).
-
Transfer an aliquot of each solution to an NMR tube, add CDCl₃ with 1% triethylamine, and acquire an initial ³¹P NMR spectrum. The active phosphoramidite will show characteristic signals for the two diastereomers.[6]
-
Store the remaining phosphoramidite solutions under an inert atmosphere at room temperature to simulate on-synthesizer conditions.
-
At defined time points (e.g., 24, 48, 72 hours, 1 week), take aliquots from each solution and acquire ³¹P NMR spectra.
-
Quantify the percentage of the active phosphoramidite remaining by integrating the area of the phosphoramidite signals relative to the total phosphorus signal area, which will include degradation products such as H-phosphonates and oxidized P(V) species.[6][7]
Protocol 2: Analysis of Phosphoramidite Purity and Degradation by HPLC
Objective: To assess the purity of phosphoramidites and monitor their degradation using High-Performance Liquid Chromatography (HPLC).
Materials:
-
DMT, MMT, and Fmoc protected phosphoramidites
-
Anhydrous acetonitrile
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
Procedure:
-
Prepare fresh solutions of each phosphoramidite in anhydrous acetonitrile (e.g., 1 mg/mL).[8]
-
Inject a sample of each freshly prepared solution into the HPLC system to determine the initial purity. The two diastereomers of the phosphoramidite will typically appear as closely eluting peaks.[9]
-
Store the phosphoramidite solutions under an inert atmosphere at room temperature.
-
At various time intervals, inject samples and analyze the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Calculate the purity of the phosphoramidite at each time point by dividing the peak area of the phosphoramidite diastereomers by the total peak area of all components.
Visualization of Key Processes
Oligonucleotide Synthesis Cycle
The standard phosphoramidite cycle is a four-step process that is repeated to build the oligonucleotide chain.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Orthogonal Deprotection Strategy
The use of protecting groups with different chemical labilities allows for selective deprotection, which is essential for complex oligonucleotide synthesis and modification.
Caption: Orthogonal deprotection of acid-labile (DMT/MMT) and base-labile (Fmoc) groups.
Decision Workflow for Protecting Group Selection
The choice of protecting group depends on the specific requirements of the oligonucleotide synthesis.
Caption: Decision workflow for selecting the appropriate phosphoramidite protecting group.
References
- 1. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographytoday.com [chromatographytoday.com]
The Impact of Protecting Groups on Oligonucleotide Yield and Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The choice of protecting groups for the exocyclic amines of nucleobases is a critical parameter that directly influences the final yield and purity of the synthetic oligonucleotide. This guide provides an objective comparison of three common protecting group strategies—Standard, Fast Deprotection (AMA), and UltraMild—supported by experimental data and detailed protocols.
The efficiency of oligonucleotide synthesis and the integrity of the final product are paramount for downstream applications, from PCR primers to therapeutic antisense oligonucleotides. During solid-phase synthesis, protecting groups shield the reactive exocyclic amines of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) from unwanted side reactions. The subsequent removal of these groups, known as deprotection, is a crucial step that can introduce impurities or degrade the oligonucleotide if not optimized. This guide compares the performance of different protecting group strategies to aid researchers in selecting the optimal approach for their specific needs.
Comparative Analysis of Protecting Group Strategies
The selection of a protecting group strategy is often a trade-off between synthesis speed, cost, and compatibility with sensitive modifications on the oligonucleotide. The following table summarizes the key characteristics and performance of Standard, Fast Deprotection (AMA), and UltraMild protecting groups. The data presented is a synthesis of typical results reported in scientific literature and technical notes.
| Protecting Group Strategy | Typical Protecting Groups | Deprotection Conditions | Typical Deprotection Time | Average Crude Yield (ODU from 1 µmol synthesis) | Average Purity (Full-Length Product by HPLC) | Key Advantages & Disadvantages |
| Standard | dA: Benzoyl (Bz) dC: Benzoyl (Bz) dG: isobutyryl (iBu) | Ammonium (B1175870) Hydroxide (NH₄OH) | 8-16 hours at 55°C | ~80-100 | ~70-85% | Advantages: Robust, well-established chemistry. Disadvantages: Harsh conditions can damage sensitive dyes or modifications. Long deprotection time. |
| Fast Deprotection (AMA) | dA: Benzoyl (Bz) dC: Acetyl (Ac) dG: dimethylformamidine (dmf) | Ammonium Hydroxide / Methylamine (AMA) | 10-15 minutes at 65°C | ~85-105 | ~75-90% | Advantages: Significantly reduced deprotection time. Disadvantages: Not suitable for all sensitive modifications. Requires the use of methylamine. |
| UltraMild | dA: Phenoxyacetyl (Pac) dC: Acetyl (Ac) dG: iso-Propylphenoxyacetyl (iPr-Pac) | Potassium Carbonate (K₂CO₃) in Methanol (B129727) | 4 hours at Room Temperature | ~90-110 | ~85-95% | Advantages: Very mild conditions, ideal for sensitive labels and modifications. High purity. Disadvantages: Longer deprotection time than AMA. Requires specific capping reagents for optimal performance. |
Experimental Workflows and Logical Relationships
The overall workflow for solid-phase oligonucleotide synthesis remains consistent across the different protecting group strategies, with the primary divergence occurring at the deprotection stage.
Experimental Protocols
The following are detailed methodologies for the synthesis, deprotection, and analysis of a standard 20-mer DNA oligonucleotide using the three different protecting group strategies.
I. Solid-Phase Oligonucleotide Synthesis (Common for all strategies)
This protocol is based on standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.
-
Resin and Reagents:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.
-
Phosphoramidites for A, C, G, and T with the respective protecting groups for each strategy (Standard, AMA, or UltraMild).
-
Activator: 0.45 M Tetrazole in Acetonitrile.
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Capping solutions:
-
Cap A: Acetic Anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
-
For UltraMild synthesis, Phenoxyacetic Anhydride in Cap A is recommended to prevent exchange of the iPr-Pac group on dG.
-
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
-
Anhydrous acetonitrile.
-
-
Synthesis Cycle:
-
Step 1: Detritylation: The 5'-dimethoxytrityl (DMT) group is removed by treatment with the deblocking solution.
-
Step 2: Coupling: The next phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Step 4: Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
This cycle is repeated until the desired sequence is synthesized.
-
II. Cleavage and Deprotection Protocols
A. Standard Deprotection Protocol
-
Transfer the CPG support to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate at 55°C for 8-16 hours.
-
Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.
-
Rinse the CPG with 0.5 mL of water and combine with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
B. Fast Deprotection (AMA) Protocol
-
Transfer the CPG support to a screw-cap vial.
-
Add 1-2 mL of a 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine (AMA).
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[1]
-
Cool the vial to room temperature and transfer the supernatant to a new tube.
-
Rinse the CPG with 0.5 mL of water and combine with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
C. UltraMild Deprotection Protocol
-
Transfer the CPG support to a screw-cap vial.
-
Add 1-2 mL of 0.05 M potassium carbonate in anhydrous methanol.[2]
-
Seal the vial and incubate at room temperature for 4 hours with occasional swirling.[2]
-
Transfer the supernatant to a new tube.
-
Rinse the CPG with 0.5 mL of methanol and combine with the supernatant.
-
Neutralize the solution by adding an appropriate amount of acetic acid.
-
Dry the oligonucleotide solution using a vacuum concentrator.
III. Purity Analysis by HPLC
-
Sample Preparation: Reconstitute the dried oligonucleotide in sterile, nuclease-free water.
-
HPLC System: A reverse-phase HPLC system equipped with a C18 column is typically used.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Buffer B is used to elute the oligonucleotides. For example, 5% to 65% Buffer B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
Analysis: The purity is determined by integrating the area of the full-length product peak relative to the total area of all peaks in the chromatogram.
Conclusion
The choice of protecting group strategy is a critical decision in oligonucleotide synthesis that has a significant impact on the final yield and purity of the product. For routine applications with unmodified oligonucleotides, the standard protecting group strategy provides a reliable and cost-effective solution. When synthesis time is a critical factor, the fast deprotection strategy using AMA offers a substantial advantage. However, for oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labels, the UltraMild protecting group strategy is highly recommended to ensure the integrity of the final product, leading to higher purity and yield. By carefully considering the requirements of the specific application and the nature of the oligonucleotide to be synthesized, researchers can select the most appropriate protecting group strategy to achieve optimal results.
References
A Researcher's Guide to Cross-Validation of Oligonucleotide Integrity: HPLC, MS, and CE
In the development and quality control of oligonucleotide therapeutics and diagnostics, ensuring the integrity, purity, and identity of the final product is paramount. Regulatory agencies require robust analytical methods to characterize these complex molecules and any synthesis-related impurities.[1][2] A comprehensive approach to validating oligonucleotide integrity involves the orthogonal application of multiple analytical techniques. This guide provides a comparative overview of three cornerstone methods: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).
The main challenges in oligonucleotide analysis stem from their structural complexity and the presence of closely related impurities, such as failure sequences (n-1, n-2) or modifications.[3][4] Cross-validation using different analytical techniques provides a more complete picture of product quality. While HPLC and CE excel at separation and purity assessment, MS provides unambiguous confirmation of molecular identity.[5] This multi-faceted strategy ensures that therapeutic oligonucleotides meet stringent specifications for safety and efficacy.
High-Performance Liquid Chromatography (HPLC)
Ion-Pair Reversed-Phase HPLC (IP-RPLC) is a powerful and widely adopted technique for both the analysis and purification of synthetic oligonucleotides.[6] It offers excellent selectivity and high resolution and is readily coupled with mass spectrometry, making it a versatile tool in a quality control environment.[7] The separation is based on the hydrophobicity of the oligonucleotide bases and the electrostatic interactions between the negatively charged phosphate (B84403) backbone and a cationic ion-pairing agent in the mobile phase.[6]
Experimental Workflow: HPLC
The typical workflow for oligonucleotide analysis by IP-RPLC involves sample preparation, chromatographic separation, and data analysis to determine purity and identify impurities.
Caption: Workflow for oligonucleotide purity analysis using IP-RPLC.
Detailed Experimental Protocol: IP-RPLC
This protocol is a representative method for the analysis of a 20-40mer oligonucleotide using a UHPLC system.
-
Mobile Phase Preparation :
-
Sample Preparation :
-
Dissolve the oligonucleotide sample in nuclease-free water to a final concentration of approximately 0.1-1.0 OD/mL.
-
-
Instrumentation and Conditions :
-
System : UHPLC system with UV detector.
-
Column : Oligonucleotide-specific C18 column (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Column Temperature : 60-80°C. High temperatures help denature the oligonucleotide to improve peak shape.[6]
-
Flow Rate : 0.2-0.4 mL/min.
-
Detection : UV at 260 nm.[8]
-
Injection Volume : 2-10 µL.
-
-
Chromatographic Gradient :
-
Start with a low percentage of Mobile Phase B (e.g., 20-30%).
-
Apply a shallow linear gradient, increasing the percentage of Mobile Phase B over 10-20 minutes to elute the full-length oligonucleotide and its impurities.[9]
-
Include a high organic flush step after the main peak elution to clean the column.[9]
-
-
Data Analysis :
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate purity as the area of the main peak (full-length product) divided by the total area of all peaks.
-
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE), particularly Capillary Gel Electrophoresis (CGE) or Dynamic Sieving Capillary Electrophoresis (DSCE), is a high-resolution technique for assessing oligonucleotide purity.[10] It separates molecules based on their size-to-charge ratio as they migrate through a sieving matrix under the influence of an electric field.[5][11] CE is known for its high efficiency, speed, automation, and minimal sample consumption, making it an excellent orthogonal method to HPLC.[10]
Experimental Workflow: CE
The CE workflow is highly automated, from sample injection to the generation of an electropherogram for purity analysis.
Caption: Workflow for oligonucleotide purity analysis using Capillary Electrophoresis.
Detailed Experimental Protocol: CGE
This protocol describes a general method for analyzing oligonucleotide purity by CGE.
-
Buffer and Gel Preparation :
-
Running Buffer : Tris-Borate-EDTA (TBE) buffer containing a denaturant such as 7M urea.
-
Sieving Matrix : A replaceable polymer solution (e.g., linear polyacrylamide or other commercially available gel matrices).
-
-
Sample Preparation :
-
Dilute the desalted oligonucleotide sample in nuclease-free water to a concentration of approximately 0.3 OD/mL. High salt concentrations can interfere with injection.[5]
-
-
Instrumentation and Conditions :
-
System : Automated CE system with UV detector.
-
Capillary : Fused silica (B1680970) capillary with a neutral internal coating (e.g., PVA-coated), typically 20-40 cm in length with an internal diameter of 75-100 µm.[11]
-
Capillary Conditioning : Flush the capillary with the running buffer and sieving matrix before each run.[10]
-
Injection : Electrokinetic injection (e.g., 5-10 kV for 5-15 seconds).
-
Separation Voltage : 15-30 kV (reverse polarity).
-
Temperature : 30-50°C to ensure denaturing conditions.[5]
-
Detection : On-column UV detection at 260 nm.
-
-
Data Analysis :
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity (molecular weight) of an oligonucleotide.[12] It provides an exact mass measurement that can verify the correct sequence was synthesized and identify modifications or impurities.[6][12] The two most common ionization techniques are Electrospray Ionization (ESI), often coupled with LC (LC-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF).[12] ESI-MS is preferred for longer oligonucleotides and provides high mass accuracy, while MALDI-TOF is a higher-throughput option suitable for sequences typically below 50 bases.
Experimental Workflow: LC-MS
The LC-MS workflow combines the separation power of HPLC with the precise mass detection of MS for comprehensive characterization.
Caption: Workflow for oligonucleotide identity confirmation using LC-MS.
Detailed Experimental Protocol: LC-MS
This protocol outlines a method for identity confirmation using IP-RPLC coupled to an ESI-MS system.
-
Mobile Phase and Sample Preparation :
-
Instrumentation and Conditions :
-
LC System : UHPLC system as described for HPLC.
-
MS System : High-resolution mass spectrometer such as a Q-TOF or Orbitrap, equipped with an ESI source.
-
LC Conditions : Use the IP-RPLC method detailed previously. A post-column makeup flow may be used to optimize ionization.
-
-
Mass Spectrometer Settings :
-
Ionization Mode : Negative ion mode.
-
Capillary Voltage : 2.5-3.5 kV.
-
Source Temperature : 120-150°C.
-
Desolvation Temperature : 350-500°C.
-
Mass Range : Scan a range appropriate for the expected charge states of the oligonucleotide (e.g., m/z 500-2000).[8]
-
-
Data Analysis :
-
The raw mass spectrum will show a distribution of multiply charged ions.
-
Use deconvolution software to process the raw spectrum and calculate the neutral mass of the oligonucleotide.
-
Compare the measured (deconvoluted) mass to the theoretical mass calculated from the oligonucleotide's sequence to confirm its identity.
-
Comparative Analysis
The choice of analytical technique depends on the specific question being asked—purity, identity, or both. A cross-validation strategy leverages the strengths of each method to build a complete quality profile. For example, CE can provide a highly accurate purity value based on size, while LC-MS confirms that the main peak is indeed the correct product and identifies impurities.[5]
Performance Characteristics
The following table summarizes the key performance attributes of HPLC, CE, and MS for oligonucleotide analysis.
| Parameter | Ion-Pair Reversed-Phase HPLC | Capillary Gel Electrophoresis | Mass Spectrometry (LC-ESI-MS) |
| Primary Use | Purity assessment, quantification, impurity profiling, purification. | High-resolution purity assessment, size heterogeneity.[10] | Identity confirmation, impurity identification, sequence verification.[6][12] |
| Separation Principle | Hydrophobicity and ionic interactions.[6] | Size-based sieving in an electric field.[11] | Mass-to-charge ratio (preceded by LC separation).[12] |
| Resolution | Excellent for n-1 impurities, sequence-dependent.[3] | Single-base resolution up to ~40-mers, excellent for n-1.[10] | Mass resolution confirms identity; chromatographic resolution is method-dependent. |
| Analysis Time | 5-30 minutes. | < 15 minutes.[10] | 5-30 minutes (linked to LC method). |
| MS Compatibility | Excellent with volatile ion-pairing agents (TEA/HFIP).[13] | Possible, but less straightforward to couple. | Native technique. |
| Strengths | Robust, scalable, excellent for purification, MS-compatible.[7][9] | High resolution, fast, low sample/reagent use, automated.[10] | Unambiguous mass confirmation, high specificity, impurity identification.[14] |
| Weaknesses | Can have sequence-specific retention bias, may require complex mobile phases.[6] | Sensitive to salt in sample, not easily scalable for purification.[5][15] | Indirectly measures purity, potential for ion suppression.[13] |
Logical Relationship for Cross-Validation
A robust quality control strategy integrates these techniques to provide orthogonal data, ensuring a comprehensive characterization of the oligonucleotide product.
Caption: Integration of HPLC, CE, and MS for comprehensive quality control.
References
- 1. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 2. Oligonucleotide Analytical Methods Development & Stability Study - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. fda.gov [fda.gov]
- 5. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. bio-rad.com [bio-rad.com]
- 11. agilent.com [agilent.com]
- 12. idtdna.com [idtdna.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. bachem.com [bachem.com]
- 15. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5'-O-DMT-dT
For researchers and scientists engaged in drug development and oligonucleotide synthesis, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5'-O-DMT-dT (5'-O-(4,4'-Dimethoxytrityl)thymidine), a commonly used nucleoside derivative. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. According to safety data sheets, this compound can cause skin and eye irritation and may lead to respiratory irritation.[1] It is also highlighted that it may have long-lasting harmful effects on aquatic life.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[2]
Quantitative Data Summary
While detailed toxicological data is not extensively available, the known hazards are summarized below.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
| Chronic Aquatic Toxicity | May cause long lasting harmful effects to aquatic life. | [1] |
Step-by-Step Disposal Protocol for this compound
The recommended disposal method for this compound involves a deactivation step through hydrolysis to a less reactive species, followed by collection and disposal as hazardous chemical waste. This procedure is adapted from guidelines for similar phosphoramidite (B1245037) reagents.[2]
Experimental Protocol: Deactivation and Disposal
Materials:
-
Waste this compound (solid or in solution)
-
Anhydrous acetonitrile (B52724)
-
5% aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container for aqueous chemical waste
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Chemical fume hood
Procedure:
-
Dissolution:
-
For solid this compound waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile.
-
For empty containers with residual this compound, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining compound.
-
-
Deactivation (Hydrolysis):
-
In a chemical fume hood, slowly and with constant stirring, add the acetonitrile solution containing the dissolved this compound to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution.[2] This will hydrolyze the reactive components.
-
-
Waste Collection:
-
Transfer the resulting aqueous mixture into a clearly labeled hazardous waste container designated for aqueous chemical waste.[2] Ensure the container is compatible with the chemical mixture.
-
-
Final Disposal:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-O-DMT-dT
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 5'-O-(4,4'-Dimethoxytrityl)thymidine (5'-O-DMT-dT), a crucial nucleoside derivative in oligonucleotide synthesis. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, exposure to skin and eyes should be minimized due to its potential for irritation.[1][2] The following personal protective equipment is mandatory to prevent direct contact.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Face Shield | Recommended when there is a potential for splashing.[3] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) should be worn. Always inspect gloves before use and dispose of them properly if contaminated.[3] |
| Laboratory Coat | A standard laboratory coat must be worn to protect street clothing and skin.[3] | |
| Protective Clothing | Body protection should be chosen based on the concentration and amount of the substance being handled.[3] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator, such as an N95 or P1 type dust mask, if working in an area with inadequate ventilation or if dust is generated.[3] |
| Self-contained Breathing Apparatus | Necessary in the event of a major spill or fire.[3] |
Chemical Properties and Hazards
Understanding the properties and potential hazards of this compound is fundamental to its safe handling.
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C31H32N2O7 | [4] |
| Molecular Weight | 544.59 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C | [5] |
| Hazards | Causes skin irritation.[1][2] Causes serious eye irritation.[1][2] May cause respiratory irritation.[1] Harmful if swallowed.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[6] All necessary PPE should be donned correctly.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a well-ventilated area or a fume hood to avoid inhalation of any dust particles. Use appropriate tools to handle the solid, minimizing the creation of dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Ensure the container is appropriate for the solvent and the final volume.
-
Use in Synthesis: When used in oligonucleotide synthesis, which is often performed on an automated synthesizer, ensure all connections are secure to prevent leaks.[7]
-
Post-Handling: After handling, decontaminate the work surface. Remove and dispose of gloves and any other disposable PPE as contaminated waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Deactivation of Bulk Waste: For larger quantities of this compound waste, a deactivation process through hydrolysis is recommended. This involves dissolving the waste in a minimal amount of anhydrous acetonitrile (B52724) and then slowly adding it to a 5% aqueous solution of sodium bicarbonate.[6] A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[6]
-
Reaction Time: Allow the mixture to react for at least 24 hours at room temperature to ensure the complete degradation of the phosphoramidite.[6]
-
Final Disposal: The resulting aqueous mixture should be transferred to a labeled hazardous waste container for aqueous chemical waste.[6] This container should then be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[6] Do not dispose of the chemical into drains or the environment.[3]
Workflow for Safe Handling of this compound
A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
